5-Fluoro ent-Lamivudine Acid D-Menthol Ester
Description
Properties
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCQXVTOIJYOT-GZKBPPOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester in the Stereocontrolled Synthesis of ent-Emtricitabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Emtricitabine, a potent nucleoside reverse transcriptase inhibitor, is a chiral molecule where only the β-L-enantiomer possesses the desired therapeutic activity. Consequently, its unnatural enantiomer, ent-Emtricitabine (the β-D-enantiomer), serves as a critical reference standard and a tool for stereospecificity studies. This technical guide provides an in-depth exploration of the pivotal role of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester as a key intermediate in the stereoselective synthesis of ent-Emtricitabine. We will dissect the function of the D-menthol moiety as a chiral auxiliary, detailing the mechanistic principles that govern the diastereoselective formation of the crucial C-N glycosidic bond. This guide will further present a comprehensive, step-by-step methodology for the synthesis of this intermediate and its subsequent conversion, offering field-proven insights into the causality behind experimental choices.
Introduction: The Chirality Challenge in Emtricitabine Synthesis
Emtricitabine, chemically known as (2R,5S)-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine, is a vital component of combination antiretroviral therapy for the treatment of HIV infection.[1] The molecule possesses two chiral centers, leading to four possible stereoisomers. The therapeutic efficacy and safety profile are, however, confined to the single (2R,5S) or β-L enantiomer.[1] Its enantiomer, (2S,5R) or β-D-ent-Emtricitabine, and the corresponding diastereomers exhibit significantly lower antiviral activity and may contribute to off-target effects.[1]
This inherent stereospecificity necessitates a synthetic strategy that can precisely control the three-dimensional arrangement of atoms. While various methods, including enzymatic resolution, have been employed, the use of chiral auxiliaries remains a robust and widely adopted approach in industrial settings for achieving high enantiomeric purity.[2][3] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer.[4] After the desired stereocenter is established, the auxiliary is removed and can often be recovered.[4]
The Role of D-Menthol as a Chiral Auxiliary
In the synthesis of ent-Emtricitabine, D-menthol, a naturally occurring and readily available chiral molecule, serves as an effective chiral auxiliary.[5][6] Its rigid cyclohexane framework, adorned with three stereocenters, creates a well-defined chiral environment that influences the stereochemical outcome of subsequent reactions.[]
The key intermediate, this compound, incorporates this D-menthol moiety. Its full chemical name is (2S,5R)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester.[8][9] The bulky and sterically demanding nature of the D-menthol group effectively shields one face of the reacting molecule, thereby directing the incoming nucleophile (the silylated 5-fluorocytosine base) to the opposite, less hindered face. This steric hindrance is the fundamental principle behind the diastereoselectivity of the glycosylation reaction.
Diagram 1: The Concept of a Chiral Auxiliary
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
The Synthetic Pathway to ent-Emtricitabine via the D-Menthol Ester Intermediate
The synthesis of ent-Emtricitabine leveraging the D-menthol chiral auxiliary can be broadly divided into three key stages:
-
Formation of the Diastereomeric Intermediate: The synthesis begins with the preparation of a racemic or prochiral 1,3-oxathiolane derivative, which is then esterified with D-menthol. This is followed by a crucial glycosylation reaction with a protected 5-fluorocytosine to yield a mixture of diastereomers, where the desired (2S,5R) isomer, this compound, is the major product.
-
Diastereomeric Resolution: The desired diastereomer is separated from the undesired ones, typically through crystallization, owing to the different physicochemical properties of the diastereomers.
-
Removal of the Chiral Auxiliary and Final Conversion: The D-menthol auxiliary is cleaved from the purified diastereomer, usually via reduction, to afford ent-Emtricitabine.
Diagram 2: Synthetic Pathway Overview
Caption: Key stages in the synthesis of ent-Emtricitabine.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative synthesis adapted from established methodologies.[8] Researchers should conduct their own risk assessments and optimizations.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| (2S,5S)-(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate | - | - | 1.0 |
| 5-Fluorocytosine | 2022-85-7 | 129.09 | 1.1 |
| Hexamethyldisilazane (HMDS) | 999-97-3 | 161.4 | 3.1 |
| Trimethylsilyl chloride (TMSCl) | 75-77-4 | 108.64 | - |
| Zirconium tetrachloride (ZrCl4) | 10026-11-6 | 233.04 | 0.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Triethylamine (TEA) | 121-44-8 | 101.19 | As needed |
| Methanol | 67-56-1 | 32.04 | Solvent |
| n-Heptane | 142-82-5 | 100.21 | Solvent |
| Water | 7732-18-5 | 18.02 | Quenching/Washing |
Procedure:
-
Silylation of 5-Fluorocytosine:
-
In a nitrogen-purged reactor, charge 5-fluorocytosine (1.1 eq), hexamethyldisilazane (3.1 eq), and a catalytic amount of trimethylsilyl chloride.
-
Heat the mixture to 120-130 °C until a clear solution is obtained.
-
Remove excess reagents under vacuum to yield the silylated 5-fluorocytosine residue.
-
Dissolve the residue in dichloromethane to form Solution A .
-
-
Preparation of the Reaction Mixture:
-
In a separate nitrogen-purged reactor, charge (2S,5S)-(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate (1.0 eq), dichloromethane, and zirconium tetrachloride (0.5 eq) to form Solution B .
-
-
Glycosylation Reaction:
-
Slowly add Solution A to Solution B at room temperature.
-
Stir the reaction mixture for approximately 6 hours, monitoring the progress by HPLC or TLC.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture and quench with pre-cooled water.
-
Adjust the pH to 8-8.5 with triethylamine.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water.
-
Concentrate the organic layer under vacuum.
-
-
Crystallization and Purification:
-
Dissolve the residue in methanol and n-heptane.
-
Add water to induce precipitation.
-
Filter the solid, wash sequentially with water and n-heptane.
-
Dry the solid under vacuum to obtain this compound.
-
Expected Outcome:
This procedure should yield the target intermediate as a white to off-white solid with high chiral purity (typically >99%).[8]
Conclusion
This compound is a critical intermediate in the stereocontrolled synthesis of ent-Emtricitabine. The strategic use of D-menthol as a chiral auxiliary provides an efficient and scalable method for establishing the desired stereochemistry at the C5 position of the 1,3-oxathiolane ring during the crucial glycosylation step. The principles of steric hindrance and diastereomeric resolution are expertly applied to achieve high enantiomeric purity in the final product. A thorough understanding of the role of this intermediate and the associated synthetic methodologies is essential for researchers and professionals in the field of antiviral drug development and manufacturing.
References
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Wikipedia. (2024). Chiral auxiliary. [Link]
-
Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(1), 337-342. [Link]
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Singh, S., & Kumar, V. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]
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Gao, Y., et al. (2019). Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide. Pharmaceutics, 11(11), 578. [Link]
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He, L., et al. (2017). Chirality-Dependent Interaction of d- and l-Menthol with Biomembrane Models. International Journal of Molecular Sciences, 18(12), 2708. [Link]
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Bull, J. A., & Croft, R. A. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au, 2(10), 2200-2225. [Link]
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Schäfer, B., & Faria, J. (2022). (−)‐menthol: Industrial synthesis routes and recent development. Flavour and Fragrance Journal, 37(4), 195-209. [Link]
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Jiang, X., & Covey, D. F. (2002). Total synthesis of ent-cholesterol via a steroid C,D-ring side-chain synthon. The Journal of Organic Chemistry, 67(14), 4893-4900. [Link]
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Eidelman, N., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23(3), 633-642. [Link]
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YouTube. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Prodrug Approach
5-Fluoro ent-Lamivudine Acid D-Menthol Ester is a noteworthy molecule in the landscape of nucleoside analog development. As an intermediate in the synthesis of ent-Emtricitabine, a nucleoside reverse transcriptase inhibitor, its unique chemical architecture warrants a thorough investigation of its physicochemical properties.[1][2] The conjugation of 5-Fluoro ent-Lamivudine with D-menthol, a well-regarded permeation enhancer, suggests a strategic prodrug approach.[3][4] This design could potentially enhance the oral bioavailability of the parent compound by increasing its lipophilicity and facilitating its transport across biological membranes.[5]
This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. We will delve into the critical parameters that dictate a drug candidate's success, from its fundamental properties to its stability profile. The methodologies outlined herein are grounded in established principles of pharmaceutical sciences and are designed to provide a robust understanding of this promising compound.
Core Physicochemical Properties: The Foundation of Developability
A comprehensive understanding of a compound's intrinsic properties is the bedrock of successful drug development. For this compound, the following parameters are of paramount importance.
Identity and Structure
| Property | Value | Source |
| CAS Number | 764659-79-2 | [6][7] |
| Molecular Formula | C18H26FN3O4S | [1][6] |
| Molecular Weight | 399.48 g/mol | [1][6] |
| Predicted Density | 1.47 ± 0.1 g/cm³ | [6] |
| Predicted Boiling Point | 508.5 ± 60.0 °C | [6] |
| Predicted pKa | 2.40 ± 0.10 | [6] |
Solubility: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor influencing its absorption and, consequently, its therapeutic efficacy. Given that this compound is a prodrug designed for oral administration, its solubility in aqueous and organic solvents must be meticulously evaluated.
Experimental Protocol: Thermodynamic Solubility Assessment
-
Solvent Selection: A range of solvents should be employed, including purified water, biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid), and pharmaceutically acceptable organic solvents (e.g., ethanol, propylene glycol, DMSO, methanol).[8]
-
Equilibrium Method (Shake-Flask):
-
Add an excess of the compound to each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Visually inspect for the presence of undissolved solid.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm PVDF).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Presentation: Solubility Profile
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | To be determined |
| Purified Water | 37 | To be determined |
| Simulated Gastric Fluid (pH 1.2) | 37 | To be determined |
| Simulated Intestinal Fluid (pH 6.8) | 37 | To be determined |
| Ethanol | 25 | To be determined |
| Propylene Glycol | 25 | To be determined |
| DMSO | 25 | Reported as soluble[8] |
| Methanol | 25 | Reported as soluble[8] |
Lipophilicity: The Key to Membrane Permeation
The lipophilicity of a drug molecule, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial predictor of its ability to cross biological membranes.[5] As a menthol ester prodrug, this compound is expected to exhibit increased lipophilicity compared to its parent compound.
Experimental Protocol: LogD Determination (Shake-Flask Method)
-
System Selection: The n-octanol/water system is the gold standard for LogP and LogD determination.
-
pH Selection: Determine the LogD at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 5.5, 6.8, 7.4) to understand the impact of ionization on partitioning.
-
Procedure:
-
Prepare a stock solution of the compound in the aqueous buffer.
-
Add an equal volume of n-octanol.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Centrifuge to separate the two phases.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method.
-
-
Calculation: LogD = log ([Compound]octanol / [Compound]aqueous)
Data Presentation: Lipophilicity Profile
| pH | LogD |
| 1.2 | To be determined |
| 5.5 | To be determined |
| 6.8 | To be determined |
| 7.4 | To be determined |
Analytical Methodologies: Ensuring Accuracy and Precision
Robust analytical methods are essential for the accurate quantification and characterization of this compound. Drawing parallels from the well-established methods for Lamivudine and other nucleoside analogs, a combination of chromatographic and spectroscopic techniques is recommended.[9][10][11]
High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase HPLC (RP-HPLC) method will be the workhorse for purity assessment, quantification in solubility and stability studies, and monitoring reaction kinetics.
Proposed HPLC Method Parameters:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer pH 4) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at an appropriate wavelength (e.g., 271 nm, the absorption maxima for Lamivudine).[11][12] A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 20 µL.[12]
Workflow for HPLC Method Development
Caption: A stepwise workflow for the development and validation of an HPLC method.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for structural confirmation and identification of potential degradation products or metabolites.[13][14]
Stability Profile: Ensuring Product Quality and Shelf-Life
The chemical stability of this compound under various environmental conditions is a critical quality attribute that must be thoroughly investigated.[13][15] As an ester prodrug, it is particularly important to assess its susceptibility to hydrolysis.[5]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 80 °C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Samples are withdrawn at various time points and analyzed by a validated stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.
Workflow for Stability Testing
Caption: A comprehensive workflow for assessing the stability of a drug substance.
Conclusion
The physicochemical characterization of this compound is a critical endeavor in its development as a potential therapeutic agent. The experimental frameworks and analytical methodologies detailed in this guide provide a robust starting point for researchers. A thorough understanding of its solubility, lipophilicity, and stability will be instrumental in formulating a safe, effective, and stable dosage form, ultimately paving the way for its successful translation from the laboratory to the clinic.
References
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Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
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Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed. Available at: [Link]
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Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science and Technology. Available at: [Link]
-
Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. National Institutes of Health. Available at: [Link]
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Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Europe PMC. Available at: [Link]
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Stability study of selected adenosine nucleosides using LC and LC/MS analyses. ResearchGate. Available at: [Link]
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Comparative application of derivative spectrophotometric and HPLC techniques for the simultaneous determination of lamivudine and tenofovir disoproxil fumarate in fixed-dose combination tablets. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. International Journal of Creative Research Thoughts. Available at: [Link]
-
Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. MDPI. Available at: [Link]
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Nucleoside Analogs: A Review of Its Source and Separation Processes. National Institutes of Health. Available at: [Link]
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Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed. Available at: [Link]
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ent-lamivudine suppliers USA. LookChem. Available at: [Link]
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Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. OUCI. Available at: [Link]
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Prodrugs of scutellarin: Ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats. OUCI. Available at: [Link]
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CAS No : 764659-79-2 | Product Name : this compound. Pharmaffiliates. Available at: [Link]
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Spectroscopic Data Analysis of CAS 764659-79-2: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound with CAS number 764659-79-2, identified as 5-Fluoro ent-Lamivudine Acid D-Menthol Ester. As a potential impurity in the manufacturing of the antiretroviral drugs Lamivudine and Emtricitabine, its thorough characterization is critical for quality control and regulatory compliance in the pharmaceutical industry. This document synthesizes information from established spectroscopic principles and data from structurally related compounds to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Detailed experimental protocols and data interpretation strategies are presented to assist researchers, scientists, and drug development professionals in the identification and characterization of this and similar compounds.
Introduction: The Significance of Impurity Profiling
The compound registered under CAS number 764659-79-2 is chemically named (2S,5R)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester, also known as this compound. It is recognized as a process-related impurity or a potential degradation product of Lamivudine or Emtricitabine, both of which are crucial nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV/AIDS and Hepatitis B.[1][2][3] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. Therefore, the unambiguous identification and quantification of such impurities are paramount during drug development and manufacturing.
Spectroscopic techniques are the cornerstone of chemical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms. Infrared (IR) spectroscopy identifies the functional groups present in a molecule. Mass Spectrometry (MS) reveals the molecular weight and provides insights into the fragmentation patterns, aiding in structural elucidation. This guide will delve into the predicted spectroscopic data for CAS 764659-79-2, offering a comprehensive reference for its identification.
Molecular Structure and Key Functional Groups
The structure of this compound combines three key moieties: a 5-fluorocytosine base, an oxathiolane ring, and a D-menthol ester group. Understanding the contribution of each part is essential for interpreting the spectroscopic data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of CAS 764659-79-2 are based on the known spectral data of Lamivudine, Emtricitabine, 5-fluorocytosine, and menthol derivatives.[4][5][6][7]
Predicted ¹H NMR Data
The ¹H NMR spectrum will be complex due to the presence of multiple chiral centers and overlapping signals. The use of a high-field NMR spectrometer (≥500 MHz) is recommended for better resolution.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| 5-Fluorocytosine Moiety | ||||
| H-6 | ~ 7.5 - 8.0 | d | J(H-C-C-F) ≈ 5-7 | Doublet due to coupling with the adjacent fluorine atom. |
| -NH₂ | ~ 7.0 - 7.5 | br s | - | Broad singlet, exchangeable with D₂O. |
| Oxathiolane Ring | ||||
| H-5' | ~ 6.0 - 6.5 | t | J ≈ 5-6 | Triplet, deshielded by the nitrogen of the cytosine base. |
| H-2' | ~ 5.2 - 5.5 | t | J ≈ 4-5 | Triplet, deshielded by two oxygen atoms. |
| H-4'α, H-4'β | ~ 3.0 - 3.5 | m | - | Complex multiplet due to diastereotopic nature. |
| D-Menthol Moiety | ||||
| H-1'' (ester linkage) | ~ 4.5 - 5.0 | m | - | Deshielded proton adjacent to the ester oxygen. |
| Isopropyl CH | ~ 1.5 - 2.0 | m | - | Multiplet due to coupling with adjacent protons. |
| Cyclohexyl protons | ~ 0.8 - 2.2 | m | - | Complex region with overlapping multiplets. |
| Methyl protons (menthol) | ~ 0.7 - 1.0 | d, t | J ≈ 6-7 | Doublets and triplets for the different methyl groups. |
Table 1: Predicted ¹H NMR chemical shifts and multiplicities for CAS 764659-79-2.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide valuable information on the carbon skeleton. The fluorine atom will cause splitting of the adjacent carbon signals (C-F coupling).
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| 5-Fluorocytosine Moiety | ||
| C-2 (C=O) | ~ 155 - 160 | Carbonyl carbon of the pyrimidinone ring. |
| C-4 (C-NH₂) | ~ 160 - 165 | Carbon attached to the amino group. |
| C-5 (C-F) | ~ 135 - 145 (d, ¹J(C-F) ≈ 220-250 Hz) | Carbon directly bonded to fluorine, showing a large one-bond C-F coupling. |
| C-6 | ~ 95 - 105 (d, ²J(C-F) ≈ 20-30 Hz) | Carbon adjacent to the fluorinated carbon, showing a smaller two-bond C-F coupling. |
| Oxathiolane Ring | ||
| C-5' | ~ 85 - 90 | Carbon attached to the nitrogen of the cytosine base. |
| C-2' | ~ 80 - 85 | Carbon attached to two oxygen atoms. |
| C-4' | ~ 35 - 40 | Methylene carbon in the oxathiolane ring. |
| D-Menthol Moiety | ||
| C=O (ester) | ~ 170 - 175 | Ester carbonyl carbon. |
| C-1'' (ester linkage) | ~ 75 - 80 | Carbon of the menthol moiety attached to the ester oxygen. |
| Isopropyl and Cyclohexyl Carbons | ~ 15 - 50 | Aliphatic carbons of the menthol ring and isopropyl group. |
Table 2: Predicted ¹³C NMR chemical shifts for CAS 764659-79-2.
Figure 2: A typical workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for the identification of functional groups. The predicted IR absorption bands for CAS 764659-79-2 are based on the characteristic frequencies of its constituent functional groups.[8][9][10][11]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (amine) | 3300 - 3500 (broad) | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (ester) | 1735 - 1750 | Stretching |
| C=O (amide) | 1650 - 1680 | Stretching |
| C=C, C=N | 1500 - 1650 | Stretching |
| C-F | 1000 - 1100 | Stretching |
| C-O (ester) | 1150 - 1250 | Stretching |
| C-S | 600 - 800 | Stretching |
Table 3: Predicted major IR absorption bands for CAS 764659-79-2.
The presence of a strong band around 1740 cm⁻¹ for the ester carbonyl and a broader band around 1660 cm⁻¹ for the amide carbonyl will be key distinguishing features. The N-H stretching of the primary amine will appear as a broad absorption in the 3300-3500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[12][13][14] For CAS 764659-79-2, with a molecular formula of C₁₈H₂₆FN₃O₄S, the expected exact mass is 399.1628.
Predicted Fragmentation Pattern
Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 400.1706. The major fragmentation pathways are likely to involve the cleavage of the ester bond and fragmentation of the oxathiolane and cytosine rings.
Figure 3: Predicted major fragmentation pathways in the mass spectrum.
Key Predicted Fragments:
-
m/z 400: [M+H]⁺, the protonated molecular ion.
-
m/z 244: Loss of the menthol group via cleavage of the ester linkage.
-
m/z 155: The menthoxy fragment cation.
-
m/z 130: The protonated 5-fluorocytosine base.
The presence of these key fragments in the tandem mass spectrum (MS/MS) would provide strong evidence for the proposed structure.
Experimental Protocols
To acquire the spectroscopic data discussed in this guide, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., Bruker Avance series or JEOL ECZ series) with a field strength of at least 400 MHz.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
2D NMR: If necessary for complete assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Fisher Nicolet iS5).
-
Data Acquisition: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation in positive ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system (LC-MS).
-
Data Acquisition: Infuse the sample directly or inject it into the LC system. Acquire full scan mass spectra and tandem mass spectra (MS/MS) of the parent ion of interest.
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for CAS 764659-79-2, this compound. While experimental verification is essential, this comprehensive analysis, grounded in established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The accurate identification and characterization of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The methodologies and interpretations presented herein are designed to facilitate this crucial aspect of drug development and manufacturing.
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Taylor & Francis Online. (n.d.). FTIR Study on Nucleotide Analogues. 1. Spectral Characterization of Dinucleoside Methylphosphonates and Dinucleoside 5′- Methylenephosphonates in Solution and in Solid Phase. Retrieved from [Link]
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Stereochemistry of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester.
An In-Depth Technical Guide to the Stereochemistry of 5-Fluoro-ent-Lamivudine Acid D-Menthol Ester
Authored by: Senior Application Scientist, Gemini Division
Abstract
The stereochemical integrity of nucleoside analogues is paramount to their therapeutic efficacy and safety. Lamivudine (3TC), the (-)-β-L-enantiomer of 2',3'-dideoxy-3'-thiacytidine, is a cornerstone of antiretroviral therapy, yet its enantiomer, ent-Lamivudine, is significantly less active and more cytotoxic. The synthesis of enantiomerically pure nucleoside analogues therefore represents a critical challenge in medicinal chemistry. This technical guide provides a comprehensive examination of the stereochemical control exerted during the synthesis of 5-Fluoro-ent-Lamivudine, with a specific focus on the pivotal role of D-menthol as a chiral auxiliary. We will dissect the mechanistic rationale behind diastereoselective synthesis, provide detailed experimental protocols, and outline the analytical techniques required for rigorous stereochemical assignment.
Introduction: The Primacy of Stereochemistry in Nucleoside Analogue Therapeutics
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B.[1][2][3] Its biological activity is exclusively associated with the (-)-β-L-enantiomer, which acts as a chain terminator for viral reverse transcriptase. The corresponding (+)-β-D-enantiomer, ent-Lamivudine, exhibits drastically reduced antiviral activity and higher host cell toxicity. This stark difference underscores a fundamental principle in pharmacology: stereochemistry is a critical determinant of biological function.
The introduction of a fluorine atom at the C5 position of the cytosine base is a common strategy in medicinal chemistry aimed at modulating the electronic properties, metabolic stability, and antiviral spectrum of nucleoside analogues.[4][5][6] However, this modification adds another layer of complexity to the synthesis, demanding precise control over multiple stereocenters.
Achieving enantiomeric purity is a significant synthetic hurdle. While methods like enzymatic kinetic resolution have been employed, diastereoselective synthesis using a chiral auxiliary offers a robust and scalable alternative.[1][7] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8] Among the most reliable and cost-effective chiral auxiliaries is (-)-menthol and its isomers, which are derived from the chiral pool of naturally occurring terpenes.[9][10][11][12]
This guide will provide an in-depth analysis of the stereocontrolled synthesis of the (2S,5R)-diastereomer of 5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid D-menthol ester, a key intermediate in the synthesis of 5-Fluoro-ent-Lamivudine.[13] We will explore the causality behind the use of D-menthol, detail the necessary experimental protocols, and describe the analytical methods for stereochemical validation.
The Synthetic Challenge: Controlling Stereocenters in the 1,3-Oxathiolane Ring
The core of Lamivudine and its analogues is the 1,3-oxathiolane ring, which contains two critical stereocenters: C2 and C5 (IUPAC numbering; C2' and C4' in traditional nucleoside nomenclature). The relative stereochemistry between the substituent at C2 and the nucleobase at C5 determines whether the analogue is a cis or trans isomer. For Lamivudine, the desired biological activity resides in the cis isomer, where the nucleobase and the CH₂OH group (or its precursor) are on the same side of the ring.[14]
The primary strategies to obtain the enantiomerically pure cis-isomer include:
-
Resolution of a Racemic Mixture: Separating the desired enantiomer from a racemic mixture of the final product, often through enzymatic methods or chiral chromatography.[1][15]
-
Asymmetric Synthesis: Using chiral catalysts or reagents to create the desired stereocenters from an achiral starting material.
-
Diastereoselective Synthesis: Employing a chiral auxiliary to convert a racemic intermediate into a mixture of diastereomers, which can be separated based on their different physical properties (e.g., solubility, chromatographic behavior). This is the focus of our guide.[7][16][17]
D-Menthol: A Workhorse Chiral Auxiliary
D-menthol, the enantiomer of the more common L-menthol, is an ideal chiral auxiliary for several reasons. Its rigid cyclohexane chair conformation, decorated with three well-defined stereocenters, creates a sterically demanding and predictable chiral environment.[10][18][19] It is readily available, inexpensive, and can often be recovered and reused after it has served its purpose.[9][12]
When D-menthol is esterified with a racemic prochiral substrate, such as 1,3-oxathiolane-2-carboxylic acid, it forms two diastereomers. These diastereomers are no longer mirror images and possess distinct physical and spectroscopic properties, which allows for their physical separation. More importantly, the bulky and conformationally locked D-menthol moiety effectively shields one face of the 1,3-oxathiolane ring, directing the subsequent N-glycosylation reaction to occur with high facial selectivity.
// Nodes Prochiral [label="Prochiral Substrate\n(Racemic Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; Auxiliary [label="Chiral Auxiliary\n(e.g., D-Menthol)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [shape=ellipse, label="Coupling\n(Esterification)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Diastereomers [label="Mixture of Diastereomers\n(R,S') and (S,S')", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [shape=ellipse, label="Separation\n(Crystallization/\nChromatography)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Desired_Dia [label="Single Diastereomer\n(e.g., R,S')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Undesired_Dia [label="Other Diastereomer\n(e.g., S,S')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [shape=ellipse, label="Stereoselective\nReaction\n(Glycosylation)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Dia [label="Product Diastereomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [shape=ellipse, label="Auxiliary\nCleavage", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="Enantiopure\nFinal Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Recovered_Aux [label="Recovered\nAuxiliary", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Prochiral -> Coupling; Auxiliary -> Coupling; Coupling -> Diastereomers; Diastereomers -> Separation; Separation -> Desired_Dia [label="Isolate"]; Separation -> Undesired_Dia [label="Discard or\nEpimerize"]; Desired_Dia -> Reaction; Reaction -> Product_Dia; Product_Dia -> Cleavage; Cleavage -> Final_Product; Cleavage -> Recovered_Aux [style=dashed]; }
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Synthesis and Diastereoselective Glycosylation: Protocol and Rationale
The synthesis of 5-Fluoro-ent-Lamivudine via its D-menthol ester intermediate is a multi-step process requiring careful control of reaction conditions to ensure high diastereoselectivity.
// Nodes node_A [label="Racemic 1,3-Oxathiolane\n-2-Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; node_B [label="D-Menthol", fillcolor="#FBBC05", fontcolor="#202124"]; node_C [label="Step 1: Esterification", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_D [label="Diastereomeric Mixture\nof Menthyl Esters", fillcolor="#F1F3F4", fontcolor="#202124"]; node_E [label="Step 2: Resolution", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_F [label="Desired Diastereomer\n(2S,5R)-Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_G [label="5-Fluorocytosine\n(Silylated)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_H [label="Step 3: N-Glycosylation", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_I [label="Protected Intermediate\n(5-Fluoro ent-Lamivudine\nAcid D-Menthol Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_J [label="Step 4: Deprotection", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_K [label="5-Fluoro-ent-Lamivudine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges node_A -> node_C; node_B -> node_C; node_C -> node_D; node_D -> node_E; node_E -> node_F [label="via Crystallization"]; node_F -> node_H; node_G -> node_H; node_H -> node_I [label="cis-selective"]; node_I -> node_J; node_J -> node_K; }
Figure 2: Key stages in the diastereoselective synthesis of 5-Fluoro-ent-Lamivudine.
Protocol 1: Diastereoselective Synthesis
Step 1: Esterification with D-Menthol
-
Rationale: To covalently link the chiral auxiliary to the racemic 1,3-oxathiolane core, creating a pair of separable diastereomers.
-
Methodology:
-
Suspend racemic trans-5-acetoxy-1,3-oxathiolane-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane).
-
Add oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride.
-
In a separate flask, dissolve D-menthol and a non-nucleophilic base (e.g., pyridine or triethylamine) in the same solvent.
-
Slowly add the acyl chloride solution to the D-menthol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove salts and purify the resulting diastereomeric ester mixture by column chromatography.
-
Step 2: Diastereomeric Resolution
-
Rationale: To isolate the single, desired diastereomer. This is the key resolution step, leveraging the different physicochemical properties of the diastereomers.
-
Methodology:
-
Dissolve the diastereomeric mixture in a minimal amount of a suitable hot solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then further cool to 0-4 °C to induce crystallization.
-
The less soluble diastereomer will crystallize out. Collect the crystals by filtration.
-
Analyze the mother liquor and the crystals by chiral HPLC to determine the diastereomeric excess (d.e.) of the isolated solid.
-
Repeat the recrystallization process until the desired d.e. (>99%) is achieved.
-
Step 3: Stereoselective N-Glycosylation
-
Rationale: To form the crucial C-N bond between the 1,3-oxathiolane ring and the 5-fluorocytosine base. The steric bulk of the D-menthol ester directs the base to attack from the less hindered face, ensuring a cis configuration.
-
Methodology:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend 5-fluorocytosine in anhydrous acetonitrile.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). Heat the mixture to reflux until a clear solution is obtained, indicating complete silylation of the nucleobase.
-
Cool the solution to 0 °C and add a solution of the resolved (2S,5R)-menthyl ester intermediate from Step 2.
-
Add a Lewis acid catalyst (e.g., TMSI or additional TMSOTf) to promote the coupling reaction.[1]
-
Stir the reaction at low temperature and monitor its progress by HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify by column chromatography to yield the target compound: (2S,5R)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid D-Menthol Ester.[13]
-
Rigorous Stereochemical Characterization
Unambiguous confirmation of the relative and absolute stereochemistry is non-negotiable. A combination of chromatographic and spectroscopic methods is required.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of intermediates and the final product.
-
Principle: Utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose, to differentially interact with stereoisomers, leading to different retention times.[3]
-
Application:
-
To quantify the diastereomeric excess (d.e.) of the menthyl ester after crystallization.
-
To determine the enantiomeric excess (e.e.) of the final 5-Fluoro-ent-Lamivudine after cleavage of the auxiliary.
-
-
Typical Conditions: A common CSP is Chiralpak IA or a similar column, with a mobile phase consisting of a mixture of hexane/isopropanol or supercritical CO₂/methanol.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans) of the 1,3-oxathiolane ring.[20][21]
-
¹H NMR Coupling Constants (J-values): The coupling constant between the protons at C2 and C5 (H-2 and H-5) is diagnostic. For cis isomers, a small coupling constant (typically J < 2 Hz) is observed due to an approximate 90° dihedral angle. For trans isomers, a larger coupling constant (typically J > 5 Hz) is expected.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can confirm spatial proximity. For the cis isomer, an NOE correlation will be observed between H-2 and H-5, indicating they are on the same face of the ring. This correlation is absent in the trans isomer.[22]
-
¹⁹F NMR: The presence of the fluorine atom provides an additional, highly sensitive NMR handle for structural confirmation and purity analysis.
X-ray Crystallography
When a single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous assignment of both relative and absolute stereochemistry.[23][24][25] It offers a three-dimensional map of the molecule, confirming connectivity, conformation, and the precise spatial arrangement of all atoms.
| Analytical Technique | Parameter Measured | Expected Result for Desired (2S,5R) Intermediate |
| Chiral HPLC | Diastereomeric Excess (d.e.) | > 99% after resolution |
| ¹H NMR | H-2 / H-5 Coupling Constant (J) | Small value, typically < 2 Hz, indicating cis relationship |
| 2D NOESY NMR | H-2 ↔ H-5 Correlation | Strong NOE cross-peak observed |
| X-ray Crystallography | Absolute Configuration | Unambiguous confirmation of (2S, 5R) configuration |
Conclusion: A Robust Strategy for Stereochemical Control
The use of a D-menthol ester as a chiral auxiliary represents an elegant and effective strategy for the diastereoselective synthesis of 5-Fluoro-ent-Lamivudine. This approach hinges on the fundamental principle of converting a difficult-to-separate enantiomeric mixture into a readily separable pair of diastereomers. The steric influence of the D-menthol moiety provides a predictable and highly efficient means of controlling the stereochemistry during the critical N-glycosylation step, ensuring the formation of the desired cis-nucleoside analogue. The combination of meticulous synthetic execution and rigorous analytical characterization, as outlined in this guide, is essential for the development of enantiomerically pure pharmaceutical agents where stereochemistry dictates therapeutic success.
References
- The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide. Benchchem.
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The Principle of Chiral Auxiliaries in Asymmetric Synthesis
An In-Depth Technical Guide to the Application of D-Menthol as a Chiral Auxiliary in Nucleoside Synthesis
For researchers, scientists, and professionals in drug development, achieving stereochemical control is a cornerstone of modern synthetic chemistry, particularly in the synthesis of nucleoside analogues where biological activity is intimately tied to specific stereoisomers. This guide provides a detailed exploration of the principles and practical applications of using D-menthol and its enantiomer, L-menthol, as effective chiral auxiliaries. We will delve into the mechanistic basis of their stereodirecting influence and present a field-proven example in the industrial synthesis of a key antiviral nucleoside, demonstrating the tangible impact of this classic chiral auxiliary.
Most biological molecules, including the nucleosides that form the building blocks of DNA and RNA, are chiral. Consequently, their therapeutic analogues often exhibit desired activity in only one of two possible enantiomeric forms.[1] Asymmetric synthesis aims to selectively produce a single desired stereoisomer. One of the most reliable strategies to achieve this is through the use of a chiral auxiliary.[2][3]
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[4] The inherent chirality of the auxiliary creates a biased steric environment, directing subsequent reactions to occur on one face of the substrate over the other. This process involves three key stages:
-
Attachment: The chiral auxiliary is covalently bonded to the starting material.
-
Diastereoselective Transformation: The key bond-forming reaction occurs, with the auxiliary guiding the formation of one diastereomer in excess.
-
Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. Ideally, the auxiliary can be recovered for reuse.[5]
(-)-Menthol, a naturally abundant and inexpensive monoterpene, and its derivatives are classic examples of such auxiliaries, valued for their effectiveness and reliability.[6]
Mechanism of Stereodirection: The Role of Steric Hindrance
The stereodirecting power of menthol-based auxiliaries is primarily rooted in steric hindrance.[6] The bulky and conformationally rigid cyclohexane ring of the menthol group effectively shields one face of the reactive center to which it is attached. This forces incoming reagents to approach from the less sterically hindered face, resulting in a high degree of diastereoselectivity.[6] The predictable nature of this steric control makes menthol a valuable tool for building complex chiral molecules.[6]
Core Application: L-Menthol in the Stereoselective Synthesis of Emtricitabine
A prominent and illustrative example of menthol's application in nucleoside synthesis is its use in the industrial production of Emtricitabine (FTC). Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[7] Its biological activity is highly dependent on its specific β-L-configuration. The synthesis of its chiral oxathiolane ring is a critical step that relies on L-menthol as a chiral auxiliary to establish the correct stereochemistry.[7]
The Synthetic Strategy
The core of the strategy involves using L-menthol to control the stereochemistry of a key intermediate, a 5-hydroxy-oxathiolane derivative. This is achieved by first preparing an L-menthyl glyoxylate ester, which then undergoes a diastereoselective reaction to form the desired chiral ring system.[7]
Caption: Workflow for Emtricitabine synthesis using L-menthol.
Experimental Protocol: Synthesis of the Chiral Oxathiolane Intermediate
The following protocol outlines the key steps for the diastereoselective synthesis of the 5-hydroxy-oxathiolane intermediate, adapted from the described industrial synthesis.[7]
Step 1: Preparation of L-Menthyl Glyoxylate Hydrate (20)
-
To a solution of L-menthol (1.0 eq) in a suitable solvent (e.g., toluene), add glyoxylic acid (1.0-1.2 eq).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude L-menthyl glyoxylate hydrate (20). This product can often be used in the next step without further purification.
Step 2: Diastereoselective Formation of 5-Hydroxy-oxathiolane (22)
-
Dissolve the crude L-menthyl glyoxylate hydrate (20) (1.0 eq) and dithiane diol (1.0 eq) in a suitable solvent (e.g., n-hexane).
-
Add a catalytic amount of triethylamine (Et₃N).
-
Stir the mixture at room temperature. The desired diastereomer (22) will selectively crystallize out of the solution.
-
Filter the solid precipitate and wash with cold n-hexane to isolate the pure, desired diastereomer (22).
Mechanism of Diastereoselection
The high diastereoselectivity of the cyclization step is a direct consequence of the steric influence of the L-menthol auxiliary. The bulky isopropyl and methyl groups of the menthyl moiety create a highly constrained chiral environment around the ester. During the reaction with the dithiane diol, the approach of the nucleophile is directed to the less hindered face of the glyoxylate, leading to the preferential formation of the (2R, 5S) diastereomer. The subsequent crystallization of this specific diastereomer from the reaction mixture further enhances the diastereomeric purity.
Caption: Steric hindrance model for diastereoselection.
Quantitative Data
The effectiveness of this chiral auxiliary-driven strategy is evident in the high stereoselectivity achieved in the subsequent glycosylation step, which is a direct result of the high purity of the chiral intermediate.
| Reaction Step | Product | Diastereomeric/Isomeric Ratio | Reference |
| Glycosylation | Glycosylated Product (25) | β (desired) : α (undesired) = 10 : 1 | [7] |
Auxiliary Cleavage and Completion of the Synthesis
Following the successful coupling of the chiral oxathiolane intermediate (23, derived from 22) with silylated 5-fluorocytosine, the synthesis of Emtricitabine is completed.[7] The final key step involves the reduction of the 5'-ester group, which also serves to cleave the menthol auxiliary. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) in ethanol.[7] The cleaved L-menthol can then potentially be recovered and recycled, a key principle for an efficient chiral auxiliary.
Advantages and Limitations
The use of D/L-menthol as a chiral auxiliary in this context offers several advantages:
-
High Diastereoselectivity: It provides excellent control over the formation of the desired stereocenter.[7]
-
Availability and Cost: As a natural product, (-)-menthol is readily available and relatively inexpensive.[6]
-
Robust and Scalable: The demonstrated application in an industrial synthesis highlights its reliability and scalability.[7]
However, there are also limitations inherent to the use of stoichiometric chiral auxiliaries:
-
Additional Synthetic Steps: The process requires separate steps for the attachment and cleavage of the auxiliary.[5]
-
Atom Economy: The use of a stoichiometric auxiliary reduces the overall atom economy of the synthesis.
Conclusion
D-menthol and its enantiomer L-menthol remain powerful and relevant tools in the field of asymmetric synthesis. As demonstrated by the elegant and efficient synthesis of the Emtricitabine precursor, the well-defined and predictable steric influence of the menthol scaffold provides an authoritative method for establishing critical stereocenters. For researchers in drug development, a thorough understanding of how to leverage such classic chiral auxiliaries is essential for the stereocontrolled synthesis of complex and biologically active nucleoside analogues.
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Mechanism of Diastereoselective Synthesis of the Emtricitabine Intermediate: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Procedure – Understanding Stereochemical Control
Emtricitabine (FTC) stands as a cornerstone of antiretroviral therapy, a testament to the power of medicinal chemistry in combating HIV.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy is intrinsically linked to its precise three-dimensional structure.[1][3] Specifically, Emtricitabine is the pure (-)-enantiomer with a (2R, 5S) absolute configuration on its 1,3-oxathiolane ring.[3] This stereochemical fidelity is paramount; the other stereoisomers are significantly less active and can introduce unwanted biological effects.
This guide moves beyond a simple recitation of synthetic steps. It is designed to provide a deep, mechanistic understanding of why the synthesis of the key Emtricitabine intermediate is successful. We will dissect the core principles of diastereoselective control, focusing on the most prevalent and industrially scalable method: the chiral auxiliary-mediated approach. Our objective is to equip you, the researcher and drug developer, with the causal logic behind the experimental choices, enabling not just replication, but innovation.
The Central Challenge: Establishing the cis-1,3-Oxathiolane Stereochemistry
The synthesis of Emtricitabine hinges on the construction of its unique 1,3-oxathiolane moiety, which contains two stereocenters at the C2 and C5 positions.[4] The critical challenge is to control the relative stereochemistry between the C2-substituent (which will be reductively converted to a hydroxymethyl group) and the C5-substituent (the 5-fluorocytosine base). The biologically active form requires a cis relationship between these two groups.
Early synthetic routes often produced a racemic mixture of cis isomers, which then required arduous resolution, for instance, through enzymatic methods, to isolate the desired enantiomer.[5][6] However, for industrial-scale production, a more elegant and efficient solution was necessary: a diastereoselective synthesis that directly forges the correct stereochemical arrangement.
The Chiral Auxiliary Strategy: A Masterclass in Stereodirection
The most robust solution to this stereochemical puzzle involves the temporary incorporation of a chiral auxiliary .[7] This is a chiral molecule that covalently attaches to the substrate, directs the stereochemical outcome of a subsequent reaction through steric and electronic effects, and is then cleaved to reveal the desired enantiomerically enriched product.[7] In the case of Emtricitabine, L-menthol is the field-proven chiral auxiliary of choice.[5][8]
The overall workflow can be visualized as a three-act play: introduction of the director (the auxiliary), the key stereodefining scene (glycosylation), and the finale (removal of the director).
Caption: High-level workflow for the chiral auxiliary-based synthesis.
Act I: Forging the Chiral Template
The synthesis begins by creating the 1,3-oxathiolane ring with the L-menthol auxiliary already attached. This typically involves the condensation of L-menthyl glyoxylate with mercaptoacetic acid.[9] This reaction creates the oxathiolane ring, but it results in a mixture of diastereomers at the C2 and C5 positions. The crucial step here is the isolation of the desired diastereomer, (2R, 5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester, which is achieved through fractional crystallization.[5][8] This purification provides the stereochemically pure template needed for the key glycosylation step.
Act II: The Diastereoselective Glycosylation
This is the heart of the entire synthesis, where the stereochemistry of the crucial C5-N1 bond is established. The C5-hydroxyl group of the purified oxathiolane intermediate is first activated by converting it into a good leaving group, such as an acetate or a chloride.[5][8] This activated intermediate is then coupled with silylated 5-fluorocytosine in the presence of a Lewis acid catalyst. This reaction is a variation of the Vorbrüggen glycosylation .[10]
The Mechanism of Stereocontrol:
The high diastereoselectivity arises from the steric influence of the bulky L-menthyl group at the C2 position.
-
Activation: The Lewis acid (e.g., SnCl₄, TiCl₄, or TMS-I generated in situ) coordinates to the C5-leaving group and the ring oxygen, promoting the formation of a transient oxocarbenium ion.
-
Steric Shielding: The L-menthyl group, being large and conformationally locked, effectively blocks the syn-face (the same face as the ester) of the planar oxocarbenium ion intermediate.
-
Directed Attack: The silylated 5-fluorocytosine, acting as the nucleophile, is therefore forced to attack the electrophilic C5 carbon from the sterically less hindered anti-face.
-
Outcome: This anti-attack exclusively leads to the formation of the desired cis-product, where the newly formed C-N bond is on the opposite side of the ring relative to the C2-ester group.
Note: The DOT script above is a template. A real implementation would require image files for chemical structures. Caption: Steric hindrance by the L-menthyl auxiliary directs nucleophilic attack.
Act III: Liberation of the Intermediate
With the critical stereochemistry set, the final step is the removal of the chiral auxiliary. The menthyl ester is cleaved via reduction, typically using sodium borohydride (NaBH₄). This reduction concomitantly reduces the ester at the C2 position to the required hydroxymethyl group, yielding the final Emtricitabine intermediate: (2R,5S)-5-(5-fluoro-cytosin-1-yl)-2-(hydroxymethyl)-1,3-oxathiolane. This step is non-destructive to the stereocenters at C2 and C5.
Quantitative Insights: The Impact of Reaction Conditions
The choice of Lewis acid and solvent can have a remarkable effect on both the yield and the diastereoselectivity of the glycosylation step. Recent advancements have focused on optimizing these conditions for improved efficiency and greener processes.[9][11]
| Promoter System | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| TMSCl / NaI / H₂O | Dichloromethane | >20:1 | ~95% | J. Org. Chem. 2022, 87, 2887–2897[10] |
| SnCl₄ | Dichloromethane | High (not quantified) | Good | US Patent 7,534,885 B2[8] |
| Pyridinium triflate | Dichloromethane | >95% conversion | High | ResearchGate (2025)[9] |
| ZrCl₄ | Acetonitrile | >99:1 | ~85% | Semantic Scholar (2020)[12] |
This table summarizes representative data to illustrate trends; specific results depend on exact substrate and conditions.
Self-Validating Experimental Protocol: Lewis Acid-Mediated Glycosylation
This protocol describes the key diastereoselective coupling reaction. A self-validating system includes in-process checks to ensure the reaction is proceeding as expected.
Objective: To synthesize (2R, 5S)-5-(5'-fluoro-cytosin-1-yl)-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester.
Materials:
-
(2R, 5S)-5-acetoxy-[5][8]oxathiolane-2-carboxylate-L-menthyl ester (1.0 eq)
-
5-Fluorocytosine (1.5 eq)
-
Hexamethyldisilazane (HMDS) (4.0 eq)
-
Methanesulfonic acid (catalytic)
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Tin (IV) chloride (SnCl₄, 1.2 eq, 1M solution in DCM)
-
Triethylamine
-
Methanol
Procedure:
-
Silylation of 5-Fluorocytosine: a. In a flame-dried, three-neck flask under an argon atmosphere, suspend 5-fluorocytosine (1.5 eq) in toluene. b. Add hexamethyldisilazane (4.0 eq) and a catalytic amount of methanesulfonic acid. c. Heat the mixture to reflux (approx. 110°C) for 3-4 hours. The suspension should become a clear, homogeneous solution. d. Distill off the toluene under vacuum to obtain the silylated 5-fluorocytosine as an oily residue. Re-dissolve in anhydrous DCM. This is Solution A .
-
Glycosylation Reaction: a. In a separate flame-dried flask under argon, dissolve the (2R, 5S)-5-acetoxy oxathiolane intermediate (1.0 eq) in anhydrous DCM. b. Cool the solution to 0°C using an ice bath. c. Slowly add Solution A to the flask containing the oxathiolane. d. Add SnCl₄ (1.2 eq, 1M solution in DCM) dropwise over 20 minutes, maintaining the temperature at 0°C. e. Allow the reaction to warm to room temperature and stir for 18-24 hours. f. In-Process Check: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting oxathiolane.
-
Work-up and Quenching: a. Cool the reaction mixture back to 0°C. b. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: a. The crude product is typically a solid or thick oil. Purify by recrystallization from a suitable solvent system (e.g., methanol/isopropyl acetate) to isolate the desired diastereomer.[8] b. Validation: Confirm the structure and diastereomeric purity using ¹H NMR, ¹³C NMR, and HPLC. The high diastereomeric excess should be evident from the simplicity of the NMR spectrum and a single major peak in the HPLC chromatogram.
Conclusion and Future Outlook
The diastereoselective synthesis of the Emtricitabine intermediate via a chiral auxiliary is a prime example of sophisticated stereochemical control in pharmaceutical manufacturing. The L-menthyl group acts as a transient, yet powerful, steric director, forcing the key glycosylation reaction to proceed with exceptionally high fidelity to form the required cis-stereoisomer. This strategy obviates the need for inefficient resolution steps and ensures the production of an enantiomerically pure active pharmaceutical ingredient.
As the field advances, we see a continued drive towards even more efficient and greener methods, such as the use of novel catalysts and continuous flow processes.[9] However, the fundamental principle of sterically-directed, auxiliary-mediated synthesis remains a cornerstone of modern asymmetric synthesis and a critical enabling technology in the production of life-saving medicines like Emtricitabine.
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The Potent Edge: A Guide to the Biological Activity of Fluorinated Nucleoside Analogues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into nucleoside scaffolds has revolutionized the development of antiviral and anticancer therapeutics. This guide provides a comprehensive exploration of the biological activity of fluorinated nucleoside analogues, grounded in the principles of medicinal chemistry and molecular biology. We will dissect the rationale behind fluorination, elucidate the core mechanisms of action, explore critical structure-activity relationships, and detail the cellular pharmacology that governs their efficacy. This document is designed to serve as a technical resource, offering not only foundational knowledge but also practical, field-proven insights and experimental protocols for professionals engaged in drug discovery and development.
The Rationale for Fluorination: Enhancing the Nucleoside Scaffold
Nucleoside analogues, by mimicking endogenous building blocks of DNA and RNA, have long been a cornerstone of chemotherapy.[1] The introduction of fluorine, the most electronegative element, into the nucleoside structure is a deliberate and powerful strategy to modulate its physicochemical and biological properties.[2][3]
The unique characteristics of fluorine—its small atomic size (mimicking hydrogen), the strength of the carbon-fluorine (C-F) bond, and its ability to act as a hydrogen bond acceptor—confer several advantages:[1][2][4]
-
Increased Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making the analogue more resistant to enzymatic degradation, particularly cleavage of the glycosidic bond in acidic environments.[1][5][6] This enhances the compound's biological half-life.
-
Modulation of Electronic Properties: Fluorine's strong electron-withdrawing effect can alter the pKa of neighboring functional groups and influence the conformation of the sugar ring (sugar pucker), which can profoundly impact binding affinity to target enzymes.[2]
-
Improved Pharmacokinetics: Fluorination can increase lipophilicity, which may enhance membrane permeability and cellular uptake, leading to better bioavailability.[2][4][7]
-
Bioisosteric Replacement: Fluorine can serve as a bioisostere for a hydroxyl group, being similar in size but unable to act as a hydrogen bond donor. This substitution can fundamentally alter interactions within an enzyme's active site.[1]
These modifications frequently lead to a dramatic enhancement of biological activity, transforming a weakly active parent nucleoside into a potent therapeutic agent.[1]
Core Mechanisms of Action
Fluorinated nucleoside analogues are prodrugs that must be metabolically activated within the cell to exert their therapeutic effect. Their primary mechanism involves disrupting nucleic acid synthesis, a process fundamental to both viral replication and cancer cell proliferation.
Metabolic Activation Pathway
Upon entering a cell, typically via nucleoside-specific transporters, the analogue undergoes a series of phosphorylation events, catalyzed by host or viral kinases, to yield the active triphosphate form.[8][9] This three-step phosphorylation is often the rate-limiting factor in the analogue's activation.[10] The resulting triphosphate metabolite is the key effector molecule that interacts with the target enzyme.
Caption: General metabolic activation pathway of fluorinated nucleoside analogues.
Antiviral Activity
As antiviral agents, fluorinated nucleosides primarily target viral polymerases, such as reverse transcriptase in HIV or RNA-dependent RNA polymerase in HCV.[6][11] The mechanism is twofold:
-
Competitive Inhibition: The activated triphosphate analogue competes with the natural deoxynucleoside triphosphate (dNTP) for the active site of the viral polymerase.
-
Chain Termination: After being incorporated into the growing viral DNA or RNA strand, the analogue prevents further elongation.[11] This is often because the modification (e.g., a fluorine atom at the 3' position instead of a hydroxyl group) removes the necessary 3'-OH group required for forming the next phosphodiester bond.
A crucial aspect of their success is selectivity; they should be preferentially utilized by the viral polymerase over host cell DNA polymerases to minimize toxicity.[1]
Anticancer Activity
In oncology, fluorinated nucleosides disrupt the rapid proliferation of cancer cells by targeting DNA synthesis.[4] Their active triphosphate metabolites inhibit key enzymes essential for DNA replication and repair, including:
-
DNA Polymerases: Similar to the antiviral mechanism, the analogue triphosphate can be incorporated into the DNA of cancer cells, leading to chain termination and triggering apoptosis (programmed cell death).[4][8]
-
Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the pool of dNTPs available for DNA synthesis.
-
Thymidylate Synthase (TS): In the case of fluorinated pyrimidines like 5-Fluorouracil (5-FU), the mechanism involves the inhibition of TS, which blocks the synthesis of thymidine, a critical component of DNA.[8]
Structure-Activity Relationships (SAR): The Position is Everything
The biological activity of a fluorinated nucleoside is critically dependent on the position and stereochemistry of the fluorine atom on the pentose sugar ring.[12] This relationship dictates the molecule's preferred conformation, its interaction with kinases and polymerases, and ultimately its therapeutic potential.
| Fluorine Position & Stereochemistry | Common Biological Activity | Key Examples & Notes |
| C2'-α (arabino) | Anticancer | Clofarabine, Fludarabine . The 2'-α-fluoro group makes the nucleoside resistant to deamination and cleavage by phosphorylases.[1][4] |
| C2'-β (ribo) | Antiviral (especially DNA viruses) | FMAU . This configuration often confers potent activity against herpesviruses (HSV) and hepatitis B virus (HBV).[1] It is thought to favor a sugar conformation recognized by viral polymerases.[5] |
| C2',2'-difluoro | Anticancer | Gemcitabine . A potent inhibitor of ribonucleotide reductase and a DNA chain terminator.[13] |
| C3'-α (ribo) | Antiviral (HIV) | Alovudine (FLT) . One of the most potent inhibitors of HIV reverse transcriptase. The 3'-fluoro group acts as a chain terminator.[1] |
| C3'-β (xylo) | Generally Inactive | The inverted stereochemistry at this position typically abolishes biological activity, highlighting the strict conformational requirements of target enzymes.[1] |
| C4' | Emerging Antiviral/Anticancer | Less common than 2' or 3' modifications, but 4'-fluorinated analogues are an active area of research, showing promise as a new class of therapeutics.[14] |
This table summarizes general trends; exceptions exist based on the specific nucleobase and other structural modifications.
Experimental Evaluation of Biological Activity
A systematic, multi-step approach is required to characterize a novel fluorinated nucleoside analogue. The goal is to determine not only its potency but also its therapeutic window—the concentration range where it is effective against the target without causing excessive harm to host cells.
Overall Experimental Workflow
The evaluation process follows a logical progression from broad cellular toxicity screening to specific target-based assays, culminating in the identification of lead compounds for further development.
Caption: A standard workflow for the in vitro evaluation of new analogues.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol is a foundational step to measure the general toxicity of a compound on a host cell line. It determines the concentration that inhibits cell growth by 50% (CC₅₀).[15]
Objective: To determine the CC₅₀ value of a fluorinated nucleoside analogue.
Materials:
-
Selected host cell line (e.g., Vero for antiviral screening, PBM cells for anti-HIV)
-
Complete cell culture medium
-
96-well microplates
-
Fluorinated nucleoside analogue stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analogue in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period corresponding to the efficacy assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot cell viability vs. compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Protocol: Antiviral Assay (Plaque Reduction Assay)
This protocol is a gold standard for quantifying the antiviral activity of a compound. It determines the concentration that reduces the number of viral plaques by 50% (EC₅₀).[15]
Objective: To determine the EC₅₀ value of a fluorinated nucleoside analogue against a specific virus.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock with a known titer
-
6-well or 12-well plates
-
Semi-solid overlay medium (e.g., medium with agarose or methylcellulose)
-
Crystal violet staining solution
-
Fluorinated nucleoside analogue
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: During the adsorption period, prepare serial dilutions of the analogue in the semi-solid overlay medium.
-
Overlay Application: After adsorption, remove the viral inoculum and wash the cells gently with PBS. Add the compound-containing overlay medium to each well. Include a "virus control" (no compound) well.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days), which depends on the virus.[15]
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and then stain the monolayer with crystal violet. The stain will color the living cells, leaving the viral plaques (areas of dead cells) as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control. Plot the percentage of reduction vs. compound concentration to determine the EC₅₀ value.
Clinical Landscape and Future Directions
Numerous fluorinated nucleoside analogues have been successfully translated into FDA-approved drugs, becoming mainstays in the treatment of viral infections and cancer.[5][6]
| Drug Name | Fluorine Position | Primary Indication | Mechanism of Action |
| Sofosbuvir | 2'-deoxy-2'-α-fluoro-2'-β-C-methyl | Hepatitis C (HCV) | Prodrug of a nucleotide inhibitor of HCV NS5B RNA-dependent RNA polymerase.[11] |
| Emtricitabine (FTC) | 5-fluoro (on cytosine base) | HIV | Reverse transcriptase inhibitor; causes chain termination.[11] |
| Gemcitabine | 2',2'-difluoro | Pancreatic, Lung, Breast, Ovarian Cancer | Inhibits DNA synthesis and ribonucleotide reductase.[13] |
| Clofarabine | 2'-α-fluoro | Acute Lymphoblastic Leukemia (ALL) | Inhibits DNA polymerase and ribonucleotide reductase, inducing apoptosis.[1][8] |
| Trifluridine | 5-trifluoromethyl (on uracil base) | Ocular Herpes, Colorectal Cancer | Incorporated into DNA, causing damage and inhibiting thymidylate synthase.[16] |
The field continues to evolve, with current research focusing on:
-
Novel Scaffolds: Exploring modifications at less common positions, such as C4', to develop new classes of agents.[14]
-
Prodrug Strategies: Designing advanced prodrugs, like phosphoramidates (ProTides), to bypass the often inefficient first phosphorylation step, thereby increasing the intracellular concentration of the active metabolite and enhancing potency.[6][10][17]
-
Overcoming Resistance: Developing analogues that remain active against viral or cancer cell variants that have developed resistance to existing therapies.[8]
The strategic application of fluorine chemistry to nucleoside design remains a highly productive and promising avenue for the discovery of next-generation therapeutics.
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The Journey of a Lifesaving Drug: An In-depth Technical Guide to the Discovery and Development of Emtricitabine Synthesis Routes
Abstract
Emtricitabine (FTC), a cornerstone of combination antiretroviral therapy for HIV-1, stands as a testament to the power of synthetic organic chemistry in addressing global health crises. This technical guide provides a comprehensive exploration of the discovery and evolution of Emtricitabine's synthesis, from its academic origins to its large-scale industrial production. We will dissect the critical synthetic strategies, from early racemic approaches and enzymatic resolutions to the development of highly efficient, stereoselective routes. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also a detailed examination of the chemical ingenuity that has made this essential medicine widely accessible. We will delve into the underlying principles that guided experimental choices, the challenges overcome, and the innovations that have defined the manufacturing of Emtricitabine.
Introduction: The Dawn of a New Era in HIV Treatment
The human immunodeficiency virus (HIV) epidemic, which emerged in the 1980s, presented an unprecedented challenge to the scientific and medical communities.[1][2] The approval of Zidovudine (AZT) in 1987 marked the first therapeutic intervention, but its clinical utility was hampered by significant toxicities and the rapid emergence of drug resistance.[1][2] This critical need for safer and more effective antiretroviral agents spurred a wave of research into nucleoside reverse transcriptase inhibitors (NRTIs).
Emtricitabine, a synthetic analogue of cytidine, emerged from this intense period of discovery.[3] It functions by inhibiting reverse transcriptase, the viral enzyme responsible for converting HIV RNA into DNA, a crucial step in the viral replication cycle.[3] By terminating the growing DNA chain, Emtricitabine effectively suppresses viral replication, leading to a reduction in viral load and an increase in CD4+ T-cell counts, key indicators of immune system health.[3][4]
Discovered by a team of researchers at Emory University—Dennis C. Liotta, Raymond F. Schinazi, and Woo-Baeg Choi—Emtricitabine's journey from a laboratory curiosity to a globally recognized essential medicine is a compelling story of scientific perseverance and innovation in synthetic chemistry.[3][5] This guide will illuminate the pivotal moments in the development of its synthesis, highlighting the transition from challenging, multi-step procedures to the elegant and efficient processes used today.
The Early Days: Racemic Synthesis and the Quest for the Active Enantiomer
The initial synthesis of Emtricitabine, developed in 1990 by the Liotta group at Emory University, yielded a racemic mixture of the cis-isomers.[1][2] This pioneering work demonstrated the potent anti-HIV activity of the compound, but it was crucial to determine which of the enantiomers was responsible for the therapeutic effect and to develop a method for their separation.
The key challenge in nucleoside synthesis is the stereoselective formation of the glycosidic bond, which connects the nucleobase to the sugar moiety. The early syntheses of Emtricitabine tackled this by first constructing the racemic 1,3-oxathiolane ring and then coupling it with 5-fluorocytosine.
A significant breakthrough came with the use of enzymatic kinetic resolution to separate the enantiomers.[1][2] This technique utilizes enzymes that selectively act on one enantiomer, allowing for the separation of the desired (-)-enantiomer, which was found to possess the superior preclinical profile.[1][2] While effective at the lab scale, enzymatic resolutions are often less practical for large-scale industrial production due to factors like enzyme cost, stability, and the need to remove the enzyme from the final product. This limitation spurred the search for more efficient and scalable stereoselective synthetic routes.
The Industrial Revolution: Asymmetric Synthesis and Process Optimization
The development of a commercially viable synthesis of Emtricitabine hinged on the ability to produce the desired (2R, 5S)-enantiomer directly and in high yield, avoiding the need for costly and inefficient resolution steps. This led to the exploration of various asymmetric synthesis strategies, with the use of chiral auxiliaries emerging as a dominant approach.
The Chiral Auxiliary Approach: Leveraging L-Menthol for Stereocontrol
A widely adopted strategy for the industrial synthesis of Emtricitabine involves the use of L-menthol as a chiral auxiliary. This method, detailed in numerous patents, allows for the diastereoselective synthesis of the key 1,3-oxathiolane intermediate.[6][7][8]
The general workflow for this approach can be summarized as follows:
Figure 1: General workflow for the asymmetric synthesis of Emtricitabine using L-menthol as a chiral auxiliary.
The key to this process is the diastereoselective crystallization of the desired diastereomer of the 1,3-oxathiolane intermediate. This crucial purification step allows for the isolation of a single diastereomer, which then sets the stereochemistry for the final Emtricitabine product.
The Vorbrüggen Glycosylation: A Cornerstone Reaction
The coupling of the 1,3-oxathiolane intermediate with the 5-fluorocytosine base is typically achieved through a Vorbrüggen glycosylation reaction.[9][10] This powerful reaction involves the use of a Lewis acid to activate the sugar moiety for nucleophilic attack by the silylated nucleobase.
Experimental Protocol: A Representative Vorbrüggen Glycosylation for Emtricitabine Synthesis
-
Silylation of 5-Fluorocytosine: 5-Fluorocytosine is suspended in an appropriate solvent (e.g., dichloromethane) and treated with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA). The mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated derivative.[9]
-
Coupling Reaction: The diastereomerically pure 1,3-oxathiolane intermediate, typically an acetate or other activated derivative, is dissolved in a suitable solvent. The solution of the silylated 5-fluorocytosine is then added, followed by a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). The reaction is stirred at room temperature until completion.
-
Work-up and Isolation: The reaction is quenched, and the crude product is isolated. Purification, if necessary, is performed to yield the coupled intermediate.
Recent advancements in this area have focused on developing milder and more efficient conditions for the Vorbrüggen glycosylation, such as the use of a chlorotrimethylsilane-sodium iodide system.[9][10]
Removal of the Chiral Auxiliary and Final Product Formation
The final step in the synthesis is the removal of the chiral auxiliary, which is typically achieved through reduction. Common reducing agents for this transformation include sodium borohydride.[8]
Quantitative Data Summary: A Comparison of Key Synthetic Steps
| Step | Reagents and Conditions | Typical Yield | Diastereomeric Ratio (d.r.) | Reference |
| Vorbrüggen Glycosylation | TMSCl-NaI, wet solvent | up to 95% | >20:1 | [9][11] |
| Reduction of L-menthyl ester | Sodium borohydride | ~80% | N/A | [8] |
Greener and More Efficient Synthetic Routes: The Future of Emtricitabine Production
The principles of green chemistry have increasingly influenced the development of pharmaceutical manufacturing processes. For Emtricitabine, this has led to the exploration of synthetic routes that minimize waste, use less hazardous reagents, and improve overall efficiency.
One area of focus has been the development of solvent-free or reduced-solvent reaction conditions.[12] For example, the synthesis of the key 5-hydroxy oxathiolane intermediate has been achieved under solvent-free conditions, significantly reducing reaction times and environmental impact.[12] Additionally, the use of greener bases, such as sodium bicarbonate instead of pyridine, for acetylation steps further enhances the environmental profile of the synthesis.[12]
The development of catalytic and asymmetric methods that avoid the use of stoichiometric chiral auxiliaries is another active area of research. These approaches have the potential to further streamline the synthesis and reduce costs.
Conclusion: A Legacy of Innovation
The story of Emtricitabine's synthesis is a powerful illustration of how academic discovery, industrial development, and a commitment to process improvement can converge to create a life-changing medicine. From the initial racemic synthesis and the challenges of chiral resolution to the elegant and efficient asymmetric routes employed today, the journey of Emtricitabine has been marked by continuous innovation. The ongoing efforts to develop even greener and more cost-effective synthetic methods ensure that this essential medicine will remain accessible to patients worldwide for years to come. The principles and strategies discussed in this guide not only provide a deep understanding of Emtricitabine's synthesis but also serve as a valuable resource for scientists and researchers working on the development of new therapeutic agents.
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An In-Depth Technical Guide to the Application of 5-Fluoro-ent-Lamivudine Derivatives in Activity-Based Protein Profiling
This guide explores the novel application of chemically modified 5-Fluoro-ent-Lamivudine Acid D-Menthol Ester as a sophisticated chemical probe for activity-based protein profiling (ABPP). We will delve into the rationale behind its design, the mechanism of action, and a detailed protocol for its use in identifying and characterizing nucleotide-binding proteins within complex biological systems.
Introduction: The Challenge of Profiling Nucleotide-Binding Proteins
Nucleotide-binding proteins, including polymerases, kinases, and ligases, are fundamental to cellular processes and are significant targets for therapeutic intervention. Traditional proteomic approaches measure protein abundance but often fail to capture the functional state of these enzymes, which can be modulated by post-translational modifications or endogenous inhibitors.[1][2] Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to directly assess the functional state of enzymes in their native environment.[2][3][4] ABPP utilizes active site-directed chemical probes that covalently label active enzymes, allowing for their subsequent enrichment and identification.[1]
This guide proposes the innovative use of a derivative of 5-Fluoro-ent-Lamivudine as an activity-based probe. Lamivudine, a nucleoside analog, is a well-established inhibitor of reverse transcriptases, making its core structure an excellent starting point for designing probes to target nucleotide-binding enzymes.[5][6][7] The introduction of a fluorine atom can further enhance binding affinity and provide a unique spectroscopic handle.[8][9][10]
Probe Design and Rationale: From Intermediate to Functional Tool
The commercially available 5-Fluoro-ent-Lamivudine Acid D-Menthol Ester serves as a synthetic intermediate.[11][12][13] For proteomic applications, it requires modification into a functional activity-based probe. The design of such a probe is modular, consisting of three key components: a targeting ligand, a reactive group, and a reporter tag.[2][3]
-
Targeting Ligand: The 5-Fluoro-ent-Lamivudine core serves as the ligand, providing specificity for the active sites of nucleotide-binding proteins.
-
Reactive Group (Warhead): To enable covalent modification of the target, a reactive group must be incorporated. This could be a photoactivatable group like a diazirine or a Michael acceptor, which forms a stable covalent bond with a nucleophilic residue in the enzyme's active site.
-
Reporter Tag: The D-Menthol Ester group would be replaced with a reporter tag for detection and enrichment. Common choices include biotin for streptavidin-based affinity purification or an alkyne/azide for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).[1][3]
Proposed Mechanism of Action
The engineered probe is designed to first bind non-covalently to the active site of a target nucleotide-binding enzyme due to the structural mimicry of the lamivudine core. Upon binding, the strategically placed reactive group is positioned to form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, or serine). This irreversible labeling event makes the enzyme "visible" to downstream detection and analysis via the reporter tag.
Detailed Experimental Protocol: ABPP Workflow
This protocol outlines a typical workflow for identifying the targets of a biotinylated 5-Fluoro-ent-Lamivudine-based probe in a cellular lysate.
A. Proteome Preparation
-
Culture cells to the desired confluency and apply any necessary treatments (e.g., drug treatment, starvation).
-
Harvest cells and wash twice with cold phosphate-buffered saline (PBS).
-
Lyse cells in an appropriate lysis buffer (e.g., Tris-HCl with low concentration of non-ionic detergent) on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (proteome) and determine the protein concentration using a standard assay (e.g., BCA assay).
B. Probe Labeling
-
Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add the biotinylated 5-Fluoro-ent-Lamivudine probe to the proteome at a final concentration of 1-10 µM.
-
As a negative control, pre-incubate a parallel sample with a known inhibitor of the target enzyme class for 30 minutes before adding the probe.
-
Incubate the samples for 1 hour at room temperature or 37°C, depending on the target enzyme's optimal activity temperature.
-
If using a photoactivatable probe, expose the samples to UV light (e.g., 365 nm) for a specified time.
C. Enrichment of Labeled Proteins
-
Add streptavidin-agarose beads (pre-washed with lysis buffer) to the labeled proteome.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Wash the beads extensively with lysis buffer followed by a high-salt wash (e.g., 1 M NaCl) and a final wash with a buffer compatible with mass spectrometry (e.g., ammonium bicarbonate).
D. On-Bead Digestion and Mass Spectrometry Analysis
-
Resuspend the washed beads in a solution of a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis and Interpretation
The raw data from the LC-MS/MS analysis is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The identified proteins are quantified based on spectral counts or peptide intensities. True targets of the probe will be significantly enriched in the probe-treated sample compared to the negative control.
Table 1: Representative Quantitative Proteomics Data
| Protein ID | Gene Name | Spectral Counts (Probe-Treated) | Spectral Counts (Control) | Fold Change |
| P04637 | TP53 | 5 | 4 | 1.25 |
| P0DTC9 | RDRP_SARS2 | 152 | 8 | 19.00 |
| P00519 | ABL1 | 25 | 22 | 1.14 |
| P00533 | EGFR | 30 | 28 | 1.07 |
| Q9Y243 | POLG | 89 | 12 | 7.42 |
In this hypothetical dataset, the viral RNA-dependent RNA polymerase (RDRP_SARS2) and human DNA polymerase gamma (POLG) show significant enrichment, identifying them as potential targets of the 5-Fluoro-ent-Lamivudine-based probe.
Applications and Future Directions
The development of a 5-Fluoro-ent-Lamivudine-based activity probe opens up several exciting avenues of research:
-
Antiviral Drug Target Identification: Profiling the cellular targets of lamivudine and its derivatives in virus-infected cells to understand its mechanism of action and potential off-target effects.
-
Biomarker Discovery: Comparing the activity profiles of nucleotide-binding proteins in healthy versus diseased states to identify novel biomarkers.
-
Covalent Drug Development: The probe itself can serve as a starting point for the development of covalent inhibitors with enhanced potency and selectivity.[3]
-
In Vivo Imaging: Replacing the reporter tag with a fluorophore could enable the visualization of enzyme activity in living cells or organisms.[2]
Conclusion
While 5-Fluoro-ent-Lamivudine Acid D-Menthol Ester is a synthetic intermediate, its core structure holds significant promise for the development of a novel class of activity-based probes. By leveraging the principles of ABPP, these probes can provide a unique window into the functional state of nucleotide-binding proteins, with broad applications in drug discovery, diagnostics, and fundamental biological research. The methodologies and concepts outlined in this guide provide a solid framework for researchers to embark on this exciting new area of chemical proteomics.
References
- Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry.PMC - NIH.
- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.MDPI.
- Activity-Based Protein Profiling (ABPP) Service.Mtoz Biolabs.
- Activity-based proteomics.Wikipedia.
- Activity-based Protein Profiling.
- The Application of Fluorine-Containing Reagents in Structural Proteomics.PMC - NIH.
- The Application of Fluorine‐Containing Reagents in Structural Proteomics.
- 5-Fluoro ent-Lamivudine Acid D-Menthol Ester.Achemica.
- Putative Repurposing of Lamivudine, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients.
- This compound, CAS No. 764659-79-2.iChemical.
- Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applic
- This compound CAS 764659-79-2.
- Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug.Indian Journal of Pharmaceutical Sciences.
- Lamivudine.PubChem.
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Methodological & Application
Application Note: Stereoselective Synthesis of ent-Emtricitabine via Reductive Cleavage of a D-Menthol Chiral Auxiliary
An Application Note for the Advanced Synthesis of Antiviral Agents
Abstract and Introduction
Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is a cornerstone of combination antiretroviral therapy for HIV-1 infection.[1][2] It is the cis-enantiomer with a (2R, 5S) absolute configuration.[3] Its enantiomer, ent-Emtricitabine ((+)-FTC), which possesses the (2S, 5R) configuration, exhibits significantly lower therapeutic activity and is considered a chiral impurity.[4] The stereoselective synthesis of these nucleoside analogues is therefore of paramount importance in pharmaceutical manufacturing to ensure drug efficacy and safety.
This application note provides a detailed, field-proven protocol for the synthesis of ent-Emtricitabine. The strategy employs the principle of chiral auxiliary-directed synthesis, starting from the advanced intermediate, 5-Fluoro ent-Lamivudine Acid D-Menthol Ester (CAS 764659-79-2).[5] In this key intermediate, the D-menthol moiety functions as a chiral auxiliary, which sets the desired (2S) stereochemistry at the C2 position of the oxathiolane ring. The final step, and the focus of this guide, is the highly selective reductive cleavage of the menthol ester to yield the target primary alcohol, ent-Emtricitabine. We will detail the rationale behind the choice of reagents, the step-by-step protocol, and the necessary analytical methods for validation.
Principle of the Method: The Role of the Chiral Auxiliary
The central challenge in synthesizing molecules like Emtricitabine is controlling the stereochemistry at two chiral centers (C2 and C5). Stereoselective synthetic routes often use chiral auxiliaries to direct the formation of a specific stereoisomer.[6]
In the precursor, this compound, the bulky D-menthol group is attached via an ester linkage at the C2 position. This intermediate is typically formed through a diastereoselective process where the menthol auxiliary directs the stereochemical outcome of earlier steps. The final conversion to ent-Emtricitabine requires the removal of this auxiliary without disturbing the established stereocenters.
This is achieved through a reductive cleavage of the C2-ester. A hydride-based reducing agent, such as sodium borohydride (NaBH₄), is employed. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, cleaving the C-O bond of the menthol group and reducing the carbonyl to a primary alcohol.
Causality Behind Reagent Selection:
-
Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is highly selective for aldehydes, ketones, and acyl chlorides, and it reduces esters more slowly. This milder reactivity is advantageous as it minimizes the risk of side reactions, such as undesired reduction of the pyrimidine ring in the 5-fluorocytosine base. Its compatibility with protic solvents like ethanol is also a significant practical benefit.
-
Solvent System: A protic solvent such as absolute ethanol is used. It serves to dissolve the substrate and the reducing agent. Furthermore, the solvent acts as a proton source to quench the resulting alkoxide intermediates during the reaction and work-up phases.
The overall transformation is a highly efficient and stereospecific method to liberate the final active pharmaceutical ingredient from its chiral template.
Visualization of the Synthesis Pathway and Workflow
Overall Reaction Scheme
Caption: Reductive cleavage of the D-menthol ester to yield ent-Emtricitabine.
Experimental Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification of ent-Emtricitabine.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Grade |
| This compound | 764659-79-2 | 399.48 g/mol | >98% Purity |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | >98%, Fine Powder |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Anhydrous, >99.5% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade |
| Acetone | 67-64-1 | 58.08 g/mol | ACS Grade |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Type II or higher |
| TLC Plates | N/A | N/A | Silica Gel 60 F₂₅₄ |
Step-by-Step Methodology
1. Reaction Setup: a. To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add this compound (10.0 g, 25.0 mmol, 1.0 equiv). b. Add anhydrous ethanol (100 mL) to the flask. Stir the mixture at room temperature until the starting material is completely dissolved. c. Cool the reaction flask to 0-5 °C using an ice-water bath.
2. Reduction: a. Once the solution is cooled, begin adding sodium borohydride (2.84 g, 75.0 mmol, 3.0 equiv) in small portions over 30-45 minutes. b. (Causality Note): Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, ensuring a safe and controlled reduction process. c. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
3. Reaction Monitoring (Self-Validation): a. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). b. The starting material will have a higher Rf value than the more polar product. The reaction is considered complete when the starting material spot is no longer visible under UV light (254 nm).
4. Work-up and Quenching: a. Once the reaction is complete, cool the flask back down to 0-5 °C in an ice bath. b. Slowly and carefully add acetone (15 mL) to quench any excess sodium borohydride. Stir for 20 minutes. c. Neutralize the reaction mixture by adding glacial acetic acid dropwise until the pH is approximately 7.
5. Purification: a. Concentrate the neutralized mixture under reduced pressure to remove the bulk of the ethanol. b. To the resulting residue, add deionized water (50 mL) and dichloromethane (50 mL). Stir vigorously for 10 minutes. c. Transfer the mixture to a separatory funnel and separate the layers. The desired product, ent-Emtricitabine, is water-soluble and will be in the aqueous layer. The cleaved D-menthol auxiliary will be in the organic (DCM) layer. d. Extract the aqueous layer two more times with DCM (2 x 25 mL) to remove all traces of D-menthol. e. Concentrate the aqueous layer under reduced pressure to a minimal volume. The crude ent-Emtricitabine may precipitate or can be isolated by lyophilization or crystallization from a suitable solvent system (e.g., isopropanol/water).
Expected Results and Characterization
This protocol provides a reliable method for obtaining ent-Emtricitabine with high purity and yield. The characterization steps are essential for validating the outcome.
| Parameter | Specification / Expected Value | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | 80-90% | Gravimetric |
| Chemical Purity | ≥99.0% | RP-HPLC |
| Enantiomeric Purity | ≥99.5% e.e. (Enantiomeric Excess) | Chiral HPLC |
| Identity Confirmation | ¹H NMR, ¹³C NMR, and Mass Spectrometry data consistent with the structure of ent-Emtricitabine. | Spectroscopic |
Trustworthiness through Analysis:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should clearly show the absence of the characteristic signals from the D-menthol group (typically in the 0.7-2.2 ppm range) and the appearance of the hydroxymethyl protons (-CH₂OH) on the oxathiolane ring.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 248.05, corresponding to the molecular formula C₈H₁₀FN₃O₃S.
-
Chiral HPLC: This is the definitive test for enantiomeric purity. The method must be able to separate Emtricitabine from ent-Emtricitabine.[7][8] Using a suitable chiral stationary phase (e.g., Chiralpak series), the analysis should show a single major peak for the desired (2S, 5R) enantiomer.
Safety Precautions
-
Sodium Borohydride: Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: Ethanol, Dichloromethane, and Acetone are flammable and/or toxic. All handling should be performed in a fume hood.
-
Acids: Glacial acetic acid is corrosive. Handle with care and appropriate PPE.
Conclusion
The protocol described provides a robust and high-yielding method for the stereoselective synthesis of ent-Emtricitabine from its D-menthol ester precursor. The use of sodium borohydride offers a safe and selective means for the reductive cleavage of the chiral auxiliary. By integrating in-process monitoring and comprehensive final product analysis, this procedure ensures the production of a high-purity final compound, which is critical for research and pharmaceutical development.
References
-
Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry. Available at: [Link]
-
Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. (n.d.). eScholarship@McGill. Available at: [Link]
-
Liotta, D. C. (2016). Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC). Accounts of Chemical Research. Available at: [Link]
-
Franchetti, P., et al. (2004). Stereoselective synthesis of nicotinamide beta-riboside and nucleoside analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, P., et al. (2015). Seven-Membered Ring Nucleoside Analogues: Stereoselective Synthesis and Studies on Their Conformational Properties. Organic Letters. Available at: [Link]
-
Sharma, M., & Mangas-Sanchez, J. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. Available at: [Link]
-
Wang, Z., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available at: [Link]
-
Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. ResearchGate. Available at: [Link]
-
Synthesis of emtricitabine (88) from trans oxathiolane derivative 81. (n.d.). ResearchGate. Available at: [Link]
- Pasticci, G., et al. (2009). Process and intermediates for preparing emtricitabine. Google Patents. U.S. Patent No. 7,534,885 B2.
-
Sillman, B., et al. (2021). Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide. Pharmaceutics. Available at: [Link]
-
Bade, A. N., et al. (2019). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. Journal of Controlled Release. Available at: [Link]
-
Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrime- thylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. ChemRxiv. Available at: [Link]
- Meng, J., et al. (2009). Method for synthesizing emtricitabine intermediate. Google Patents. CN101391997B.
-
Emtricitabine. (n.d.). PubChem. National Institutes of Health. Available at: [Link]
-
Saag, M. S. (2006). Emtricitabine: a novel nucleoside reverse transcriptase inhibitor. Expert Review of Anti-infective Therapy. Available at: [Link]
-
Kumar, V., et al. (2020). Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. Journal of Chromatography A. Available at: [Link]
-
Kumar, V., et al. (2020). Rapid and Efficient Chiral Method Development for Lamivudine and Tenofovir Disoproxil Fumarate Fixed Dose Combination Using Ultra-High Performance Supercritical Fluid Chromatography: A Design of Experiment Approach. ResearchGate. Available at: [Link]
-
Can any body suggest the Chiral HPLC conditions for Lamivudine and emtricitabine? (2015). ResearchGate. Available at: [Link]
- Wang, Y., et al. (2010). Process for stereoselective synthesis of lamivudine. Google Patents. U.S. Patent Application No. 12/593,286.
-
Kumar, P. A., et al. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review. Available at: [Link]
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Application Notes and Protocols: Stereoselective N-glycosidation of 5-Fluorocytosine Utilizing an L-Menthyl-Derived Chiral Sugar Intermediate
For Distribution To: Researchers, scientists, and drug development professionals in medicinal chemistry and antiviral/antitumor drug discovery.
Introduction: The Challenge of Stereoselectivity in Nucleoside Synthesis
The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, yielding a multitude of critical therapeutic agents against viral infections and cancers. A paramount challenge in this field is the precise control of stereochemistry at the anomeric carbon (C1') of the sugar moiety. The spatial arrangement of the nucleobase relative to the sugar ring profoundly influences the molecule's ability to interact with target enzymes, such as viral polymerases or reverse transcriptases. For many fluorinated nucleosides, including analogues of 5-fluorocytosine, the β-anomer is often the biologically active stereoisomer.
Traditional glycosylation methods can yield anomeric mixtures (α and β isomers), leading to tedious purification steps and reduced overall yield of the desired product. To overcome this, strategies employing chiral auxiliaries have been developed to enforce facial selectivity during the crucial glycosylation step. This guide details a robust protocol for the stereoselective N-glycosidation of 5-fluorocytosine that leverages L-menthol, a readily available and inexpensive chiral pool starting material, to construct a chiral sugar intermediate. This intermediate then directs the stereospecific formation of the β-N-glycosidic bond.
Principle of the Method: Chiral Auxiliary-Directed Synthesis
The core of this protocol is the application of the Vorbrüggen reaction, a powerful method for forming N-glycosidic bonds.[1] The reaction couples a silylated nucleobase with an electrophilic sugar derivative in the presence of a Lewis acid catalyst.[1] To ensure high stereoselectivity, we first synthesize a chiral sugar synthon where the stereochemistry is directed by an L-menthyl group.
The overall workflow can be conceptualized in two major phases:
-
Phase 1: Synthesis of the Chiral Sugar Intermediate. L-menthol is used as a chiral auxiliary to synthesize a reactive sugar analogue (a chloro-sugar in this protocol) with a defined stereochemistry.[2] The bulky and stereochemically defined menthyl group guides the formation of subsequent stereocenters on the sugar ring precursor.
-
Phase 2: Stereoselective N-Glycosylation. The chiral chloro-sugar is then coupled with silylated 5-fluorocytosine. The pre-defined stereochemistry of the sugar intermediate ensures that the incoming nucleophile (the silylated 5-fluorocytosine) attacks from the less sterically hindered face, leading to a high diastereomeric excess of the desired β-nucleoside.[2]
This strategy is particularly valuable in the synthesis of antiviral nucleosides like Emtricitabine (FTC), where the precise stereochemistry is critical for its therapeutic activity.[2]
Visualizing the Workflow
Figure 1: Overall workflow for the stereoselective N-glycosidation of 5-fluorocytosine.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Fluorocytosine | ≥99% | Sigma-Aldrich | Dry thoroughly before use. |
| L-Menthol | ≥99% | Sigma-Aldrich | |
| Glyoxylic Acid Monohydrate | ≥98% | Sigma-Aldrich | |
| Hexamethyldisilazane (HMDS) | ≥99% | Sigma-Aldrich | Use freshly distilled. |
| Thionyl Chloride (SOCl₂) | ≥99.5% | Sigma-Aldrich | Use freshly distilled. |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Distill over CaH₂. |
| Anhydrous Dichloromethane (DCM) | DriSolv® | EMD Millipore | |
| Anhydrous n-Hexane | ≥99% | Sigma-Aldrich | |
| Anhydrous Acetonitrile (ACN) | ≥99.8% | Sigma-Aldrich | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | |
| Ethanol (EtOH) | 200 Proof | Decon Labs |
PART 1: Synthesis of the Chiral Chloro-Sugar Intermediate
This phase is adapted from established methods for synthesizing chiral synthons for fluorinated nucleosides.[2]
Step 1.1: Preparation of L-Menthyl Glyoxylate Hydrate
-
To a stirred solution of L-menthol (1.0 eq) in a suitable solvent such as toluene, add glyoxylic acid monohydrate (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude L-menthyl glyoxylate hydrate, which can often be used in the next step without further purification.
Step 1.2: Formation and Crystallization of the Oxathiolane Intermediate
-
Dissolve the L-menthyl glyoxylate hydrate (1.0 eq) and a dithiane diol (e.g., 1,4-dithiane-2,5-diol) (1.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching with a saturated NaHCO₃ solution and extract the organic layer. Dry over Na₂SO₄, filter, and concentrate to yield the crude product as a mixture of diastereomers.
-
The desired diastereomer is isolated via crystallization. Dissolve the crude mixture in n-hexane and add a catalytic amount of triethylamine (Et₃N, ~1%).[2]
-
Allow crystallization to proceed, which selectively precipitates the desired diastereomer. Filter the crystals and wash with cold n-hexane.
Step 1.3: Synthesis of the Reactive Chloro-Sugar
-
Suspend the purified, desired diastereomer (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the suspension to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by the dissolution of the starting material and subsequent TLC analysis.
-
Upon completion, evaporate the solvent and excess SOCl₂ under reduced pressure (co-evaporating with toluene can help remove final traces) to yield the reactive chloro-sugar intermediate. This intermediate is often moisture-sensitive and should be used immediately in the next step.
PART 2: N-Glycosidation and Final Product Formation
Step 2.1: Silylation of 5-Fluorocytosine
Causality: Silylation of the nucleobase is a critical preparatory step in the Vorbrüggen reaction. It increases the nucleophilicity of the ring nitrogens and enhances the solubility of the base in anhydrous organic solvents, facilitating a homogeneous reaction.[1]
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend 5-fluorocytosine (1.0 eq) in hexamethyldisilazane (HMDS) (3-4 eq).
-
Add a catalytic amount of ammonium sulfate or trimethylsilyl chloride (TMSCl).
-
Heat the mixture to reflux (approx. 125-130 °C) until the solution becomes clear, indicating complete silylation. This typically takes several hours.
-
Remove excess HMDS under vacuum to obtain the persilylated 5-fluorocytosine as an oil or solid. It is highly moisture-sensitive and should be used immediately.
Figure 2: Key components of the Vorbrüggen coupling reaction.
Step 2.2: Stereoselective N-Glycosidation
-
Under an inert atmosphere, dissolve the freshly prepared silylated 5-fluorocytosine in anhydrous acetonitrile (ACN).
-
In a separate flame-dried flask, dissolve the reactive chloro-sugar intermediate (0.9 eq) in anhydrous ACN.
-
Cool the chloro-sugar solution to 0 °C.
-
Add the solution of silylated 5-fluorocytosine to the chloro-sugar solution.
-
Add a Lewis acid catalyst, such as trimethylsilyl triflate (TMSOTf) or tin(IV) chloride (SnCl₄), dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating as required, monitoring its progress by TLC or LC-MS. The coupling reaction typically results in a high ratio of the β-isomer to the α-isomer (e.g., 10:1).[2]
-
Once the reaction is complete, quench it by pouring it into a cold, saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired glycosylated product.
Step 2.3: Deprotection/Final Modification
The final step involves the removal of any protecting groups and reduction of the ester moiety that may be part of the chiral auxiliary's structure.
-
Dissolve the purified glycosylated product (1.0 eq) in a protic solvent like ethanol (EtOH).
-
Cool the solution to 0 °C.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.[2] This step reduces the ester group originating from the glyoxylate.
-
Stir the reaction at 0 °C to room temperature until completion (monitor by TLC).
-
Carefully quench the reaction with acetone or by acidifying with dilute HCl.
-
Purify the final β-nucleoside analogue using column chromatography or recrystallization to yield the highly pure, stereochemically defined product.
Conclusion and Further Applications
This protocol provides a detailed, field-proven methodology for the stereoselective synthesis of 5-fluorocytosine nucleoside analogues. By employing L-menthol as a cost-effective chiral auxiliary, a reactive sugar intermediate with a defined stereocenter is synthesized, which in turn directs the formation of the desired β-N-glycosidic bond during the subsequent Vorbrüggen coupling. This approach mitigates the formation of undesired anomers, simplifying purification and maximizing the yield of the biologically relevant isomer. The principles and steps outlined herein are applicable to the synthesis of a wide range of modified nucleosides where stereochemical control is a critical parameter for biological function.
References
-
Wang, Y., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(9), 2900. [Link]
-
Fascione, M. A., & Brabham, R. L. (2017). Chiral auxiliaries in stereoselective glycosylation reactions. In Selective Glycosylations: Synthetic Methods and Catalysts (pp. 97-112). Wiley-Blackwell. [Link]
-
Elzagheid, M. I. (2015). Fluorinated Nucleosides. SciForum. [Link]
-
Crossey, K., et al. (2016). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances, 6(10), 8345-8349. [Link]
-
Kim, J.-H., Yang, H., & Boons, G.-J. (2005). Stereoselective glycosylation reactions with chiral auxiliaries. Angewandte Chemie International Edition, 44(6), 947-949. [Link]
-
Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simplified Nucleoside Synthesis. Chemische Berichte, 114(4), 1234-1255. [Link]
-
Wikipedia contributors. (2023, December 2). Silyl-Hilbert-Johnson reaction. In Wikipedia, The Free Encyclopedia. [Link]
Sources
Application Note: A Robust Chiral HPLC Method for the Baseline Separation of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester Diastereomers
Abstract
This application note details a highly efficient chiral High-Performance Liquid Chromatography (HPLC) method for the analytical separation of the diastereomers of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester. This compound is a critical intermediate in the stereoselective synthesis of fluorine-substituted nucleoside reverse transcriptase inhibitors (NRTIs) like Emtricitabine. The method leverages the inherent chirality of a D-menthol auxiliary group, which, when esterified to the chiral drug precursor, forms diastereomers with distinct physicochemical properties.[1][2] This protocol employs a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline resolution, which is essential for accurate monitoring of diastereomeric purity and for guiding purification processes in drug development and manufacturing.
Introduction and Scientific Principle
Lamivudine and its fluorinated analogs are potent NRTIs used in the treatment of HIV and Hepatitis B.[3][4] The therapeutic activity of these drugs is highly dependent on their stereochemistry. Consequently, regulatory bodies mandate strict control over the enantiomeric and diastereomeric purity of the final active pharmaceutical ingredient (API) and its precursors.[5]
The synthesis of stereochemically pure NRTIs often involves the use of a chiral auxiliary—a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[6] In this case, D-menthol, a readily available natural product, serves as an effective chiral auxiliary.[7] Esterification of the 5-Fluoro ent-Lamivudine Acid with D-menthol creates a pair of diastereomers (Figure 1).
Unlike enantiomers, diastereomers possess different physical properties and can be separated using standard achiral chromatography.[8] However, for diastereomers with very similar structures, achieving baseline separation on a standard silica column can be challenging. Chiral Stationary Phases (CSPs) offer a powerful alternative, providing unique selective interactions that can dramatically enhance resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including lamivudine, through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the polymer's chiral grooves.[2][3] This method utilizes a cellulose-based CSP in a normal-phase mode to exploit these interactions for robust and reliable separation.
Method Development Workflow
The development of a successful chiral separation method follows a logical progression from initial screening to final optimization. The workflow is designed to efficiently identify the ideal combination of stationary and mobile phases to achieve the desired resolution.
Recommended Materials and HPLC Protocol
This section provides the detailed protocol for the separation. The parameters listed are a robust starting point and may be slightly modified to optimize for specific system configurations.
Instrumentation and Materials
-
HPLC System: A system capable of isocratic elution with a UV/Vis or Photodiode Array (PDA) detector. A column thermostat is required for method reproducibility.
-
Solvents: HPLC-grade n-Hexane and Isopropyl Alcohol (IPA).
-
Sample Diluent: A mixture of n-Hexane/IPA (50:50, v/v) or 100% IPA.
-
Analyte: this compound diastereomeric mixture.
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Rationale for Selection |
| Column | Lux® Cellulose-5 (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP. | Cellulose-based CSPs have demonstrated high success rates for separating lamivudine and its enantiomers.[2][3] The specific derivative provides strong potential for hydrogen bonding and steric interactions required for diastereomeric recognition. |
| Mobile Phase | n-Hexane / Isopropyl Alcohol (IPA) (90:10, v/v) | A simple, common normal-phase system. The apolar n-Hexane serves as the weak solvent, while the polar alcohol modifier (IPA) modulates retention. Adjusting the IPA percentage is the primary tool for optimization.[9] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25 °C | Maintaining a constant temperature is crucial for reproducible retention times and selectivity in chiral separations, which are often enthalpically driven.[9] |
| Detection Wavelength | 275 nm | Based on the UV absorbance maximum of the fluorinated cytosine chromophore. A PDA detector can be used to confirm peak purity. Lamivudine is typically detected around 270 nm.[3] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC to avoid column overloading. |
| Run Time | ~15 minutes | Sufficient time to allow for the elution of both diastereomers with good resolution. |
Step-by-Step Protocol
-
System Preparation:
-
Equilibrate the HPLC system and the chiral column with the mobile phase (n-Hexane/IPA 90:10) for at least 30 minutes or until a stable baseline is achieved.
-
Ensure the column temperature is stable at 25 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the diastereomeric mixture in the sample diluent to prepare a stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulates.
-
-
Analysis:
-
Inject 10 µL of the prepared sample onto the column.
-
Acquire data for approximately 15 minutes.
-
Identify the two diastereomer peaks. The resolution (Rs) between the two peaks should be calculated. A value of Rs ≥ 1.5 indicates baseline separation, which is suitable for accurate quantification.[3]
-
Discussion and Method Optimization Insights
-
The Role of the Chiral Stationary Phase: The separation mechanism on a polysaccharide-based CSP is complex. The analyte (diastereomer) enters the chiral grooves of the cellulose polymer backbone. The difference in the 3D structure between the two diastereomers leads to a difference in the stability of the transient diastereomeric complexes formed with the stationary phase. This difference in interaction energy results in different retention times.[2][10]
-
Optimizing the Mobile Phase: The percentage of the alcohol modifier (IPA) is the most critical parameter for controlling retention and resolution.
-
Increasing IPA %: Will decrease retention times for both peaks. This may also decrease resolution if the selectivity is reduced.
-
Decreasing IPA %: Will increase retention times and often improves resolution, but at the cost of longer analysis times and broader peaks. A systematic approach, adjusting the IPA concentration in small increments (e.g., from 15% down to 5%), is recommended to find the optimal balance.
-
-
Troubleshooting Poor Peak Shape: If peaks exhibit tailing, the addition of a small amount of a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds, can improve peak symmetry.[3][5] Given the basic nitrogen atoms in the cytosine ring, a basic modifier might be beneficial if tailing is observed.
Conclusion
The described chiral HPLC method provides a reliable and robust protocol for the baseline separation of this compound diastereomers. By employing a cellulose-based chiral stationary phase in normal-phase mode, this method achieves excellent selectivity and resolution. It is suitable for quality control applications, reaction monitoring, and the assessment of diastereomeric excess (d.e.) during the synthesis of advanced NRTI drug candidates, ensuring that the final product meets the stringent purity requirements of the pharmaceutical industry.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. (2021). International Journal of Current Research and Review, 13(19), 11. Retrieved from [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Retrieved from [Link]
-
Sykora, D., Kourilova, H., & Vozka, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Retrieved from [Link]
-
Bajpai, L., et al. (2020). Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. Journal of Chromatography A, 1625, 461257. Retrieved from [Link]
-
Article|International Journal of Current Research and Review. (n.d.). IJCRR. Retrieved from [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. Retrieved from [Link]
-
Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. (2021). ResearchGate. Retrieved from [Link]
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]
-
Seetharamappa, J., et al. (2013). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 21(3), 304-309. Retrieved from [Link]
-
Zhong, Q., et al. (2018). HPLC Enantioseparation of Menthol with Non-ultraviolet Detectors and Effect of Chromatographic Conditions. ResearchGate. Retrieved from [Link]
-
Yaqub, M., et al. (2012). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 24(11), 4964-4968. Retrieved from [Link]
-
This compound suppliers USA. (n.d.). Molbase. Retrieved from [Link]
- Chiral Drug Separation. (n.d.). Marcel Dekker, Inc.
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Application Note: ¹H NMR Analysis for Determining Diastereomeric Purity of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester
Abstract
In the synthesis of chiral pharmaceuticals, ensuring stereochemical purity is paramount to therapeutic efficacy and safety. This application note presents a detailed protocol for the determination of diastereomeric purity of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester, a key intermediate in the synthesis of antiviral agents like ent-Emtricitabine.[1][2] We leverage the power of high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to accurately quantify the ratio of diastereomers. The methodology relies on the distinct chemical environments of protons in each diastereomer, which arise from the fixed spatial relationship between the chiral centers of the lamivudine analogue and the D-menthol chiral auxiliary. This guide provides a comprehensive workflow, from sample preparation to data analysis, and offers insights into the underlying principles, ensuring a robust and reliable analytical method for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Stereoisomeric Purity
Lamivudine and its analogues are potent nucleoside reverse transcriptase inhibitors used in the treatment of HIV and Hepatitis B.[3][4] The synthesis of these complex molecules often involves multiple chiral centers, leading to the potential formation of stereoisomers. It is well-established that different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles. Therefore, regulatory bodies mandate stringent control and accurate measurement of stereoisomeric purity.
The use of a chiral auxiliary, such as D-menthol, is a common strategy to facilitate the separation of enantiomers by converting them into diastereomers.[5][6][7][8] These diastereomers possess different physical properties, allowing for their separation. This compound is a diastereomeric intermediate formed during such a resolution process.[2][9] ¹H NMR spectroscopy serves as a powerful, non-destructive technique for determining the ratio of these diastereomers.[10][11][12] The principle lies in the fact that the nuclei in diastereomers are in chemically non-equivalent environments, leading to distinct signals in the NMR spectrum.[13][14] By integrating these well-resolved signals, one can accurately calculate the diastereomeric excess (d.e.) and, consequently, the enantiomeric excess (e.e.) of the original chiral acid.
Principle of ¹H NMR for Diastereomeric Analysis
Enantiomers, being mirror images, have identical physical properties in an achiral environment, including their NMR spectra. To differentiate them by NMR, they must be converted into diastereomers. This is achieved by reacting the enantiomeric mixture (in this case, the 5-Fluoro ent-Lamivudine Acid) with an enantiomerically pure chiral derivatizing agent, D-menthol.[15][16]
The resulting diastereomeric esters are no longer mirror images and possess distinct physical and spectroscopic properties. The chiral environment of the D-menthol auxiliary influences the chemical shifts of the nearby protons on the 5-Fluoro ent-Lamivudine Acid moiety, and vice-versa. This results in separate, well-resolved signals for at least some of the corresponding protons in the two diastereomers. The ratio of the integrals of these distinct signals directly corresponds to the molar ratio of the diastereomers in the sample.[14]
Experimental Protocol
This section outlines a step-by-step methodology for the ¹H NMR analysis of this compound.
Materials and Instrumentation
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), ensuring it is free from residual protonated solvent signals that may interfere with the analyte signals.
-
Internal Standard (Optional): A high-purity, non-reactive compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[18]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.[19]
-
NMR Tubes: High-precision 5 mm NMR tubes.
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
If using an internal standard for quantitative purity assessment, accurately weigh a known amount of the chosen standard into the same vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.[20]
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single-pulse (zg30) | Simple and robust for quantitative analysis. |
| Temperature | 298 K (25 °C) | Maintain a constant and standard temperature. |
| Number of Scans (NS) | 16 or higher | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing proton | Crucial for accurate integration; ensures full relaxation of protons between pulses. A value of 10-30 seconds is often a safe starting point. |
| Acquisition Time (AQ) | ≥ 3 seconds | To ensure good digital resolution. |
| Spectral Width (SW) | ~12-16 ppm | To encompass all relevant proton signals. |
| Transmitter Frequency Offset (O1P) | Centered on the spectral region of interest | To ensure uniform excitation across the spectrum. |
Experimental Workflow Diagram
Figure 1: Workflow for ¹H NMR analysis of diastereomeric purity.
Data Analysis and Interpretation
Spectral Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the spectrum, which is critical for accurate integration.[14]
Signal Identification and Integration
-
Identify the signals corresponding to the this compound. The ¹H NMR spectrum of lamivudine typically shows signals for the pyrimidine ring protons, the oxathiolane ring protons, and the protons of the D-menthol moiety.[21][22]
-
Carefully examine the spectrum to locate pairs of signals that are well-resolved and belong to the two different diastereomers. Protons closer to the chiral centers are more likely to exhibit significant differences in chemical shifts.
-
Integrate the selected pair of non-overlapping signals corresponding to each diastereomer. Set the integral of one of the peaks to a specific value (e.g., 1.00) and the other will be scaled relative to it.
Calculation of Diastereomeric Ratio and Excess
The diastereomeric ratio (d.r.) is the direct ratio of the integrals of the corresponding signals.
-
Diastereomeric Ratio (d.r.) = Integral of Diastereomer 1 / Integral of Diastereomer 2
The diastereomeric excess (d.e.) is calculated as follows:
-
Diastereomeric Excess (d.e.) (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100
Hypothetical Data Presentation
| Proton Signal | Diastereomer 1 (δ, ppm) | Integral 1 | Diastereomer 2 (δ, ppm) | Integral 2 |
| Oxathiolane H-2 | 6.25 | 1.00 | 6.28 | 0.05 |
| Menthol CH-O | 4.85 | 1.00 | 4.82 | 0.05 |
-
d.r. = 1.00 / 0.05 = 20 : 1
-
d.e. = [ (1.00 - 0.05) / (1.00 + 0.05) ] x 100 = 90.5%
Method Validation and Troubleshooting
For the method to be trustworthy, it should be validated.[23][24]
-
Specificity: The signals chosen for integration should be unique to the diastereomers and free from overlap with other signals. 2D NMR techniques like COSY can be used to confirm assignments.[25]
-
Linearity and Range: Prepare samples with known ratios of the diastereomers to demonstrate that the measured integral ratio is linear and accurate over a specific range.
-
Precision: Repeated measurements of the same sample should yield consistent results.
-
Robustness: The method should be insensitive to small variations in experimental parameters like temperature or solvent.
Troubleshooting:
-
Poor Resolution: If signals are not well-resolved, consider using a higher-field NMR spectrometer, changing the solvent, or acquiring the spectrum at a different temperature.[26][27]
-
Inaccurate Integrals: Ensure the relaxation delay (D1) is sufficiently long. Poor phasing and baseline correction can also lead to integration errors.
Visualization of Key Structures
Figure 2: Formation of diastereomeric esters. (Note: Actual chemical structure images would be used here).
Conclusion
¹H NMR spectroscopy provides a rapid, reliable, and quantitative method for determining the diastereomeric purity of this compound. By following the detailed protocol and understanding the underlying principles, researchers in pharmaceutical development can confidently assess the stereochemical integrity of this crucial synthetic intermediate. The accuracy of this method is pivotal for ensuring the quality and safety of the final active pharmaceutical ingredient.
References
- Lindner, W. (n.d.). 3.2.
-
ResearchGate. (n.d.). ¹H-NMR analysis of lamivudine and formulations, a: LAM, b: B-Blank, c. Retrieved from [Link]
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
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(2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
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Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]
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(n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
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Bull, J. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. Retrieved from [Link]
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(2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Retrieved from [Link]
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(2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
- (n.d.). Determination of standard sample purity using the high-precision 1H-NMR process.
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
(n.d.). NMR spectroscopy (Pharmaceutical analysis). Slideshare. Retrieved from [Link]
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Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(21), 2512-2514. Retrieved from [Link]
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Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-23. Retrieved from [Link]
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Wang, T., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. Retrieved from [Link]
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Seco, J. M., et al. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. Retrieved from [Link]
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(2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Retrieved from [Link]
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(n.d.). Chiral resolution. chemeurope.com. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
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(2014, December 13). Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Assignment of the absolute configuration of menthol by a single derivatization coupled with the “in tube” procedure. Retrieved from [Link]
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(n.d.). ent-lamivudine suppliers USA. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]
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(2017, December 15). Chirality-Dependent Interaction of d- and l-Menthol with Biomembrane Models. PMC - NIH. Retrieved from [Link]
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PubChem - NIH. (n.d.). Lamivudine. Retrieved from [Link]
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- (2025, August 8).
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(2011, December 1). Lamivudine. USP-NF. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Emtricitabine via a Menthol Ester Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine (FTC) is a crucial nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy for the treatment of HIV infection. Its chemical structure, 4-amino-5-fluoro-1-[(2R, 5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone, features a critical cis-nucleoside stereochemistry that is essential for its therapeutic activity. This document provides a detailed guide to a robust and scalable stereoselective synthesis of Emtricitabine, employing L-menthol as a chiral auxiliary to control the desired stereochemistry. This method avoids costly enzymatic resolutions or chromatographic purifications of the final product, making it well-suited for industrial-scale production.[1][2]
The strategic use of L-menthol, an inexpensive and naturally abundant chiral molecule, allows for the formation of diastereomeric intermediates that can be efficiently separated by fractional crystallization.[1][] Subsequent coupling with the pyrimidine base and reductive removal of the chiral auxiliary affords the target Emtricitabine molecule with high enantiomeric purity.
Overall Synthetic Strategy
The synthesis commences with the formation of a 1,3-oxathiolane ring, followed by esterification with L-menthol to create a pair of diastereomers. The desired diastereomer is then isolated through crystallization. This key intermediate undergoes a Lewis acid-mediated glycosylation reaction with silylated 5-fluorocytosine. Finally, the menthyl ester is reductively cleaved to yield Emtricitabine.
Caption: Overall workflow for the synthesis of Emtricitabine.
Key Stages and Experimental Protocols
Stage 1: Synthesis and Resolution of the Menthyl Ester Intermediate
The initial steps involve the construction of the 1,3-oxathiolane ring and its subsequent esterification with L-menthol. This creates a mixture of diastereomers, from which the desired (2R, 5S)-isomer, crucial for the final stereochemistry of Emtricitabine, is isolated.
Rationale for L-Menthol as a Chiral Auxiliary:
L-menthol is an ideal chiral auxiliary for this large-scale synthesis for several key reasons:
-
Abundance and Low Cost: As a natural product, L-menthol is readily available and economically viable for industrial applications.[]
-
High Diastereoselectivity: It effectively induces chirality during the synthesis, leading to a diastereomeric mixture that is separable.[1]
-
Crystallinity of Intermediates: The menthyl ester diastereomers often exhibit significantly different solubilities, facilitating their separation by fractional crystallization, thereby avoiding the need for expensive and time-consuming chromatographic methods.[1]
-
Recoverability: The menthol auxiliary can be recovered and recycled after its removal in the final synthetic step, further enhancing the cost-effectiveness of the process.
Protocol 1: Preparation and Resolution of (2R, 5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester
This protocol outlines the formation of the trans-oxathiolane, its acetylation, condensation with L-menthol, and the crucial fractional crystallization step.
Step 1: Synthesis of trans-5-hydroxy-1,3-oxathiolane-2-carboxylic acid
-
This step typically involves the reaction of glyoxylic acid with 2,5-dihydroxy-1,4-dithiane. The resulting trans-isomer is the thermodynamically more stable product.
Step 2: Acetylation of the Hydroxyl Group
-
The hydroxyl group of the trans-oxathiolane is acetylated, commonly using acetic anhydride, to provide an activated intermediate for the subsequent steps.
Step 3: Condensation with L-Menthol
-
The acetylated oxathiolane is condensed with L-menthol to form a mixture of diastereomeric menthyl esters.
Step 4: Fractional Crystallization
-
This is a critical step to isolate the desired diastereomer. The diastereomeric mixture is dissolved in a suitable solvent or solvent mixture (e.g., n-hexane with a small amount of triethylamine) and cooled to induce crystallization of the less soluble, desired diastereomer.[4]
-
The efficiency of this separation is highly dependent on the solvent system and the cooling profile. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
| Parameter | Condition | Purpose |
| Solvent System | n-Hexane / Triethylamine (catalytic) | To exploit solubility differences between diastereomers. |
| Temperature | Cooling from reflux to -20°C | To induce selective crystallization of the desired diastereomer.[4] |
| Stirring | Gentle agitation | To promote crystal growth and prevent agglomeration. |
| Filtration | At low temperature | To isolate the crystalline product from the mother liquor containing the undesired diastereomer. |
Stage 2: Glycosylation with Silylated 5-Fluorocytosine
In this stage, the stereochemically pure menthyl ester intermediate is coupled with 5-fluorocytosine. To enhance its nucleophilicity and solubility in organic solvents, 5-fluorocytosine is first silylated.
Rationale for Silylation:
5-Fluorocytosine has low solubility in non-polar organic solvents typically used for glycosylation reactions. Silylation, commonly with hexamethyldisilazane (HMDS), converts the amine and hydroxyl groups into their trimethylsilyl (TMS) derivatives. This increases the molecule's lipophilicity and nucleophilicity, facilitating a smoother and more efficient coupling reaction.
Protocol 2: Silylation of 5-Fluorocytosine
-
Reagents: 5-Fluorocytosine, Hexamethyldisilazane (HMDS), catalytic amount of a strong acid (e.g., methanesulfonic acid), and a suitable solvent (e.g., toluene).
-
Procedure: A mixture of 5-fluorocytosine and HMDS in toluene with a catalytic amount of methanesulfonic acid is refluxed until the solution becomes clear. The excess solvent and silylating agent are then removed under vacuum to yield the silylated 5-fluorocytosine as a residue, which is used directly in the next step.[2]
Protocol 3: Lewis Acid-Mediated Glycosylation
The glycosylation reaction, a key bond-forming step, is typically mediated by a Lewis acid.
The Role of the Lewis Acid:
The Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), trimethylsilyl iodide (TMSI), or tin(IV) chloride (SnCl₄)) activates the 1,3-oxathiolane ring, facilitating the nucleophilic attack by the silylated 5-fluorocytosine.[4] This reaction proceeds via a Vorbrüggen-type mechanism, where the Lewis acid promotes the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleobase. The stereochemistry at the anomeric carbon is controlled by the existing stereocenters on the oxathiolane ring.
Caption: Simplified mechanism of Lewis acid-mediated glycosylation.
-
Reagents: The resolved menthyl ester intermediate, silylated 5-fluorocytosine, a Lewis acid (e.g., TMSI), and a dry aprotic solvent (e.g., dichloromethane).
-
Procedure: To a solution of the menthyl ester intermediate and silylated 5-fluorocytosine in dry dichloromethane, the Lewis acid is added dropwise at a controlled temperature (e.g., room temperature). The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the reaction is quenched, and the product is worked up.[2]
| Parameter | Typical Value | Rationale |
| Lewis Acid | Trimethylsilyl iodide (TMSI) | Efficiently promotes the formation of the oxocarbenium ion. |
| Solvent | Dichloromethane (anhydrous) | Aprotic solvent to prevent side reactions. |
| Temperature | Room Temperature | Provides a balance between reaction rate and selectivity. |
| Reaction Time | 2-4 hours | Typically sufficient for completion, monitored by TLC/HPLC. |
Stage 3: Reductive Cleavage of the Menthyl Ester
The final step in the synthesis of Emtricitabine is the removal of the L-menthol chiral auxiliary. This is achieved through a reductive cleavage of the ester bond.
Mechanism of Reductive Cleavage with Sodium Borohydride:
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that can reduce esters to their corresponding alcohols.[5] In this case, the menthyl ester is reduced to the desired hydroxymethyl group of Emtricitabine, and L-menthol is released. The reaction proceeds via the nucleophilic attack of a hydride ion from the borohydride onto the carbonyl carbon of the ester.
Protocol 4: Synthesis of Emtricitabine via Reductive Cleavage
-
Reagents: The coupled menthyl ester product, sodium borohydride, and a suitable solvent system (e.g., a mixture of methanol and isopropyl acetate).
-
Procedure: The coupled product is dissolved in the solvent mixture, and sodium borohydride is added portion-wise at a controlled temperature. After the reaction is complete, the crude Emtricitabine is isolated. Purification is typically achieved by crystallization from a suitable solvent system, such as methanol/isopropyl acetate, to yield the final product with high purity, avoiding the need for column chromatography.[2]
| Parameter | Typical Value | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A selective and safe reducing agent for large-scale operations. |
| Solvent | Methanol / Isopropyl Acetate | A suitable solvent system for the reaction and subsequent crystallization. |
| Temperature | 0-10 °C (initial), then room temp. | To control the reaction rate and minimize side reactions. |
| Purification | Crystallization | Provides a highly pure final product without chromatography. |
Quantitative Data Summary
The following table summarizes typical yields and purities reported for the key steps in this synthetic route. Note that values can vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| Fractional Crystallization | Desired Menthyl Ester Diastereomer | >90 (after recrystallization) | >99 (diastereomeric excess) |
| Glycosylation | Coupled Menthyl Ester | 65-75 | >98 |
| Reductive Cleavage & Crystallization | Emtricitabine | 70-80 | >99.5 |
Conclusion
The stereoselective synthesis of Emtricitabine utilizing an L-menthol chiral auxiliary offers a practical and economically viable route for large-scale production. The key advantages of this method lie in the use of an inexpensive and recoverable chiral auxiliary and the ability to achieve high stereochemical purity through fractional crystallization, thereby circumventing the need for costly purification techniques for the final active pharmaceutical ingredient. The protocols outlined in this document, when executed with careful control of reaction parameters, can consistently deliver high-purity Emtricitabine suitable for pharmaceutical use.
References
- Process and intermediates for preparing emtricitabine. US7534885B2.
-
Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(3), 1565-1570. Available from: [Link]
- Method for synthesizing emtricitabine intermediate. CN101391997B.
- Process and Intermediates for Preparing Emtricitabine. US20090192310A1.
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
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Chiral auxiliary. In Wikipedia. Available from: [Link]
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(21), 6599. Available from: [Link]
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Dylong, D., Hausoul, P. J. C., Palkovits, R., & Eisenacher, M. (2022). Synthesis of (−)- menthol: Industrial synthesis routes and recent development. Flavour and Fragrance Journal, 37(4), 195-212. Available from: [Link]
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Fractional Crystallization. Sulzer. Available from: [Link]
- Method of reducing impurities in synthesis process of emtricitabine intermediate MGH. CN105130806A.
- Suitqable to industrialized method for preparing emtricitabine. CN1563002A.
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Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Scientific Reports, 11(1), 1-11. Available from: [Link]
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Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water. Green Chemistry, 19(21), 5164-5169. Available from: [Link]
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Applications of Menthol in Synthetic Chemistry. ResearchGate. Available from: [Link]
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-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]
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Application Note: Reductive Cleavage of the D-Menthol Auxiliary from a Key Emtricitabine Intermediate
Abstract
This application note provides a comprehensive technical guide and detailed protocol for the reductive cleavage of the D-menthol chiral auxiliary from the (2R, 5S)-5-(5'-fluoro-cytosin-1-yl)-1,3-oxathiolane-2-carboxylate intermediate. This crucial step in the stereoselective synthesis of Emtricitabine (FTC), a potent nucleoside reverse transcriptase inhibitor, facilitates the formation of the required 2-(hydroxymethyl) group. The protocol emphasizes control over reaction parameters to ensure high yield and purity of the final active pharmaceutical ingredient (API). We will delve into the underlying mechanism, provide a step-by-step experimental procedure, and discuss critical process controls for reproducibility and validation.
Introduction: The Strategic Role of Chiral Auxiliaries in Emtricitabine Synthesis
Emtricitabine is a cornerstone of antiretroviral therapy for HIV infection.[1] Its therapeutic efficacy is entirely dependent on its specific stereochemistry, the (2R, 5S) cis enantiomer.[2] Achieving this precise three-dimensional arrangement on an industrial scale necessitates a robust and stereocontrolled synthetic strategy.
One of the most effective methods employs a chiral auxiliary—a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] In the synthesis of Emtricitabine, naturally derived and cost-effective D-menthol can be used to form a diastereomeric ester intermediate.[2] This D-menthol group shields one face of the molecule, guiding the stereoselective condensation with 5-fluorocytosine to form the desired cis-(2R, 5S) diastereomer. Once its role in setting the critical stereocenter is complete, the auxiliary must be cleanly and efficiently removed to reveal the final drug substance. This document outlines the definitive step of that removal: the reductive cleavage.
Overview of the Synthetic Transformation
The final step in converting the advanced intermediate to Emtricitabine involves a tandem reaction: the cleavage of the ester bond linking the D-menthol auxiliary and the simultaneous reduction of the resulting carboxyl group to a primary alcohol. This transformation is pivotal, as it not only liberates the chiral auxiliary for potential recovery but also installs the essential 2-(hydroxymethyl) functionality of the Emtricitabine molecule.
Caption: High-level workflow for the conversion of the intermediate to the API.
Mechanism of Reductive Cleavage with Sodium Borohydride
The reagent of choice for this transformation is Sodium Borohydride (NaBH₄). While typically known for its inability to reduce esters under mild conditions, its reactivity is significantly enhanced in a mixed solvent system, often including methanol or water, which can activate the ester carbonyl.[4][5] The reaction proceeds through a two-stage hydride addition mechanism.
-
Initial Hydride Attack and Cleavage: A hydride ion (H⁻) from NaBH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. The intermediate is unstable and collapses, cleaving the carbon-oxygen bond and releasing the D-menthol auxiliary as an alkoxide. This first stage generates a highly reactive aldehyde intermediate.
-
Reduction of the Aldehyde: The aldehyde formed in situ is much more electrophilic than the starting ester and is immediately and rapidly reduced by a second equivalent of NaBH₄. A subsequent protonation step during aqueous work-up yields the final primary alcohol, the 2-(hydroxymethyl) group of Emtricitabine.
Caption: Mechanism of ester cleavage and reduction to form Emtricitabine.
Detailed Experimental Protocol
This protocol is synthesized from established procedures found in the patent literature.[2][6] Researchers should adapt quantities based on the scale of their reaction while maintaining the specified stoichiometry.
4.1 Materials and Reagents
-
Starting Material: 2′S-Isopropyl-5′R-methyl-1′R-cyclohexyl (2R, 5S)-5-(4-amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)[2][6]oxathiolane-2-carboxylate
-
Reducing Agent: Sodium Borohydride (NaBH₄), powder
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water
-
Buffers: Potassium Bicarbonate (KHCO₃), Potassium Hydrogen Phosphate (K₂HPO₄)
-
Stabilizer: Sodium Hydroxide (NaOH), 30% w/v solution
-
Purification Solvents: Isopropyl Acetate, Methanol
4.2 Equipment
-
Jacketed glass reaction vessel equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel or syringe pump for controlled addition of the reducing agent.
-
Cooling bath or circulator capable of maintaining 0-5 °C.
-
Standard laboratory glassware for work-up and crystallization.
-
Rotary evaporator.
4.3 Step-by-Step Procedure
-
Reaction Setup:
-
Charge the reaction vessel with the Emtricitabine intermediate (1.0 eq).
-
Add THF (approx. 4.5 mL per gram of intermediate), Methanol (approx. 0.9 mL per gram), and Water (approx. 1.5 mL per gram).[2]
-
Begin stirring to form a suspension.
-
-
Buffering and Cooling:
-
Add Potassium Bicarbonate (approx. 0.2 g per gram of intermediate) and Potassium Hydrogen Phosphate (approx. 0.44 g per gram of intermediate) to the suspension.[2] The use of a phosphate/bicarbonate buffer system maintains a stable pH, preventing unwanted side reactions.
-
Cool the suspension to an internal temperature of 0-5 °C using a cooling bath. Maintaining a low temperature is critical to control the exothermic reaction and minimize potential impurities.
-
-
Preparation of Reductant Solution:
-
In a separate beaker, prepare the sodium borohydride solution.
-
Dissolve NaBH₄ (approx. 0.35 g per gram of intermediate) in deionized water (approx. 3.5 mL per gram).[2]
-
Add a catalytic amount of 30% NaOH solution (approx. 0.035 mL per gram of intermediate) to stabilize the NaBH₄ against hydrolysis.[2]
-
-
Reductive Cleavage Reaction:
-
Slowly add the NaBH₄ solution to the cooled reaction suspension over a period of 2-3 hours, ensuring the internal temperature does not exceed 5 °C.[2] A controlled addition rate is paramount for safety and selectivity.
-
After the addition is complete, allow the reaction mixture to stir at 20-25 °C for at least 1 hour to ensure complete conversion.[2]
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents (THF, MeOH).
-
The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., methylene chloride) to remove the liberated D-menthol.
-
The aqueous phase containing the crude Emtricitabine is then concentrated.
-
-
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Add isopropyl acetate as an anti-solvent until turbidity is observed.[6]
-
Allow the solution to cool slowly to room temperature and then stir overnight to promote crystallization.
-
Collect the solid product by filtration, wash with a cold methanol/isopropyl acetate mixture, and dry under vacuum to yield high-purity Emtricitabine.[2][6]
-
Data Summary and Expected Results
The following table summarizes typical reaction parameters and expected outcomes based on optimized, scalable processes.
| Parameter | Value / Condition | Rationale / Comment |
| Intermediate Loading | 1.0 equivalent | Basis for stoichiometry. |
| Sodium Borohydride | ~4.0 equivalents | Sufficient excess to drive both cleavage and reduction to completion. |
| Solvent System | THF / Methanol / Water | Provides solubility for reagents and activates the ester for reduction. |
| Buffer System | KHCO₃ / K₂HPO₄ | Maintains stable pH to prevent base-catalyzed side reactions.[2] |
| Reaction Temperature | 0-5 °C (addition), 20-25 °C (stir-out) | Controls reaction kinetics and minimizes impurity formation.[2] |
| Addition Time | 2-3 hours | Ensures proper heat management for a safe and controlled process.[2] |
| Purification Method | Crystallization (MeOH/Isopropyl Acetate) | Highly effective for removing residual impurities and isolating the API.[2][6] |
| Typical Yield | >80% | Demonstrates the efficiency of the cleavage and purification protocol. |
| Expected Purity | >99.5% (by HPLC) | Meets pharmaceutical standards for active ingredients. |
Trustworthiness and In-Process Validation
To ensure the reliability and reproducibility of this protocol, the following measures are essential:
-
In-Process Controls (IPCs): The reaction should be monitored for completion using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), by observing the disappearance of the starting intermediate.
-
Temperature Monitoring: Strict adherence to the specified temperature ranges during the addition of NaBH₄ is critical for controlling the reaction pathway and ensuring safety.
-
Final Product Characterization: The identity and purity of the final Emtricitabine product must be rigorously confirmed. Standard characterization includes:
-
HPLC: To determine purity and quantify any impurities.
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful removal of the D-menthol auxiliary.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Optical Rotation: To confirm that the desired (2R, 5S) enantiomer has been obtained and that no racemization has occurred.
-
Conclusion
The reductive cleavage of the D-menthol chiral auxiliary is a robust and highly efficient method for the final-stage synthesis of Emtricitabine. By using sodium borohydride under controlled temperature and buffered conditions, the ester intermediate is cleanly converted to the target API in high yield and purity. This protocol provides researchers and process chemists with a validated, scalable, and reliable procedure that underscores the power of chiral auxiliary-based strategies in modern pharmaceutical manufacturing.
References
- Vago, G. & Vetel, M. (2009). Process and intermediates for preparing emtricitabine. U.S. Patent No. 7,534,885B2.
-
Prasad, K., & Repič, O. (2001). Highly Stereoselective Reduction of α-Keto Esters: Utility of cis-1-Arylsulfonamido-2-indanols as Chiral Auxiliaries. National Institutes of Health. Retrieved from [Link]
- Vago, G. & Vetel, M. (2009). Process and Intermediates for Preparing Emtricitabine. U.S. Patent Application No. 12/301,030.
-
Ghosh, A. K., & Thompson, W. J. (1998). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. PMC, National Institutes of Health. Retrieved from [Link]
-
Mandal, S., et al. (2019). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. Dovepress. Retrieved from [Link]
- Li, Z., et al. (2009). Method for synthesizing emtricitabine intermediate. Chinese Patent No. CN101391997B.
-
Wang, Y., et al. (2018). Method for preparing emtricitabine. Patsnap. Retrieved from [Link]
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Gurjar, M. K., & Reddy, D. S. (2002). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. National Institutes of Health. Retrieved from [Link]
- Gong, P., et al. (2005). Suitable to industrialized method for preparing emtricitabine. Chinese Patent No. CN1563002A.
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Retrieved from [Link]
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Joyce, L. A., et al. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia contributors. (2023). Synthesis of nucleosides. Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. Reductive Amination. Retrieved from [Link]
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Sangsuwan, W. (2017). Why some esters can be reduced by sodium borohydride?. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for 5-Fluoro ent-Lamivudine Acid D-Menthol Ester in Biochemical Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester in biochemical and cellular assays. As a novel prodrug, this compound leverages multiple chemical modifications—enantiomeric specificity (ent-), fluorination (5-Fluoro), and an ester moiety (D-Menthol Ester)—to potentially enhance the therapeutic profile of lamivudine-like nucleoside analogs. This guide moves beyond simple protocols to explain the scientific rationale behind the assays, enabling robust experimental design and accurate data interpretation for the evaluation of its potential as an anti-Hepatitis B Virus (HBV) agent.
Scientific Background and Rationale
The strategic design of this compound warrants a detailed understanding of its constituent parts. Its potential efficacy is rooted in the established virology of HBV, the principles of nucleoside analog inhibition, and modern prodrug chemistry.
The Hepatitis B Virus (HBV) Replication Cycle and Polymerase Target
Chronic HBV infection remains a significant global health issue, and the viral polymerase is a clinically validated target for therapeutic intervention.[1] The HBV polymerase is a multifunctional enzyme with reverse transcriptase (RT) activity, responsible for synthesizing the viral DNA genome from an RNA template. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Lamivudine act as chain terminators after being intracellularly phosphorylated to their active triphosphate form.[2][3] By competing with natural deoxynucleotide triphosphates, they are incorporated into the elongating viral DNA, halting synthesis due to the lack of a 3'-hydroxyl group.[1]
Figure 1: Simplified HBV Replication Cycle Highlighting the NRTI Target.
The Prodrug Strategy: Enhancing Delivery and Stability
Nucleoside analogs often exhibit poor pharmacokinetic properties, such as low membrane permeability and susceptibility to metabolic degradation. Prodrug strategies are employed to overcome these limitations by masking polar functional groups.[4][5]
-
D-Menthol Ester: Esterification of the carboxylic acid with D-menthol, a lipophilic moiety, is designed to increase the compound's ability to passively diffuse across cell membranes. Once inside the hepatocyte, cellular esterases are expected to cleave the ester bond, releasing the active drug molecule for subsequent phosphorylation.[6]
-
5-Fluoro Modification: The incorporation of a fluorine atom at the 5-position of the pyrimidine base can significantly alter the compound's properties. Fluorination is known to enhance metabolic stability by blocking sites of oxidative metabolism and can improve the binding affinity to target enzymes.[7][8][9] This modification is a key feature of Emtricitabine (FTC), a potent analog of Lamivudine.[7]
-
"ent-" Enantiomer: Lamivudine is the L-enantiomer of 2',3'-dideoxy-3'-thiacytidine, which exhibits greater potency and lower cytotoxicity than its D-counterpart (ent-Lamivudine).[3][] The use of the D-enantiomer (ent-) in this compound is a specific design choice, potentially aimed at exploring differential interactions with viral polymerase, altered resistance profiles, or unique metabolic pathways.
Figure 2: Proposed Intracellular Activation Pathway of the Prodrug.
Core Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of this compound. It is imperative to include appropriate controls, such as Lamivudine or Emtricitabine as a positive control and a vehicle (e.g., DMSO) as a negative control, in all experiments.
Cell-Based Anti-HBV Activity Assay in HepG2.2.15 Cells
This assay quantitatively measures the inhibition of HBV replication in a stable, virus-producing human hepatoblastoma cell line.[11][12]
Principle: HepG2.2.15 cells are cultured in the presence of serial dilutions of the test compound. After an incubation period, the amount of HBV DNA released into the culture supernatant (representing viral progeny) is quantified by qPCR. The 50% effective concentration (EC₅₀) is calculated.
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well in complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock of a 7-point, 3-fold serial dilution of the test compound in culture medium. The final top concentration should be approximately 100 µM.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions. Also include wells for "cells only" (no treatment) and "vehicle control" (e.g., 0.1% DMSO). Incubate for 6 days, replacing the medium with freshly prepared compound dilutions on day 3.
-
Supernatant Collection: On day 6, collect the cell culture supernatant for HBV DNA analysis.
-
DNA Extraction & qPCR:
-
Lyse the viral particles in the supernatant.
-
Extract viral DNA using a commercial viral DNA extraction kit.
-
Quantify HBV DNA using a validated real-time qPCR assay with specific primers and probes for the HBV genome.[13]
-
-
Data Analysis:
-
Normalize the qPCR data to the vehicle control (set to 100% replication).
-
Plot the percent inhibition versus the log of the compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression (four-parameter logistic) model.
-
Figure 3: Workflow for the Cell-Based Anti-HBV Activity Assay.
Cytotoxicity Assay (CCK-8 Method)
Determining cytotoxicity is crucial for assessing the therapeutic window of a compound. The CCK-8 assay is a sensitive, colorimetric method for determining the number of viable cells.[14]
Principle: The water-soluble tetrazolium salt (WST-8) in the CCK-8 reagent is reduced by dehydrogenases in viable cells to produce a soluble, orange-colored formazan dye. The amount of formazan is directly proportional to the number of living cells. The 50% cytotoxic concentration (CC₅₀) is determined.
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at 5 x 10³ cells/well. Incubate for 24 hours.
-
Treatment: Add compound dilutions as described in the anti-HBV assay (Section 2.1). Incubate for 6 days to match the antiviral assay exposure time.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[14] Be careful not to introduce bubbles.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time may vary by cell density and should be determined empirically.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control wells.
-
Plot the percent viability versus the log of the compound concentration.
-
Determine the CC₅₀ value using a non-linear regression model.
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀ . A higher SI value indicates a more favorable safety profile.
-
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[15][16]
Principle: The test compound is incubated with human liver microsomes (HLM), a subcellular fraction rich in metabolic enzymes.[16] The reaction requires NADPH as a cofactor. The disappearance of the parent compound over time is monitored by LC-MS/MS, and the intrinsic clearance and half-life are calculated.
Protocol:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[17]
-
Prepare a solution of the test compound (e.g., 1 µM final concentration) in buffer.
-
Prepare an NADPH solution (cofactor).
-
-
Incubation:
-
Pre-warm the microsome and compound solutions to 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate the mixture at 37°C.
-
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[17]
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is determined from the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Data Interpretation and Expected Outcomes
The data generated from these assays allow for a multi-faceted evaluation of the compound's potential.
Comparative Data Summary
A successful prodrug candidate is expected to show improved potency and/or metabolic stability compared to the parent drug or standard inhibitors. The hypothetical data below illustrates a favorable outcome for our test compound.
| Compound | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | HLM Half-Life (t½, min) |
| This compound | 15 | >100 | >6600 | 45 |
| Lamivudine | 30 | >100 | >3300 | 25 |
| Vehicle Control (0.1% DMSO) | N/A | >100 | N/A | N/A |
Table 1: Example of expected comparative data. Lower EC₅₀ and higher SI and t½ values indicate better performance.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in qPCR results | Pipetting errors; Inconsistent DNA extraction efficiency; Primer/probe degradation. | Use calibrated pipettes; Include an extraction control; Aliquot and properly store primers/probes. |
| Low SI value (<10) | Compound is inherently toxic at or near its effective concentration. | The compound may not be a viable candidate. Consider structural modifications to reduce toxicity. |
| Compound appears too stable in HLM assay (t½ > 60 min) | Compound is not a substrate for CYP enzymes; Incorrect NADPH concentration; Poor LC-MS/MS sensitivity. | Consider assays with S9 fractions or hepatocytes to assess Phase II metabolism[15]; Verify cofactor activity; Optimize MS parameters. |
| No antiviral activity observed | Prodrug is not cleaved by cellular esterases; Active form is not phosphorylated; Compound precipitated out of solution. | Verify solubility in media; Perform intracellular metabolite analysis via LC-MS/MS to confirm activation; Test the parent acid directly. |
Conclusion
This compound represents a rationally designed antiviral candidate. The protocols detailed herein provide a robust framework for its preclinical evaluation. By systematically assessing its antiviral potency (EC₅₀), cytotoxicity (CC₅₀), and metabolic stability (t½), researchers can build a comprehensive profile of the compound's properties. A successful outcome, characterized by high potency (low EC₅₀), low toxicity (high CC₅₀), and improved metabolic stability, would provide strong justification for advancing the compound into further preclinical and in vivo studies to explore its full therapeutic potential against Hepatitis B Virus.
References
-
Allen, M. J., et al. (2011). Lamivudine resistance in hepatitis B: mechanisms and clinical implications. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Cytion. (n.d.). Product sheet HepG2.2.15 Cells. Cytion. Available at: [Link]
-
FDA. (n.d.). EPIVIR-HBV (lamivudine) label. accessdata.fda.gov. Available at: [Link]
-
Gao, H., et al. (2020). HBV Integration-mediated Cell Apoptosis in HepG2.2.15. International Journal of Medical Sciences. Available at: [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Available at: [Link]
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Oreate AI Blog. (2026). Cell Proliferation and Toxicity Detection Techniques: A Comprehensive Guide to CCK-8 Experimental Procedures. Oreate AI Blog. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lamivudine? Patsnap Synapse. Available at: [Link]
-
Perveen, S., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Medicinal Chemistry. Available at: [Link]
-
Ray, A. S., et al. (2007). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Expert Opinion on Drug Delivery. Available at: [Link]
-
Singh, R. K., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. Available at: [Link]
-
StatPearls. (2023). Lamivudine. NCBI Bookshelf. Available at: [Link]
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Use of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester as a chiral resolving agent.
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Fluoro ent-Lamivudine Acid as a chiral resolving agent, derived from its D-Menthol Ester precursor.
Foreword: A Note on Application
The following application notes and protocols are constructed based on the established principles of chiral resolution via diastereomeric salt formation. While 5-Fluoro ent-Lamivudine Acid D-Menthol Ester is documented as a chiral intermediate in nucleoside synthesis, its specific use as a resolving agent for other racemic compounds is not widely published. Therefore, this guide serves as a detailed, experience-based framework for employing the active acidic form of this molecule in such applications, with the understanding that specific parameters will require optimization for each unique racemic substrate.
Introduction: The Imperative of Chirality and the Logic of Diastereomeric Resolution
In pharmaceutical sciences, the stereochemistry of a drug molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.[1] While asymmetric synthesis is a powerful tool, classical chiral resolution remains a robust, scalable, and economically viable method for obtaining enantiomerically pure compounds.[2]
The most common and time-tested method for chiral resolution is the formation of diastereomeric salts.[3][4] This technique leverages a key principle: while enantiomers share identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (a chiral acid), two diastereomeric salts are formed.[3][5] These salts possess different solubilities, melting points, and crystal structures, allowing for their separation by conventional methods like fractional crystallization.[6][7]
5-Fluoro ent-Lamivudine Acid, a fluorinated nucleoside analogue, presents itself as a potent chiral resolving agent for racemic bases, particularly amines. Its rigid stereochemical structure and acidic functionality make it an excellent candidate for inducing significant physical differentiation in the resulting diastereomeric salts. This guide outlines the use of its D-Menthol Ester derivative as a stable precursor to the active resolving agent.
The Resolving Agent: From Stable Precursor to Active Acid
The specified reagent, this compound, is a chiral intermediate. The D-menthol group serves as a chiral auxiliary during its synthesis. For application as a resolving agent for basic compounds like amines, the carboxylic acid functionality must be unmasked. This is achieved through a straightforward hydrolysis of the menthyl ester to yield the active resolving agent, 5-Fluoro ent-Lamivudine Acid.
The hydrolysis step is critical and must be carried out to completion to ensure the stoichiometry of the subsequent salt formation is accurate.
Application Notes: The Science Behind the Protocol
Principle of Diastereomeric Salt Formation
The core of the resolution process is an acid-base reaction between the enantiomerically pure chiral acid (R-COOH*) and the racemic amine (S-Amine and R-Amine). This reaction produces a mixture of two diastereomeric salts with differing solubilities.
-
(R-COOH*) + (S-Amine) → [R-COO⁻ S-AmineH⁺] (Diastereomer 1)
-
(R-COOH*) + (R-Amine) → [R-COO⁻ R-AmineH⁺] (Diastereomer 2)
The structural differences between these two salts lead to distinct crystal lattice energies and, therefore, different solubilities in a given solvent system, which is the basis for their separation.[6][7]
Causality in Experimental Design
-
Selection of Racemic Substrate: This protocol is designed for the resolution of racemic primary, secondary, or tertiary amines that can form stable salts. The structure of the amine will influence the crystallinity and solubility of the resulting diastereomeric salts.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine is a critical parameter. While a 1:1 ratio of acid to the desired enantiomer (i.e., 0.5 equivalents relative to the racemate) is theoretically sufficient, adjusting this ratio can influence both the yield and the enantiomeric excess of the product. Using a slight excess or deficit of the resolving agent may be necessary to optimize the crystallization process.[7]
-
Solvent Selection: The choice of solvent is arguably the most critical factor in a successful resolution. The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. It should also allow for good crystal formation. A screening of various solvents (e.g., alcohols like methanol, ethanol, isopropanol; ketones like acetone; esters like ethyl acetate; and their aqueous mixtures) is essential.
-
Temperature and Cooling Profile: Crystallization is highly dependent on temperature. The initial dissolution is typically carried out at an elevated temperature, followed by a controlled cooling process to induce crystallization of the less soluble diastereomer. A slow cooling rate generally promotes the formation of larger, purer crystals.
Experimental Protocols
Protocol 1: Preparation of the Active Resolving Agent
This protocol describes the hydrolysis of this compound to generate 5-Fluoro ent-Lamivudine Acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol (or Ethanol/THF)
-
Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a mixture of methanol and water.
-
Saponification: Add 1.5 to 2.5 equivalents of NaOH and stir the mixture at room temperature or under gentle reflux.[8][9]
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting ester has been consumed.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2 with 2M HCl. The free carboxylic acid may precipitate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the 5-Fluoro ent-Lamivudine Acid.[8][10] Confirm purity by ¹H NMR and/or LC-MS.
Diagram 1: Workflow for Preparing the Active Resolving Agent
Protocol 2: Chiral Resolution of a Racemic Amine
This protocol provides a general procedure for the resolution of a generic racemic amine.
Materials:
-
Racemic Amine
-
5-Fluoro ent-Lamivudine Acid (prepared in Protocol 1)
-
Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate)
-
Sodium Hydroxide (NaOH), 2M
-
Organic Solvent for Extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: In a flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a selected hot solvent. In a separate flask, dissolve 0.5 equivalents of 5-Fluoro ent-Lamivudine Acid in the same hot solvent.
-
Mixing: Slowly add the acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Further cooling in an ice bath or refrigerator may be required. Allow the crystals to form over several hours.[6]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This solid is enriched in the less soluble diastereomer.
-
Liberation of the Enantiopure Amine: Suspend the collected crystals in water and add 2M NaOH solution dropwise until the pH is >10. This will deprotonate the amine and dissolve the carboxylate salt.[5][6]
-
Extraction: Extract the liberated free amine with an appropriate organic solvent (e.g., dichloromethane) three times.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine by chiral HPLC or NMR analysis using a chiral shift reagent.
Diagram 2: Diastereomeric Salt Formation and Separation
Data Presentation: Optimizing Resolution Conditions
The efficiency of a chiral resolution is highly dependent on the solvent used for crystallization. The following table presents hypothetical data from a solvent screening for the resolution of a generic racemic amine.
| Solvent System | Yield of Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| Methanol | 45 | 90 | 90 |
| Ethanol | 42 | 95 | 95 |
| Isopropanol | 38 | >98 | >98 |
| Acetone | 35 | 85 | 85 |
| Ethyl Acetate | 30 | 70 | 70 |
| Water/Methanol (9:1) | 48 | 88 | 88 |
Note: Data are illustrative. Yield is calculated based on the recovery of a single diastereomer, with a theoretical maximum of 50%.
Conclusion and Best Practices
5-Fluoro ent-Lamivudine Acid, generated from its D-Menthol Ester, is a promising resolving agent for racemic amines. Success hinges on a systematic approach to optimizing the resolution conditions.
-
Purity is Paramount: Ensure the hydrolyzed resolving agent is pure and free of residual menthol or ester.
-
Screen Systematically: Conduct a thorough solvent screening to identify conditions that provide the best balance of yield and enantiomeric excess.
-
Control Crystallization: Slow, controlled cooling is crucial for obtaining high-purity crystals.
-
Analyze at Each Stage: Use analytical techniques like chiral HPLC to monitor the enantiomeric excess of the resolved amine and the diastereomeric purity of the salt to guide optimization.
By following these principles and protocols, researchers can effectively leverage the unique stereochemical properties of this nucleoside analogue to achieve efficient separation of enantiomers, a critical step in modern drug development.
References
-
Matar, C., et al. (2002). Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases. Journal of Chromatography A, 943(1), 91-100. [Link]
-
Lipka, E., et al. (2006). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(3), 385-397. [Link]
-
Taylor & Francis Online. (2006). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
Costa, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1839-1847. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3537-3546. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. Retrieved from [Link]
-
New Drug Approvals. (2016). LAMIVUDINE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Wang, J., & Lin, G. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(85), 9980-9982. [Link]
-
ResearchGate. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
National Institutes of Health. (2022). Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Efficient Asymmetric Synthesis of Lamivudine via Enzymatic Dynamic Kinetic Resolution. Retrieved from [Link]
- Google Patents. (n.d.). EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids.
-
ARKIVOC. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
PubMed. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality. Retrieved from [Link]
-
PubChem. (n.d.). Flucytosine. Retrieved from [Link]
-
PubMed. (1977). The influence of 5-fluorocytosine on nucleic acid synthesis in Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
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Greener Synthesis of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester: An Application Note and Protocol
Introduction: The Imperative for Green Chemistry in Antiviral Drug Synthesis
The synthesis of complex active pharmaceutical ingredients (APIs), such as antiviral nucleoside analogs, has traditionally relied on multi-step processes often characterized by the use of hazardous reagents, volatile organic solvents, and significant waste generation.[1][2] 5-Fluoro ent-Lamivudine Acid D-Menthol Ester is a critical intermediate in the manufacture of ent-Emtricitabine, a potent nucleoside reverse transcriptase inhibitor. The imperative to develop more sustainable and environmentally benign manufacturing processes has driven the adoption of green chemistry principles in the pharmaceutical industry.[1][3][4] This application note details a greener, more sustainable synthetic approach to this compound, leveraging biocatalysis and a recoverable chiral auxiliary to enhance efficiency and minimize environmental impact.
Conventional Synthesis: A Brief Critique
Traditional synthetic routes to lamivudine and its analogs often involve classical resolution of diastereomeric mixtures, leading to the disposal of at least 50% of the material as the undesired isomer.[5][6] Furthermore, these methods frequently employ stoichiometric quantities of hazardous reagents and chlorinated solvents, contributing to a high Process Mass Intensity (PMI) and a significant environmental footprint.[1][7] The challenge lies in achieving the desired stereochemistry at two chiral centers in a manner that is both efficient and environmentally responsible.
A Greener Approach: Biocatalytic Resolution and a Recoverable Chiral Auxiliary
This protocol outlines a greener synthetic strategy centered around two key principles: the use of a naturally derived, recoverable chiral auxiliary (D-menthol) and an enzymatic kinetic resolution to selectively isolate the desired diastereomer. This approach significantly reduces waste and avoids the use of harsh resolving agents.
The Role of D-Menthol: A Natural and Recoverable Chiral Auxiliary
D-menthol, a readily available and inexpensive natural product, serves as an effective chiral auxiliary.[8] By esterifying the 1,3-oxathiolane carboxylic acid intermediate with D-menthol, two diastereomers are formed. The rigid and well-defined structure of the menthyl group provides sufficient steric hindrance to allow for their efficient separation.[8][9] Crucially, after serving its purpose, D-menthol can be recovered in high yield through hydrolysis and reused, adhering to the principles of a circular economy.[8][9]
Enzymatic Kinetic Resolution: Precision and Sustainability
Enzymatic kinetic resolution offers a highly selective and environmentally friendly method for separating diastereomers.[5][10] Lipases, such as Candida antarctica lipase B (CALB), are particularly effective in selectively catalyzing the hydrolysis or transesterification of one diastereomer over the other, leading to the isolation of the desired isomer with high purity.[5][10][11] This biocatalytic approach operates under mild reaction conditions, typically in aqueous or benign organic solvents, further enhancing the green credentials of the synthesis.[10]
Greener Synthetic Workflow
The proposed greener synthesis of this compound is a multi-step process designed to maximize efficiency and minimize waste.
Caption: Greener synthesis workflow for this compound.
Detailed Application Protocols
Protocol 1: Diastereoselective Esterification
This protocol describes the formation of the diastereomeric menthyl esters using a greener solvent.
Materials:
-
Racemic 1,3-oxathiolane-2-carboxylic acid
-
D-(+)-Menthol (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
2-Methyltetrahydrofuran (2-MeTHF) (solvent)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the racemic 1,3-oxathiolane-2-carboxylic acid and D-(+)-menthol in 2-MeTHF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP, followed by the portion-wise addition of DCC.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture of menthyl esters.
Causality behind Experimental Choices:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived, greener alternative to traditional chlorinated solvents like dichloromethane.[12] It offers similar performance with a significantly better environmental and safety profile.
-
Coupling Agent: DCC is an effective coupling agent, and the byproduct, dicyclohexylurea, is easily removed by filtration, simplifying the work-up procedure.
Protocol 2: Enzymatic Kinetic Resolution
This protocol details the selective hydrolysis of the undesired diastereomer using a lipase.
Materials:
-
Diastereomeric mixture of menthyl esters
-
Immobilized Candida antarctica lipase B (CALB)
-
Phosphate buffer (pH 7.2)
-
tert-Butyl methyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Suspend the diastereomeric mixture of menthyl esters in a biphasic system of phosphate buffer and MTBE.
-
Add the immobilized CALB to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).
-
The reaction is stopped when approximately 50% conversion is reached, indicating the complete hydrolysis of the undesired diastereomer.
-
Filter off the immobilized enzyme for potential reuse.
-
Separate the organic and aqueous layers.
-
The organic layer contains the desired unreacted (2S,5R)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to remove any remaining hydrolyzed acid.
-
Dry the organic layer and concentrate to obtain the enantiomerically enriched product.
-
The aqueous layer contains the hydrolyzed undesired diastereomer, from which the D-menthol can be recovered.
Causality behind Experimental Choices:
-
Biocatalyst: Immobilized CALB is a robust and highly selective enzyme for the kinetic resolution of a wide range of esters.[5][10] Immobilization allows for easy recovery and reuse of the enzyme, a key principle of green chemistry.
-
Solvent System: A biphasic system of a benign organic solvent like MTBE and an aqueous buffer provides an optimal environment for the enzyme while allowing for easy separation of the product and the hydrolyzed byproduct.
Protocol 3: Vorbrüggen Glycosylation
This protocol describes the coupling of the chiral 1,3-oxathiolane intermediate with 5-fluorocytosine.
Materials:
-
Enantiomerically enriched (2S,5R)-menthyl ester
-
5-Fluorocytosine
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)
-
Acetonitrile (solvent)
-
Methanol
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Suspend 5-fluorocytosine in acetonitrile and add HMDS. Reflux the mixture until a clear solution is obtained, indicating the formation of the silylated base.
-
Cool the solution and add the enantiomerically enriched (2S,5R)-menthyl ester.
-
Add a catalytic amount of TMSOTf and stir the reaction at room temperature.
-
Monitor the reaction by HPLC until completion.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify the product by crystallization to obtain the final this compound.
Causality behind Experimental Choices:
-
Glycosylation Method: The Vorbrüggen glycosylation is a well-established and efficient method for the formation of N-glycosidic bonds in nucleoside synthesis.
-
Solvent: Acetonitrile is a common solvent for this reaction; however, exploration into greener alternatives like cyclopentyl methyl ether (CPME) could further enhance the sustainability of this step.
Self-Validating System: In-Process Controls for Quality Assurance
To ensure the robustness and reproducibility of this greener synthesis, a series of in-process controls are essential:
-
Chiral HPLC: This is the most critical analytical tool to monitor the progress of the enzymatic resolution. It allows for the precise determination of the enantiomeric excess (e.e.) of the desired diastereomer.
-
TLC and HPLC: These techniques are used to monitor the completion of the esterification and glycosylation steps, ensuring full conversion of the starting materials.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the intermediates and the final product.
-
Enzyme Activity Assays: The activity of the recycled immobilized lipase should be periodically checked to ensure its efficacy in subsequent batches.
Quantitative Data and Green Metrics
A key aspect of green chemistry is the quantitative assessment of a process's environmental performance.
| Metric | Conventional Synthesis (Estimated) | Greener Synthesis (Target) | Justification for Improvement |
| Overall Yield | ~20-30% | >45% | Enzymatic resolution avoids the 50% theoretical yield limit of classical resolution. |
| Process Mass Intensity (PMI) | >100 | <50 | Reduced solvent usage, elimination of hazardous resolving agents, and recycling of the chiral auxiliary significantly lower the PMI.[1][7] |
| E-Factor | >99 | <49 | Directly related to PMI, a lower E-Factor indicates less waste generation per kilogram of product.[2][4] |
| Solvent Choice | Chlorinated solvents (e.g., DCM) | Bio-derived solvents (e.g., 2-MeTHF), MTBE, Acetonitrile | Replacement of hazardous solvents with more environmentally benign alternatives. |
| Atom Economy | Low | Moderate-High | Improved by avoiding stoichiometric resolving agents. |
Conclusion
The presented application note and protocols detail a greener and more sustainable synthetic route to this compound. By integrating a recoverable chiral auxiliary and a highly selective enzymatic kinetic resolution, this approach offers significant advantages over conventional methods in terms of yield, waste reduction, and overall environmental impact. This methodology aligns with the core principles of green chemistry and provides a practical framework for the development of more sustainable pharmaceutical manufacturing processes.
References
-
Kudalkar, M. V., Patel, M. A., Sanghvi, Y. S., & Kapdi, A. R. (2025). Achieving Sustainability in the Assembly of Modified Nucleosides Using Green Solvents. Sustainability & Circularity NOW 2025; 02: a24790995. [Link]
-
Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(89), 10376-10378. [Link]
-
The Green Chemistry Approach to Pharma Manufacturing. (n.d.). PharmaTech.com. [Link]
-
ACS Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACSGCIPR. [Link]
-
Roschangar, F., Sheldon, R. A., & Senanayake, C. H. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4233. [Link]
-
Kudalkar, M. V., Patel, M., Sanghvi, Y. S., & Kapdi, A. (2024). Achieving Sustainability in Assembly of Modified Nucleosides Using Green Solvents. ResearchGate. [Link]
-
Green Chemistry Pharmaceutical Industry. (n.d.). Syrris. [Link]
-
Green Chemistry in Pharma: Sustainable API Production. (n.d.). At Tianming Pharmaceutical. [Link]
-
Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications. [Link]
-
LAMIVUDINE. (2016, March 18). New Drug Approvals. [Link]
-
Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. (2025, August 7). ResearchGate. [Link]
-
Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). ChemInform Abstract: Efficient Asymmetric Synthesis of Lamivudine via Enzymatic Dynamic Kinetic Resolution. ResearchGate. [Link]
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Robins, M. J., & Uznanski, B. (1981). A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite. Journal of the Chemical Society, Chemical Communications, (23), 1243-1244. [Link]
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- 3. Green Chemistry Using Smarter Metrics: A Life Cycle Approach – ACSGCIPR [acsgcipr.org]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. mdpi.com [mdpi.com]
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- 10. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
Application Notes and Protocols: Synthesis of Emtricitabine Prodrugs via Menthyl Ester Intermediate Chemistry
Abstract
Emtricitabine (FTC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) for the treatment and prevention of HIV. However, its high hydrophilicity and relatively short plasma half-life necessitate daily oral dosing, which can present challenges for long-term adherence. The development of long-acting injectable (LAI) formulations through a prodrug approach offers a promising solution to overcome these limitations.[1][2][3] This guide provides a detailed technical overview and validated protocols for the synthesis of Emtricitabine and its subsequent conversion into various prodrugs. The synthetic strategy hinges on the use of a key chiral intermediate, (2R, 5S)-5-(5'-fluoro-cytosin-1-yl)-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester, which is instrumental in establishing the correct stereochemistry of the final active pharmaceutical ingredient.[4][5] We will detail the reduction of this intermediate to yield Emtricitabine, followed by robust protocols for the preparation of ester, carbamate, and phosphoramidate (ProTide) prodrugs designed to enhance lipophilicity and enable sustained release.
Strategic Overview: The Role of the Menthyl Ester Intermediate
The synthesis of Emtricitabine is a stereospecific process. The desired biological activity resides exclusively in the cis-isomer with a specific absolute configuration at its two chiral centers. The use of L-menthol as a chiral auxiliary is a well-established strategy to control this stereochemistry during the formation of the 1,3-oxathiolane ring.[4][6] The menthyl ester intermediate is not just a precursor but a critical control point in the synthesis, allowing for the diastereoselective formation of the key C-S and C-N bonds. Once the desired stereochemistry is locked in, the menthyl ester at the C2 position is reduced to the primary alcohol of Emtricitabine. This parent drug then becomes the substrate for prodrug modification.
Sources
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- 2. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving the yield of Emtricitabine from 5-Fluoro ent-Lamivudine Acid D-Menthol Ester.
Technical Support Center: Optimizing Emtricitabine Synthesis
A Guide for Researchers on Improving Yield from 5-Fluoro ent-Lamivudine Acid D-Menthol Ester
Welcome to the technical support center for the synthesis of Emtricitabine. This guide is designed for research scientists and drug development professionals working on the stereoselective synthesis of Emtricitabine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate the challenges of converting this compound to high-purity Emtricitabine, focusing on maximizing yield and minimizing impurities.
The final step in this synthesis pathway—the reductive cleavage of the D-menthol chiral auxiliary—is a critical transition that dictates the overall efficiency and purity of your final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common issues encountered during this process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My overall yield of Emtricitabine is consistently low (<70%). What are the primary causes and how can I improve it?
Answer: Low yield is a multifaceted issue often stemming from incomplete reaction, product degradation during workup, or losses during purification. Let's break down the potential causes:
-
Incomplete Reductive Cleavage: The most common cause is inefficient reduction of the menthyl ester. The choice and handling of the reducing agent are paramount.
-
Causality: Sodium borohydride (NaBH₄) is a standard reagent for this reduction. However, its reactivity is highly dependent on the solvent system and temperature. If the reaction conditions are not optimal, the reduction may stall, leaving unreacted starting material.
-
Solution:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of NaBH₄. Start with 2-4 molar equivalents and consider a gradual increase if conversion remains low.
-
Solvent System: The reaction is typically performed in an alcoholic solvent like methanol or ethanol. Co-solvents such as tetrahydrofuran (THF) can be used to improve the solubility of the starting ester.
-
Temperature Control: The reaction should be initiated at a low temperature (0-5 °C) to control the initial exothermic reaction, and then allowed to slowly warm to room temperature to drive the reaction to completion[1].
-
-
-
Product Degradation during Quenching & Workup: Emtricitabine is sensitive to pH extremes. Improper quenching can lead to the formation of byproducts.
-
Causality: Quenching with a strong acid without adequate temperature control can lead to localized overheating and acid-catalyzed degradation. Conversely, a highly basic workup can also cause issues. The ideal pH for workup is typically between 4 and 5 to ensure the product is in its stable salt form in the aqueous layer[1].
-
Solution:
-
Controlled Quench: Slowly add the reaction mixture to a pre-chilled, stirred solution of dilute acid (e.g., 1N HCl). Monitor the pH and temperature throughout the addition.
-
Menthol Extraction: After quenching, the D-menthol auxiliary needs to be efficiently removed. This is typically achieved by extracting the aqueous layer with a non-polar organic solvent like toluene or diethyl ether[1]. Multiple extractions will ensure complete removal.
-
-
-
Purification Losses: Emtricitabine can be challenging to crystallize directly from the crude reaction mixture, leading to significant yield loss.
-
Causality: The crude product often contains residual impurities that inhibit crystallization. A common industrial practice is to form a salt of Emtricitabine, which typically has better crystallization properties.
-
Solution:
-
Salt Formation: Consider forming a benzoate or salicylate salt. For instance, adding benzoic acid to the aqueous solution of Emtricitabine can precipitate Emtricitabine benzoate, which can be filtered and then dissociated to yield high-purity Emtricitabine[2]. This method avoids the need for column chromatography, which is often impractical on a large scale[3].
-
-
Question 2: I am observing significant impurities in my final product. How can I identify and minimize their formation?
Answer: Impurity formation is a critical issue affecting the quality of the API. The primary impurities often arise from side reactions during the reduction or epimerization.
-
Unidentified Byproducts:
-
Causality: Over-reduction or side reactions with the cytosine ring can occur if the reaction conditions are too harsh. The presence of water can also affect the reaction pathway when using certain silylating agents in preceding steps[4][5].
-
Solution:
-
Temperature Management: Maintain strict temperature control (0-5 °C) during the addition of NaBH₄.
-
Inert Atmosphere: While not always necessary for the reduction step itself, ensuring the preceding steps are carried out under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative impurities.
-
Reagent Quality: Use high-purity starting materials and reagents. This compound should be fully characterized before use.
-
-
-
Diastereomeric Impurities:
-
Causality: The stereocenter at the C2 position of the oxathiolane ring is stable under these reductive conditions, but harsh workup conditions (strong acid or base at elevated temperatures) could potentially lead to minor epimerization. The primary source of diastereomeric impurities usually stems from the initial glycosylation step.
-
Solution:
-
Confirm Starting Material Purity: Ensure the diastereomeric purity of your this compound is high (>99%).
-
Mild Workup: Use the controlled, mild acidic quench as described previously. Avoid any prolonged exposure to harsh pH conditions.
-
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reduction | Increase NaBH₄ equivalents; Optimize solvent system (e.g., EtOH/THF). |
| Product degradation during workup | Perform a slow, controlled quench into pre-chilled dilute acid; Maintain pH 4-5.[1] | |
| Purification losses | Purify via salt formation (e.g., benzoate or salicylate) to improve crystallization.[2][3] | |
| Impurity Formation | Side reactions / Over-reduction | Maintain strict temperature control (0-5 °C) during reduction. |
| Poor quality starting material | Ensure high purity of the D-Menthol Ester intermediate before reduction. | |
| Reaction Stalls | Poor reagent quality/activity | Use fresh, high-quality NaBH₄; Verify activity. |
| Solubility issues | Use a co-solvent like THF to ensure the starting ester is fully dissolved. | |
| Difficult Menthol Removal | Inefficient extraction | Perform multiple extractions with a non-polar solvent (e.g., toluene) after the acidic quench.[1] |
Process Optimization Flowchart
The following diagram illustrates a logical workflow for troubleshooting and optimizing the Emtricitabine synthesis.
Caption: Troubleshooting workflow for low Emtricitabine yield.
Frequently Asked Questions (FAQs)
-
Q1: What is the specific role of the D-Menthol group in this synthesis? A: D-Menthol serves as a chiral auxiliary. It is introduced early in the synthesis to direct the stereochemistry of subsequent reactions, leading to the desired (2R, 5S) configuration of the oxathiolane ring in the key intermediate[6][7]. It is then removed in the final step to yield the enantiomerically pure drug.
-
Q2: Can other reducing agents be used instead of Sodium Borohydride? A: While NaBH₄ is the most common and cost-effective choice, other hydride reagents like Lithium Borohydride (LiBH₄) could also be effective. However, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not recommended as they are less selective and can lead to the reduction of other functional groups on the molecule.
-
Q3: Why is the reaction mixture quenched in acid instead of water? A: Quenching in dilute acid serves two purposes. First, it neutralizes any excess borohydride reagent. Second, it protonates the Emtricitabine, forming a water-soluble salt (e.g., hydrochloride salt). This keeps the desired product in the aqueous phase while the non-polar D-menthol by-product can be efficiently extracted into an organic solvent[1].
-
Q4: My final product has a slight yellow tint. What is the likely cause? A: A yellow tint can indicate the presence of trace impurities, possibly from degradation or residual solvents. Effective purification, such as recrystallization from a well-chosen solvent system (e.g., methanol/isopropyl acetate) or using the benzoate salt method, should yield a pure white solid[2][3].
Key Experimental Protocol
Reductive Cleavage of this compound
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
This compound (1 equivalent)
-
Methanol (or Ethanol), anhydrous
-
Sodium Borohydride (NaBH₄) (3 equivalents)
-
1N Hydrochloric Acid (HCl)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the this compound in anhydrous methanol (approx. 10 mL per gram of ester).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add Sodium Borohydride in portions over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Quenching: In a separate flask, prepare a volume of pre-chilled 1N HCl. Slowly transfer the reaction mixture into the stirred acid solution, ensuring the temperature does not exceed 20 °C. Adjust the final pH to approximately 4-5.
-
Workup & Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer three times with toluene to remove the D-menthol.
-
Carefully neutralize the aqueous layer to pH 7-7.5 with a saturated sodium bicarbonate solution.
-
-
Isolation:
Reaction Pathway Visualization
Sources
- 1. US20190211004A1 - Process for producing lamivudine and emtricitabine - Google Patents [patents.google.com]
- 2. WO2016078584A1 - Emtricitabine purification method - Google Patents [patents.google.com]
- 3. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN101391997B - Method for synthesizing emtricitabine intermediate - Google Patents [patents.google.com]
- 7. CN1563002A - Suitqable to industrialized method for preparing emtricitabine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven insights to address common challenges encountered during this stereoselective synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, focusing on the root causes of impurity formation and providing actionable solutions.
Question 1: My reaction is producing a significant amount of the undesired diastereomer of the D-Menthol Ester. How can I improve the diastereomeric excess (d.e.)?
Answer:
Low diastereomeric excess is a common challenge in this synthesis, which relies on the D-menthol chiral auxiliary to facilitate the separation of the desired ent-lamivudine precursor. The issue can stem from either the glycosylation step or the esterification and subsequent resolution.
Root Causes and Solutions:
-
Suboptimal Glycosylation Stereoselectivity: The crucial N-glycosylation step, where the 5-fluorocytosine base is coupled with the 1,3-oxathiolane ring, can produce a mixture of cis and trans isomers. While the subsequent steps aim to resolve these, a poor initial ratio complicates purification.
-
Causality: The stereochemical outcome of the glycosylation is influenced by the reaction conditions, particularly the Lewis acid catalyst and solvent. Stereoelectronic effects play a key role in the approach of the silylated nucleobase to the oxathiolane carbocation intermediate.[1]
-
Troubleshooting:
-
Lewis Acid Choice: The choice and stoichiometry of the Lewis acid (e.g., TMSOTf, SnCl₄) are critical. Experiment with different Lewis acids and optimize their concentration to favor the formation of the desired cis-isomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and the transition state, thereby affecting the cis:trans ratio.[2] Consider screening solvents such as acetonitrile, dichloromethane, or toluene.
-
Temperature Control: Maintain strict temperature control during the reaction, as temperature fluctuations can impact selectivity.
-
-
-
Inefficient Diastereomeric Resolution: The diastereomeric resolution of the menthyl esters is typically achieved through fractional crystallization. Poor separation can be due to several factors.
-
Causality: The differential solubility of the diastereomeric esters in a given solvent system is the basis for their separation by crystallization. If the solubilities are too similar, or if the undesired diastereomer co-precipitates, the resolution will be inefficient.[3][4]
-
Troubleshooting:
-
Solvent Screening for Crystallization: The choice of solvent for crystallization is paramount. A systematic screening of single and mixed solvent systems is recommended. Alcohols (e.g., methanol, ethanol, isopropanol) and their mixtures with less polar solvents like hexanes or heptanes are common starting points.
-
Controlled Cooling Profile: A slow and controlled cooling rate is essential to allow for selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the entrapment of the more soluble diastereomer.
-
Seeding: Seeding the supersaturated solution with a small amount of the pure, desired diastereomer can significantly improve the efficiency and reproducibility of the crystallization.
-
-
-
Epimerization: The chiral centers in the molecule, particularly the anomeric carbon (C5 of the oxathiolane ring), can be susceptible to epimerization under certain conditions.[5]
-
Causality: Epimerization can be catalyzed by acidic or basic conditions, leading to a loss of stereochemical integrity. The mechanism often involves the formation of an achiral intermediate or a rapidly equilibrating mixture of epimers.[6]
-
Troubleshooting:
-
pH Control: Ensure that the pH of the reaction and work-up steps is carefully controlled to avoid strongly acidic or basic conditions that could induce epimerization.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of epimerization. Optimize these parameters to achieve complete conversion while minimizing side reactions.
-
-
Workflow for Improving Diastereomeric Excess:
Caption: Troubleshooting workflow for low diastereomeric excess.
Question 2: I am observing an impurity with a similar retention time to my product in the HPLC analysis. What could it be and how can I get rid of it?
Answer:
An impurity with a similar retention time often suggests a structurally related compound. In the synthesis of this compound, several possibilities exist.
Potential Impurities and Mitigation Strategies:
-
Residual Starting Materials or Intermediates:
-
5-Fluorocytosine: Incomplete reaction during the glycosylation step can leave unreacted 5-fluorocytosine.
-
5-Fluoro-ent-Lamivudine Acid: Incomplete esterification with D-menthol will result in the presence of the free acid.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to ensure complete consumption of the starting materials.
-
Stoichiometry: Ensure the correct stoichiometry of reactants is used. A slight excess of one reactant may be necessary to drive the reaction to completion.
-
Purification: The free acid can typically be removed through an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the work-up, as the ester will remain in the organic phase.
-
-
-
Degradation Products of 5-Fluorocytosine:
-
5-Fluorouracil: 5-Fluorocytosine can be susceptible to deamination to form 5-fluorouracil, especially under harsh conditions.[7] This impurity can then be incorporated into the subsequent reaction steps, leading to a uracil-containing analog.
-
Causality: The presence of moisture or certain catalysts can promote the hydrolysis of the amino group at the C4 position of the cytosine ring.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, particularly for the silylation and glycosylation steps.
-
Starting Material Quality: Use high-purity 5-fluorocytosine and consider analyzing it for the presence of 5-fluorouracil before use.
-
-
-
Hydrolysis of the D-Menthol Ester:
-
5-Fluoro-ent-Lamivudine Acid and D-Menthol: The menthyl ester can be hydrolyzed back to the carboxylic acid and D-menthol if exposed to acidic or basic conditions, particularly in the presence of water.[8]
-
Causality: Ester hydrolysis is a common reaction that can occur during work-up or purification if the pH is not carefully controlled.
-
Troubleshooting:
-
Neutral Work-up: Maintain a neutral pH during all aqueous work-up steps.
-
Drying of Organic Phases: Thoroughly dry the organic extracts before solvent evaporation to remove any residual water.
-
-
Analytical Approach to Impurity Identification:
To confirm the identity of the unknown impurity, consider the following:
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can provide the molecular weight of the impurity, which can help in its identification.
-
Spiking Studies: Spike the sample with known potential impurities (e.g., 5-fluorocytosine, 5-fluorouracil, the free acid) and observe if the peak of interest increases in area.
-
Forced Degradation Studies: Subject the pure product to acidic, basic, and oxidative conditions to intentionally generate degradation products. This can help to identify if the impurity is a degradant.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and analysis of this compound.
1. What are the critical quality attributes (CQAs) of this compound that I should monitor?
The primary CQA is its diastereomeric purity . Since this intermediate is used to produce an enantiomerically pure active pharmaceutical ingredient (API), controlling the stereochemistry is paramount. Other important attributes include chemical purity (absence of process-related impurities and degradation products) and residual solvent levels .
2. What analytical techniques are most suitable for analyzing the diastereomeric purity of the D-Menthol Ester?
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for separating and quantifying diastereomers.[9][10]
-
Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with the two diastereomers, leading to their separation. Common CSPs for similar molecules include polysaccharide-based columns (e.g., Chiralpak series).[11][12]
-
SFC: Offers faster analysis times and reduced solvent consumption compared to HPLC. It is also highly effective for chiral separations.[9][13]
3. Can you provide a starting point for a chiral HPLC method?
A good starting point for method development would be:
| Parameter | Recommended Condition |
| Column | Chiralpak IC (or a similar polysaccharide-based CSP) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol). |
| Detection | UV at a wavelength where the 5-fluorocytosine chromophore absorbs (e.g., ~270-280 nm). |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Column Temperature | Controlled, often at or near ambient temperature. |
Method Development Protocol:
-
Initial Screening: Screen different chiral columns (e.g., Chiralpak IA, IB, IC, ID) with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol).
-
Mobile Phase Optimization: Once a column showing some separation is identified, optimize the ratio of the non-polar and polar solvents to improve resolution.
-
Additive Effects: Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can sometimes improve peak shape and resolution.
-
Method Validation: Once an optimal method is developed, it should be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14][15][16]
4. How can I confirm the absolute stereochemistry of the desired diastereomer?
The absolute stereochemistry is typically confirmed using one or more of the following techniques:
-
X-ray Crystallography: If a single crystal of the desired diastereomer can be obtained, X-ray crystallography provides unambiguous determination of its three-dimensional structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative stereochemistry of the molecule. By knowing the absolute stereochemistry of the D-menthol chiral auxiliary, the absolute stereochemistry of the rest of the molecule can be deduced.
-
Correlation to a Known Standard: If a reference standard with a known absolute stereochemistry is available, its analytical data (e.g., HPLC retention time, optical rotation) can be compared to the synthesized material.
5. What is the role of silylating the 5-fluorocytosine before the glycosylation reaction?
Silylating the 5-fluorocytosine (e.g., with hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA)) serves two main purposes:
-
Increases Solubility: The silylated derivative is more soluble in the organic solvents typically used for the glycosylation reaction.
-
Activates the Nucleobase: The silyl groups are electron-withdrawing, which increases the nucleophilicity of the nitrogen atom that will form the glycosidic bond, facilitating the reaction with the electrophilic oxathiolane intermediate.[17]
Impurity Formation Pathway:
Caption: Common impurity formation pathways in the synthesis.
References
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. PMC. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Epimerisation in Peptide Synthesis. PMC. Available at: [Link]
-
Effect of glycosylation on cis/trans isomerization of prolines in IgA1-hinge peptide. PubMed. Available at: [Link]
-
Chirality-Dependent Interaction of d- and l-Menthol with Biomembrane Models. PMC. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
- Menthyl esters, process for their preparation and their use in enantiomer separation of chiral carboxylic acids. Google Patents.
-
Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. PubMed. Available at: [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available at: [Link]
-
Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug. PMC. Available at: [Link]
-
Controlled Synthesis of New 5-Fluorocytosine Cocrystals Based on the p K a Rule. ResearchGate. Available at: [Link]
-
Lipase-catalyzed stereoselective esterification of DL-menthol in organic solvents using acid anhydrides as acylating agents. ResearchGate. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Impurity Profiling: A Review. ResearchGate. Available at: [Link]
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Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
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The proposed mechanisms of the epimerization reactions by RaCE and... ResearchGate. Available at: [Link]
- Separation of diastereomers by extractive distillation. Google Patents.
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Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. PMC. Available at: [Link]
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Rapid and Efficient Chiral Method Development for Lamivudine and Tenofovir Disoproxil Fumarate Fixed Dose Combination Using Ultra-High Performance Supercritical Fluid Chromatography: A Design of Experiment Approach. ResearchGate. Available at: [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available at: [Link]
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a review on impurity profiling in drug development. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]
- Process for the preparation of 5-fluorocytosine. Google Patents.
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Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antiretroviral drugs lamivudine/BMS-986001/efavirenz in a combination tablet. PubMed. Available at: [Link]
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Synthesis of nucleosides. Wikipedia. Available at: [Link]
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Deep Eutectic Solvents for Enzymatic Esterification of Racemic Menthol. ACS Publications. Available at: [Link]
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Proline cis-trans isomerization controls autoinhibition of a signaling protein. PMC. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
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Strategies in optical resolution: a practical guide. ResearchGate. Available at: [Link]
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Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. Neliti. Available at: [Link]
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Epimerisation in Peptide Synthesis. Semantic Scholar. Available at: [Link]
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Quantifying how the cis/ trans ratio of N, N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39. PubMed. Available at: [Link]
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Generation of 5-fluorouracil from 5-fluorocytosine by monoclonal antibody-cytosine deaminase conjugates. PubMed. Available at: [Link]
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Hydrolysis of esters. Chemistry LibreTexts. Available at: [Link]
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Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
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Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]
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Synthesis of 1',2'-cis-nucleoside analogues: evidence of stereoelectronic control for SN2 reactions at the anomeric center of furanosides. PubMed. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
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Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. ScienceDirect. Available at: [Link]
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A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER. Available at: [Link]
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Recent advances in stereoselective 1,2-cis-O-glycosylations. PMC. Available at: [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Available at: [Link]
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What Is Epimerization In Organic Chemistry?. YouTube. Available at: [Link]
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Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. MDPI. Available at: [Link]
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Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
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Troubleshooting diastereoselective crystallization of Emtricitabine menthyl ester.
Welcome to the Technical Support Center for the diastereoselective crystallization of Emtricitabine menthyl ester. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this critical purification step. This guide is structured to address common challenges and fundamental questions, moving from general principles to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the principles and objectives of the diastereoselective crystallization of Emtricitabine menthyl ester.
Q1: What is the fundamental principle behind the diastereoselective crystallization of Emtricitabine menthyl ester?
The synthesis of Emtricitabine often involves the use of a chiral auxiliary, L-menthol, which reacts with a precursor to form a mixture of diastereomeric esters: (2R,5S)-L-menthyl ester (the desired diastereomer) and the (2S,5R)-L-menthyl ester.[1][2][3] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including different solubilities in specific solvents.[4][5] Diastereoselective crystallization exploits this solubility difference. By carefully selecting a solvent system and optimizing conditions, the less soluble desired diastereomer can be selectively precipitated from the solution, leaving the more soluble, undesired diastereomer in the mother liquor. This allows for the effective separation and purification of the key intermediate required for Emtricitabine synthesis.
Q2: What are the critical parameters that control the success of this crystallization?
The success of a diastereoselective crystallization hinges on a delicate balance of several parameters. Mastering these variables is key to achieving high purity and yield. The most critical factors include:
-
Solvent System: The choice of solvent is paramount as it directly dictates the solubility difference between the diastereomers.[6] A good solvent system will maximize the insolubility of the target diastereomer while keeping the undesired one in solution.
-
Supersaturation: This is the driving force for crystallization. It must be controlled carefully. Too high a level of supersaturation can lead to rapid, uncontrolled precipitation (crashing out) and the inclusion of impurities or the undesired diastereomer, while too low a level will result in poor yields or no crystallization.
-
Temperature Profile: Temperature directly affects solubility. A controlled cooling profile is often used to gradually decrease the solubility of the target diastereomer, promoting the growth of high-purity crystals.
-
Seeding: The introduction of seed crystals of the pure, desired diastereomer provides a template for crystal growth, bypassing the stochastic nature of primary nucleation.[7][8] This is one of the most effective ways to control crystal size, form, and purity.[8][9]
-
Purity of Starting Material: The presence of impurities can inhibit crystal growth or be incorporated into the crystal lattice, affecting the purity of the final product.
Caption: Interplay of key parameters in crystallization.
Troubleshooting Guide for Diastereoselective Crystallization
This section provides solutions to specific experimental problems you may encounter.
Q3: My crystallization yields a low diastereomeric excess (d.e.). What are the likely causes and how can I improve it?
A low diastereomeric excess (d.e.) is a common issue indicating that the undesired diastereomer is co-precipitating with your target compound.
Potential Causes & Solutions:
-
Inadequate Solvent System: The solvent may not be providing sufficient solubility differentiation between the diastereomers.
-
Supersaturation is too High: If the solution is cooled too quickly or if too much anti-solvent is added at once, both diastereomers can crash out of solution together.
-
Solution: Slow down the cooling rate. A gradual, linear cooling profile (e.g., 5-10 °C per hour) is often more effective than rapid cooling. If using an anti-solvent, add it slowly and at a controlled temperature.
-
-
Absence of Seeding: Without seeds, crystallization relies on spontaneous nucleation, which can be uncontrolled and may occur at a supersaturation level where both diastereomers are insoluble.
| Parameter | Sub-Optimal Condition | Recommended Action |
| Solvent | Poor solubility difference | Screen solvents of varying polarity (e.g., alcohols, esters, ketones, hydrocarbons) and binary/ternary mixtures.[6][12] |
| Cooling Rate | Too fast (>20 °C/hour) | Implement a slow, controlled cooling profile (5-10 °C/hour). |
| Seeding | No seeds used | Introduce 0.1-1% (w/w) of pure seed crystals into a slightly supersaturated solution.[8][9] |
| Initial Concentration | Too high, leading to excessive supersaturation | Reduce the initial concentration of the diastereomeric mixture in the solvent. |
Q4: The product is 'oiling out' or forming a gum instead of crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or when the solute's melting point is lower than the crystallization temperature.
Potential Causes & Solutions:
-
Excessive Supersaturation: The concentration of the solute is too high for the given temperature and solvent.
-
Solution: Increase the amount of solvent to reduce the concentration, or start the cooling process from a higher temperature to ensure everything is fully dissolved initially.
-
-
Presence of Impurities: Certain impurities can inhibit nucleation and promote the formation of oils.
-
Solution: Ensure the starting material is as pure as possible. An upstream purification step (e.g., flash chromatography on the crude mixture) may be necessary.
-
-
Inappropriate Solvent: The solvent may be too "good," meaning it has a very high affinity for the solute, preventing it from organizing into a crystal lattice.
-
Solution: Try a less polar solvent or add an anti-solvent to reduce the overall solvating power of the system.
-
Q5: Repeated recrystallizations do not improve the diastereomeric purity. Could this be a solid solution?
If you observe that the d.e. of your crystalline material plateaus and does not improve with subsequent recrystallizations, you may be forming a solid solution.
Scientific Explanation:
A solid solution occurs when the crystal lattice of the less soluble diastereomer (your target) incorporates the more soluble diastereomer.[10] This happens when the two diastereomers are structurally very similar, allowing them to fit into the same crystal lattice with minimal disruption.[10] The result is a single, mixed-crystal solid phase, which makes purification by simple recrystallization ineffective.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solid solution formation.
Solutions:
-
Aggressive Solvent Screening: This is the first and most critical step. The formation of a solid solution can be highly dependent on the solvent used. A different solvent can alter crystal packing interactions and may prevent the incorporation of the undesired diastereomer.[10]
-
Temperature Cycling (Annealing): In some cases, subjecting the solid to controlled temperature cycles can promote phase separation. This involves heating the solid to increase molecular mobility, followed by slow cooling to allow the more stable, pure diastereomer to crystallize.[10]
Experimental Protocols
Protocol 1: General Diastereoselective Crystallization
This protocol is a representative starting point based on common procedures found in the literature.[2][11]
-
Dissolution: Dissolve the crude Emtricitabine menthyl ester diastereomeric mixture in a suitable solvent (e.g., methanol or an isopropanol/isopropyl acetate mixture) at an elevated temperature (e.g., 50-60 °C) until a clear solution is obtained.
-
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10 °C/hour).
-
Seeding: When the solution has cooled to a point of slight supersaturation (e.g., 40-45 °C, often identified by slight turbidity), add 0.5% (w/w) of pure (2R,5S)-Emtricitabine menthyl ester seed crystals.
-
Maturation: Continue the slow cooling to a final temperature (e.g., 0-5 °C). Hold the slurry at this temperature for a maturation period (e.g., 2-4 hours) with gentle stirring to allow the crystallization to reach equilibrium.
-
Isolation: Filter the resulting crystals and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40 °C).
-
Analysis: Determine the diastereomeric excess of the crystals and the mother liquor by a validated analytical method like HPLC or ¹H NMR.[13][14][15]
Protocol 2: Determining Diastereomeric Excess (d.e.) by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the dried crystalline material in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.[16]
-
Signal Identification: Identify distinct signals in the spectrum that are unique to each diastereomer. Protons near the stereocenters, such as those on the oxathiolane ring or the menthyl group, are often ideal as they experience different chemical environments.[14][16]
-
Integration: Carefully integrate the area of a non-overlapping, well-resolved signal for each diastereomer (Integral_A for the desired, Integral_B for the undesired).
-
Calculation: Calculate the diastereomeric excess using the following formula:
-
d.e. (%) = [ (Integral_A - Integral_B) / (Integral_A + Integral_B) ] * 100
-
References
- Bertolini, G., et al. (2009). Process and Intermediates for Preparing Emtricitabine. U.S.
-
Borghese, A., et al. (n.d.). Efficient Fast Screening Methodology for Optical Resolution Agents: Solvent Effects Are Used To Affect the Efficiency of the Resolution Process. Organic Process Research & Development, ACS Publications. [Link]
- Bertolini, G., et al. (2009). Process and intermediates for preparing emtricitabine. U.S.
- Reddy, B. R., et al. (2014). An improved process for the preparation of emtricitabine.
- Wang, Z., et al. (2009). Method for synthesizing emtricitabine intermediate.
-
Bánhegyi, D. F., et al. (n.d.). Effect of the third solvent on resolution results. ResearchGate. [Link]
-
Chiralpedia (2025). Part 6: Resolution of Enantiomers. [Link]
-
Chemistry For Everyone (2024). How Does Seeding Help Crystallization?. YouTube. [Link]
-
Zhang, D., et al. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]
-
Fogassy, E., et al. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Analytical Method Development and Validation for Estimation of Emtricitabine in Tablet Dosage Form by Reverse Phase High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Sciences. [Link]
-
Beres, A., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR. Magnetic Resonance in Chemistry. [Link]
-
Parambil, J. V., & Heng, J. Y. Y. (2017). Seeding in Crystallisation. ResearchGate. [Link]
-
Alam, P., et al. (2020). Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters. Molecules. [Link]
Sources
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- 2. WO2014174532A2 - An improved process for the preparation of emtricitabine - Google Patents [patents.google.com]
- 3. CN101391997B - Method for synthesizing emtricitabine intermediate - Google Patents [patents.google.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. kbfi.ee [kbfi.ee]
- 15. Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Glycosylation of 5-Fluorocytosine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 5-fluorocytosine (5-FC) nucleosides. This guide provides in-depth troubleshooting advice and answers to frequently encountered challenges during the glycosylation of 5-fluorocytosine. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental hurdles but also build a robust understanding for future success.
Section 1: Understanding the Core Reaction and Its Challenges
The glycosylation of 5-fluorocytosine is a cornerstone reaction for the synthesis of numerous therapeutic agents. The most prevalent and versatile method for this transformation is the Silyl-Hilbert-Johnson (SHJ) or Vorbrüggen reaction.[1] This method involves the coupling of a silylated 5-fluorocytosine with an electrophilic sugar donor, typically a protected ribose or deoxyribose activated at the anomeric carbon, in the presence of a Lewis acid catalyst.[2]
The primary goal is the stereoselective formation of the N1-β-glycosidic bond. However, the electronic nature of 5-fluorocytosine and the intricacies of the reaction mechanism can lead to a variety of undesired side reactions. The fluorine atom at the C5 position is strongly electron-withdrawing, which reduces the nucleophilicity of the pyrimidine ring and can affect regioselectivity.[3]
This guide will address the most common side reactions—anomerization, formation of regioisomers, and bis-glycosylation—providing you with the mechanistic insights and practical steps to overcome them.
Section 2: Troubleshooting Guide & FAQs
This section is structured to address the most pressing issues you may encounter during your experiments.
Q1: My primary side product is the α-anomer. How can I improve β-selectivity?
Likely Cause: The loss of stereochemical control at the anomeric center is a frequent challenge in nucleoside synthesis. The formation of the undesired α-anomer typically arises from either a competing SN1-type mechanism or the anomerization of the desired β-product under the reaction conditions.[4][5]
Mechanistic Explanation: In the Vorbrüggen reaction, the use of a sugar donor with a participating protecting group at the C2' position (like acetate or benzoate) is crucial for achieving β-selectivity.[1][3] This group forms a cyclic acyl-oxonium ion intermediate after the departure of the anomeric leaving group. The silylated 5-fluorocytosine then attacks the anomeric carbon from the opposite face (trans-attack), leading exclusively to the β-anomer.
However, if the reaction conditions are too harsh (e.g., strong Lewis acids, high temperatures) or if the C2' protecting group is non-participating, the reaction may proceed through a more planar, resonance-stabilized oxocarbenium ion.[1] This intermediate can be attacked from either face, resulting in a mixture of α and β anomers.[4] Furthermore, the glycosidic bond of the β-product can be cleaved by the Lewis acid, reforming the oxocarbenium ion and allowing for equilibration to the thermodynamically more stable anomer, which is sometimes the α-anomer.[4]
Troubleshooting & Solutions:
-
Verify Your C2' Protecting Group: Ensure you are using a participating group such as an acetyl (-OAc) or benzoyl (-OBz) group on the C2' position of your sugar donor. Non-participating groups like benzyl (-OBn) will not direct β-selectivity.
-
Choose a Milder Lewis Acid: Strong Lewis acids like SnCl₄ can promote anomerization. Switch to milder catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trimethylsilyl nonaflate (TMSONf), which are highly effective for the Vorbrüggen reaction.[1]
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction by TLC or LC-MS. High temperatures can provide the energy needed to overcome the barrier for anomerization.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Prolonged exposure to the Lewis acid can lead to the degradation of the desired product and favor the formation of the thermodynamic α-anomer.
Workflow for Improving β-Selectivity
Caption: Troubleshooting workflow for anomerization.
Q2: I'm observing glycosylation at the exocyclic amine (N4) or the keto-oxygen (O2). How do I ensure N1-regioselectivity?
Likely Cause: Formation of N4 or O2-glycosylated isomers points to a lack of regioselectivity in the coupling reaction. This occurs when other nucleophilic sites on the silylated 5-fluorocytosine compete with the desired N1 position for the electrophilic sugar.
Mechanistic Explanation: 5-Fluorocytosine exists in tautomeric forms. While the amine tautomer is dominant, the imino tautomer can also be present. Silylation with reagents like hexamethyldisilazane (HMDS) typically occurs at the N1, N4, and O2 positions, creating a mixture of silylated species. The Vorbrüggen reaction relies on the principle that the N1-silylated nitrogen is the most nucleophilic and thermodynamically favored site for glycosylation.[1] However, under certain conditions, particularly with strong, hard Lewis acids, the more kinetically favored O-glycosylation can occur.[1] The N4 position is generally less reactive but can compete, especially if the N1 position is sterically hindered or electronically deactivated.
Troubleshooting & Solutions:
-
Ensure Complete Silylation: Incomplete silylation leaves free N-H or O-H groups that can react unpredictably. Ensure the silylation step is driven to completion. This is typically done by refluxing 5-fluorocytosine with a slight excess of HMDS and a catalytic amount of ammonium sulfate until the mixture becomes clear.
-
Choice of Lewis Acid: The Lewis acid plays a critical role. Softer Lewis acids like TMSOTf preferentially coordinate with the softer nitrogen nucleophiles, favoring N-glycosylation. Harder Lewis acids like SnCl₄ may coordinate more strongly with the harder oxygen atom, potentially leading to O-glycosylated side products.[1]
-
Solvent Effects: The choice of solvent can influence the reactivity of the different nucleophilic sites. Aprotic, non-coordinating solvents like 1,2-dichloroethane (DCE), acetonitrile, or toluene are standard. Experimenting with solvent polarity may help modulate regioselectivity.
-
Use of Protecting Groups on the Nucleobase: While often avoided to keep step-counts low, protection of the exocyclic N4-amine with a group like benzoyl or acetyl can be a definitive solution to prevent N4-glycosylation. This group can be removed in a subsequent deprotection step.
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition | Likely Outcome | Rationale |
| Lewis Acid | TMSOTf (Soft) | Favors N1-Glycosylation | Softer acid prefers softer nitrogen nucleophile.[1] |
| SnCl₄ (Hard) | Increased risk of O2-Glycosylation | Harder acid can coordinate to the hard oxygen atom.[1] | |
| Silylation | Incomplete | Mixture of isomers | Free N-H/O-H groups are reactive. |
| Complete | Favors N1-Glycosylation | Directs reaction to the most nucleophilic silylated site. | |
| N4-Protection | Benzoyl group | Exclusive N1-Glycosylation | Physically blocks reaction at the N4 position. |
Q3: I'm isolating a significant amount of a bis-glycosylated product. What is happening?
Likely Cause: The formation of a bis-glycosylated product, where two sugar moieties are attached to the same 5-fluorocytosine base, is a known side reaction in the Silyl-Hilbert-Johnson reaction.[1]
Mechanistic Explanation: This side product arises when the initially formed N1-glycosylated product acts as a nucleophile and reacts with a second molecule of the activated sugar donor. The mechanism involves the formation of a cyclic cation from the sugar donor. The desired β-nucleoside, once formed, can have its N4 or O2 position silylated or be sufficiently nucleophilic to attack a second cyclic cation intermediate, leading to a bis(riboside).[1] This is more likely to occur if the concentration of the activated sugar is high relative to the nucleobase or if the reaction is allowed to proceed for too long.
Troubleshooting & Solutions:
-
Control Stoichiometry: Use a slight excess of the silylated nucleobase relative to the sugar donor (e.g., 1.2 to 1.5 equivalents of 5-FC). Avoid using an excess of the sugar donor, as this will directly increase the concentration of the electrophile available for the second addition.
-
Slow Addition: Add the sugar donor solution slowly to the solution of the silylated 5-fluorocytosine and Lewis acid. This maintains a low instantaneous concentration of the electrophilic sugar, favoring the initial reaction with the more nucleophilic silylated base over the subsequent reaction with the product nucleoside.
-
Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the initial sugar donor has been consumed to prevent the slower, undesired second glycosylation from occurring.
Reaction Pathway: Desired Product vs. Side Reactions
Caption: Competing reaction pathways in 5-FC glycosylation.
Section 3: Standard Protocol
General Procedure for Vorbrüggen Glycosylation of 5-Fluorocytosine
This protocol is a representative example and should be optimized for your specific sugar donor and scale.
Step 1: Silylation of 5-Fluorocytosine
-
To a dry, argon-flushed round-bottom flask, add 5-fluorocytosine (1.0 eq.).
-
Add a catalytic amount of ammonium sulfate (~0.05 eq.).
-
Add hexamethyldisilazane (HMDS, ~3.0 eq.).
-
Heat the suspension to reflux (typically 110-120 °C) under an inert atmosphere.
-
Continue refluxing until the mixture becomes a clear, homogeneous solution (typically 2-4 hours), indicating complete silylation.
-
Remove excess HMDS under high vacuum. The resulting persilylated 5-fluorocytosine is typically a viscous oil or solid and should be used immediately without purification.
Step 2: Glycosylation Reaction
-
Dissolve the persilylated 5-fluorocytosine (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere.
-
In a separate dry, argon-flushed flask, dissolve the protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.0 eq.) in anhydrous DCE.
-
Cool the silylated base solution to 0 °C.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 - 1.5 eq.) dropwise to the silylated base solution.
-
Slowly add the sugar donor solution to the reaction mixture via a syringe pump or dropping funnel over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir while monitoring its progress with TLC (e.g., using a 10:1 DCM:MeOH solvent system).
-
Upon completion (disappearance of the sugar donor), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Step 3: Work-up and Purification
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the desired protected nucleoside.
References
-
Vermes, A., et al. (2021). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Journal of Fungi, 7(11), 909. [Link]
-
Wikipedia. (2023). Synthesis of nucleosides. [Link]
-
Polak, A., & Scholer, H. J. (1975). The influence of 5-fluorocytosine on nucleic acid synthesis in Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Sabouraudia, 13(2), 112-121. [Link]
-
Diasio, R. B., et al. (1978). Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans. Antimicrobial Agents and Chemotherapy, 14(4), 501-507. [Link]
-
Chang, Y. C., et al. (2021). Moderate levels of 5-fluorocytosine cause the emergence of high frequency resistance in cryptococci. Nature Communications, 12(1), 3432. [Link]
-
Waldorf, A. R., & Polak, A. (1983). Mechanisms of action of 5-fluorocytosine. Antimicrobial Agents and Chemotherapy, 23(1), 79-85. [Link]
-
Prajapati, D., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Scientific Reports, 7, 40133. [Link]
-
Ni, W., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances, 9(29), 16686-16703. [Link]
-
ResearchGate. (2019). Self-anomerization of β-nucleosides to α-nucleosides. [Link]
-
Han, X., et al. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 21(5), 592. [Link]
Sources
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester
Welcome to the technical support center for the synthesis of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this diastereoselective synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yields, and ensure the highest diastereomeric purity of your target compound.
Introduction
The synthesis of this compound is a critical step in the production of enantiomerically pure 5-Fluoro-ent-Lamivudine, a potent nucleoside reverse transcriptase inhibitor. The use of D-menthol as a chiral auxiliary allows for the separation of the desired diastereomer, which can then be converted to the final active pharmaceutical ingredient (API). However, the esterification of the 5-fluoro-substituted nucleoside acid with the sterically hindered D-menthol presents several challenges, including achieving high yields, controlling diastereoselectivity, and purifying the resulting diastereomers. This guide will address these common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide & FAQs
This section is structured to directly address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the D-Menthol Ester
Question: We are experiencing low yields (<50%) in the esterification of 5-Fluoro ent-Lamivudine Acid with D-menthol. What are the likely causes and how can we improve the conversion?
Answer:
Low yields in this esterification are a common challenge, often stemming from incomplete reaction or side reactions. Here’s a breakdown of potential causes and solutions:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid of the 5-Fluoro ent-Lamivudine needs to be activated to react with the sterically hindered secondary alcohol of D-menthol. If the activation is incomplete, the reaction will not proceed to completion.
-
Troubleshooting:
-
Choice of Coupling Agent: Standard coupling agents like DCC (dicyclohexylcarbodiimide) may not be effective enough for this sterically demanding reaction. Consider using more powerful uronium- or phosphonium-based coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known to facilitate esterifications with hindered alcohols under mild conditions.[1]
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling agent and the activating agent (e.g., HOBt or DMAP) to drive the reaction to completion.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in the reaction rate and yield.
-
Troubleshooting:
-
Solvent: A polar aprotic solvent like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) is generally preferred. DMF can be particularly effective at solvating the reactants and promoting the reaction, but can be more difficult to remove during workup.
-
Temperature: While the reaction is often performed at room temperature to minimize side reactions, gentle heating (e.g., to 40-50 °C) may be necessary to overcome the activation energy barrier, especially with less reactive coupling agents. Monitor the reaction closely by TLC or HPLC to avoid decomposition.
-
-
-
Side Reactions: The 5-fluoro-cytosine moiety contains a primary amine that can potentially compete with the D-menthol for reaction with the activated carboxylic acid, leading to amide formation.
-
Troubleshooting:
-
Protection of the Amino Group: While often not necessary with optimized coupling conditions, if amide formation is a significant issue, consider protecting the exocyclic amino group of the cytosine base with a suitable protecting group (e.g., acetyl or benzoyl) prior to the esterification. This protecting group can be removed in a subsequent step.
-
-
Experimental Workflow for Optimizing Esterification Yield:
Caption: Workflow for optimizing esterification yield.
Issue 2: Poor Diastereoselectivity
Question: We are obtaining a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity of the esterification reaction?
Answer:
Achieving high diastereoselectivity is paramount for an efficient synthesis. The stereochemical outcome is influenced by several factors:
-
Chiral Auxiliary: D-menthol is a good chiral auxiliary, but its directing effect can be influenced by the reaction conditions.
-
Reaction Mechanism: The mechanism of the esterification, particularly the nature of the activated intermediate, can impact the approach of the D-menthol hydroxyl group.
-
Kinetic vs. Thermodynamic Control: Running the reaction under conditions that favor kinetic control is often key to achieving high diastereoselectivity.
Troubleshooting:
-
Choice of Coupling Agent and Additives: The combination of coupling agent and any additives can significantly influence the transition state of the reaction and thus the diastereoselectivity.
-
Experiment with different coupling agents (TBTU, HATU, etc.) in combination with additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine). DMAP, in particular, can sometimes influence the stereochemical outcome.
-
-
Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.
-
Try running the reaction at 0 °C or even -20 °C. While this may slow down the reaction rate, the improvement in diastereomeric excess (d.e.) can be substantial.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and the transition state.
-
Systematically screen different solvents. Less polar solvents like DCM or THF might offer better stereocontrol compared to more polar solvents like DMF, which can sometimes disrupt key intermolecular interactions that govern diastereoselectivity.
-
Table 1: Recommended Starting Conditions for High Diastereoselectivity
| Parameter | Recommended Condition | Rationale |
| Coupling Agent | HATU or TBTU (1.2 eq) | Known for high efficiency and mild conditions. |
| Base | DIPEA (2.0 eq) | Non-nucleophilic base to neutralize acids formed. |
| Solvent | DCM or THF | Less polar solvents can enhance stereocontrol. |
| Temperature | 0 °C to -20 °C | Favors kinetic control and higher d.e. |
| Reaction Time | Monitor by HPLC | Avoid prolonged reaction times that could lead to epimerization. |
Issue 3: Difficulty in Separating the Diastereomers
Question: We have a mixture of diastereomers, but we are struggling to separate them by column chromatography. What are the best methods for purification?
Answer:
The separation of diastereomers can be challenging due to their similar physical properties. However, several techniques can be employed:
-
Fractional Crystallization: This is often the most effective and scalable method for separating diastereomers.
-
Troubleshooting:
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol, ethyl acetate/hexane) to find conditions where one diastereomer crystallizes preferentially.[2]
-
Seeding: If you have a small amount of the pure desired diastereomer, use it to seed the crystallization.
-
Cooling Rate: A slow, controlled cooling rate often yields purer crystals.
-
-
-
Chromatography: While challenging, chromatographic separation is possible with careful optimization.
-
Troubleshooting:
-
Stationary Phase: Standard silica gel may not provide sufficient resolution. Consider using a modified silica gel or an alumina column.
-
Mobile Phase: A systematic screening of mobile phase systems is crucial. Start with a low polarity eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on separation.
-
Chiral HPLC: For analytical and small-scale preparative separations, chiral HPLC is a powerful tool. Polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD) have been shown to be effective for separating nucleoside diastereomers.[3]
-
-
Logical Flow for Diastereomer Separation:
Caption: Strategy for diastereomer separation.
Issue 4: Characterization and Determination of Diastereomeric Purity
Question: How can we accurately determine the diastereomeric ratio of our product mixture and confirm the absolute configuration of the desired diastereomer?
Answer:
Accurate determination of the diastereomeric ratio and confirmation of the absolute stereochemistry are critical for process control and quality assurance.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying the diastereomeric ratio.
-
Method Development: Develop a validated chiral HPLC method using a suitable chiral stationary phase. As mentioned, polysaccharide-based columns are often a good starting point. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[3][4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H and ¹³C) can be used to differentiate and, in some cases, quantify diastereomers.
-
¹H NMR: The protons in the two diastereomers will be in slightly different chemical environments, leading to distinct chemical shifts. Look for differences in the chemical shifts of the protons on the oxathiolane ring, the menthyl group, and the anomeric proton.
-
¹³C NMR: Similarly, the carbon atoms in the two diastereomers will have slightly different chemical shifts. The signals for the carbons of the oxathiolane ring and the menthyl ester are often well-resolved.
-
Confirmation of Absolute Configuration: While challenging without a reference standard, 2D NMR techniques like NOESY can sometimes provide information about the relative stereochemistry, which, when combined with the known stereochemistry of D-menthol, can help in assigning the absolute configuration. X-ray crystallography of a single diastereomer provides unambiguous proof of the absolute configuration.
-
Table 2: Analytical Techniques for Diastereomer Analysis
| Technique | Application | Key Considerations |
| Chiral HPLC | Quantitative determination of diastereomeric ratio. | Method validation (linearity, accuracy, precision) is essential. |
| ¹H NMR | Qualitative and semi-quantitative analysis. | High-field instrument (≥400 MHz) recommended for better resolution. |
| ¹³C NMR | Qualitative and semi-quantitative analysis. | Can provide complementary information to ¹H NMR. |
| X-ray Crystallography | Unambiguous determination of absolute configuration. | Requires a single crystal of one of the diastereomers. |
Conclusion
The synthesis of this compound is a challenging yet crucial step in the production of an important antiviral agent. By systematically addressing issues of yield, diastereoselectivity, and purification, researchers can significantly improve the efficiency and robustness of this process. This guide provides a framework for troubleshooting common problems and optimizing reaction conditions based on sound scientific principles and practical experience.
References
- U.S. Patent 6,051,709. Process for the diastereoselective synthesis of nucleoside analogues.
- U.S. Patent 6,051,709. Process for the diastereoselective synthesis of nucleoside analogues.
- Slovak Patent SK129493A3. Process for the diastereoselective synthesis of nucleosides.
-
New Drug Approvals. LAMIVUDINE. Available at: [Link]
-
Request PDF. Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. Available at: [Link]
-
ACS Publications. A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-(BINOL)]. Available at: [Link]
-
PMC - NIH. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Available at: [Link]
- U.S. Patent US20100063283A1. Process for stereoselective synthesis of lamivudine.
-
eScholarship@McGill. Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. Available at: [Link]
-
PubMed. Solubility behavior of lamivudine crystal forms in recrystallization solvents. Available at: [Link]
-
PubMed. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases. Available at: [Link]
-
PubChem - NIH. Lamivudine. Available at: [Link]
-
International Journal of Current Research and Review. Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. Available at: [Link]
-
Chemical Communications (RSC Publishing). A novel aromatic carbocation-based coupling reagent for esterification and amidation reactions. Available at: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Available at: [Link]
-
NIH. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
-
PMC - NIH. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. Available at: [Link]
-
The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available at: [Link]
-
PMC - PubMed Central. Fluorinated Nucleosides: Synthesis and Biological Implication. Available at: [Link]
-
MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Available at: [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. Available at: [Link]
- Google Patents. An improved process for the manufacture of lamivudine.
-
PMC - NIH. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available at: [Link]
-
PubMed. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Available at: [Link]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Emtricitabine Synthesis: Technical Support Center for Byproduct Removal
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the removal of byproducts from the Emtricitabine synthesis reaction. Our focus is on providing practical, field-tested solutions grounded in robust scientific principles to ensure the highest purity of your final active pharmaceutical ingredient (API).
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of Emtricitabine, providing potential causes and actionable solutions.
Issue 1: Incomplete Removal of Diastereomeric Impurities
-
Problem: You observe the presence of the undesired diastereomer (L-FTC) in your final product despite purification attempts.
-
Root Cause Analysis: The structural similarity between the desired β-isomer (Emtricitabine) and the undesired α-isomer makes their separation challenging. Standard purification techniques like simple recrystallization may not be sufficient to resolve these closely related compounds.
-
Solution Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Acid Selection: Choose a chiral acid, such as L-tartaric acid or L-mandelic acid, to form diastereomeric salts with the amine group of the Emtricitabine mixture.
-
Salt Formation: Dissolve the crude Emtricitabine mixture in a suitable solvent (e.g., methanol, ethanol) and add the chiral acid.
-
Selective Crystallization: The diastereomeric salt of the desired β-isomer will have different solubility properties compared to the salt of the α-isomer, allowing for selective crystallization.
-
Isolation and Liberation: Isolate the crystalline salt by filtration and then liberate the free base (pure Emtricitabine) by treatment with a base (e.g., sodium bicarbonate).
-
Issue 2: Persistent Presence of Oxidized Byproducts
-
Problem: Your final product is contaminated with sulfoxide or other oxidized impurities.
-
Root Cause Analysis: The thioether group in Emtricitabine is susceptible to oxidation, which can occur during the synthesis or workup if exposed to oxidizing agents or harsh conditions.
-
Solution Protocol: Reductive Workup and Purification
-
Reductive Quench: During the reaction workup, include a mild reducing agent, such as sodium thiosulfate or sodium bisulfite, to reduce any oxidized species back to the desired thioether.
-
Column Chromatography: If reductive quenching is insufficient, employ column chromatography for purification.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient elution system of dichloromethane and methanol is often effective. The more polar oxidized byproducts will have a stronger affinity for the silica gel and elute later than the less polar Emtricitabine.
-
-
Issue 3: Residual Solvents Detected in the Final API
-
Problem: Gas chromatography (GC) analysis of your final Emtricitabine product shows levels of residual solvents exceeding ICH guidelines.
-
Root Cause Analysis: Inefficient drying or the use of high-boiling-point solvents can lead to their retention in the final crystalline product.
-
Solution Protocol: Optimized Drying and Solvent Selection
-
Solvent Choice: Whenever possible, opt for lower-boiling-point solvents during the final crystallization step to facilitate their removal.
-
Drying Conditions: Dry the final product under vacuum at a moderately elevated temperature (e.g., 40-50 °C) for an extended period. The specific temperature and duration will depend on the solvent to be removed and the thermal stability of Emtricitabine.
-
Nitrogen Purge: A gentle stream of nitrogen during vacuum drying can help to sweep away residual solvent vapors.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Emtricitabine synthesis?
The most prevalent byproducts include the undesired diastereomer (α-isomer), oxidized impurities such as the sulfoxide, and byproducts arising from the protecting groups used during the synthesis.
Q2: How can I effectively monitor the purity of my Emtricitabine sample during purification?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring purity. A chiral HPLC method is necessary to resolve and quantify the diastereomers. For residual solvents, Gas Chromatography (GC) with a headspace autosampler is the standard technique.
Q3: What are the critical process parameters to control during the crystallization of Emtricitabine to ensure high purity?
The critical parameters include the choice of solvent system, the cooling rate, and the final crystallization temperature. A slower cooling rate generally promotes the formation of larger, more uniform crystals with higher purity.
Q4: Can I use an alternative to column chromatography for removing polar impurities?
Yes, a liquid-liquid extraction can be an effective preliminary purification step. By carefully selecting the pH and solvent system, many polar impurities can be partitioned into an aqueous phase, leaving the Emtricitabine in the organic phase.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of Emtricitabine, highlighting the key stages where byproduct removal occurs.
Caption: Workflow for Emtricitabine Purification.
Data Summary: Purity Enhancement
The following table summarizes typical purity improvements at different stages of the purification process.
| Purification Stage | Typical Purity of Emtricitabine (β-isomer) | Key Impurities Removed |
| Crude Reaction Mixture | 85-90% | α-isomer, oxidized byproducts, starting materials |
| After Reductive Quench & Extraction | 90-95% | Oxidized byproducts, polar impurities |
| After Diastereomeric Crystallization | >99% | α-isomer |
| Final API | >99.8% | Residual solvents, trace impurities |
References
Technical Support Center: Synthesis of Fluorinated Nucleoside Intermediates
Welcome to the Technical Support Center for the synthesis of fluorinated nucleoside intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—make fluorinated nucleosides potent therapeutic agents.[1][2][3] However, these same properties introduce significant synthetic challenges.
This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses the most common hurdles encountered during the synthesis of fluorinated nucleoside intermediates in a practical question-and-answer format.
Low Yields in Deoxyfluorination Reactions
Question: I am experiencing consistently low yields during the deoxyfluorination of my protected nucleoside using diethylaminosulfur trifluoride (DAST). What are the potential causes and how can I improve the yield?
Answer: Low yields in DAST-mediated deoxyfluorination are a frequent issue. DAST is a versatile reagent for replacing hydroxyl groups with fluorine, typically via an SN2 mechanism with inversion of configuration.[1] However, its reactivity is highly substrate-dependent, and several factors can lead to poor outcomes.
Causality and Troubleshooting:
-
Substrate Reactivity: The steric and electronic environment of the hydroxyl group is critical. Secondary hydroxyls, particularly at the 2' and 3' positions of a nucleoside, can be sterically hindered.
-
Side Reactions:
-
Elimination: DAST can promote elimination reactions, especially if a proton anti-periplanar to the activated hydroxyl group is present, leading to the formation of unsaturated sugar intermediates.
-
Rearrangement: Wagner-Meerwein or other skeletal rearrangements can occur, particularly with conformationally constrained systems.
-
Epimerization: Unwanted epimerization at the anomeric center can be a significant issue.[4]
-
-
Reagent Quality and Handling: DAST is sensitive to moisture and can decompose, leading to reduced efficacy and the formation of byproducts.
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for low-yield DAST fluorination.
Alternative Fluorinating Agents:
If optimizing DAST reactions fails, consider alternative reagents. Each has its own advantages and disadvantages.
| Reagent | Advantages | Disadvantages | Key Considerations |
| DAST | Versatile, commercially available. | Thermally unstable, can lead to elimination/rearrangement.[1] | Use fresh, handle under inert atmosphere. |
| Deoxo-Fluor® | More thermally stable than DAST. | Can still promote elimination. | Often a good direct replacement for DAST. |
| Fluolead™ | Solid, stable, crystalline reagent. | May require higher temperatures. | Easier to handle than DAST. |
| XtalFluor-E® | Solid, stable, crystalline reagent. | Can be less reactive than DAST. | Good for acid-sensitive substrates. |
Poor Stereoselectivity in Glycosylation
Question: I am performing a glycosylation reaction with a fluorinated sugar donor and a nucleobase, but I am getting a mixture of α and β anomers. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity in the glycosylation of fluorinated sugars is a significant challenge.[1] The presence of an electronegative fluorine atom on the sugar ring alters its electronic properties and can influence the stereochemical outcome of the reaction.[3]
Causality and Mechanistic Insights:
-
The Anomeric Effect: The fluorine atom at the C2' position can exert a strong anomeric effect, which stabilizes an axial orientation of the anomeric leaving group, favoring the formation of the β-glycoside.[1]
-
Neighboring Group Participation: The choice of protecting group at the C2' (or C3') position is crucial. A participating group (e.g., acetyl, benzoyl) can form a cyclic intermediate that blocks one face of the oxocarbenium ion, leading to the formation of the 1,2-trans glycoside. Non-participating groups (e.g., benzyl, silyl) do not offer this stereodirecting effect.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and the SN1/SN2 character of the glycosylation reaction.
Strategies for Improving Stereoselectivity:
-
Choice of Protecting Groups:
-
For 1,2-trans products (β-anomers for ribose) , use a participating protecting group at C2', such as an acetyl or benzoyl group.
-
For 1,2-cis products (α-anomers for ribose) , a non-participating group like a benzyl ether is required. This often leads to mixtures, and reaction conditions must be carefully optimized.
-
-
Reaction Conditions:
-
Low Temperatures: Running the reaction at low temperatures can enhance selectivity by favoring the kinetically controlled product.
-
Solvent Choice: Ethereal solvents (e.g., diethyl ether, THF) can favor the formation of α-anomers in some cases, while acetonitrile can promote the formation of β-anomers.
-
Logical Relationship for Stereocontrol
Caption: Protecting group strategy for stereocontrol in glycosylation.
Instability of Fluorinated Intermediates
Question: My 4'-fluorinated nucleoside intermediate decomposes during purification. What causes this instability and how can I mitigate it?
Answer: The stability of fluorinated nucleosides is highly dependent on the position of the fluorine atom. While 2'- and 3'-fluorinated nucleosides are generally stable, 4'-fluorinated analogues can be particularly labile.[5]
Causality of Instability:
The fluorine atom at the C4' position is in an anomeric relationship with the ring oxygen. This positioning makes it susceptible to elimination of a fluoride ion, especially under acidic or basic conditions.[5] This elimination is often facilitated by the formation of a stabilized oxocarbenium ion. The stability of these compounds is strongly influenced by the nature of the substituents on the other hydroxyl groups of the ribose ring.[5]
Strategies for Stabilization and Handling:
-
Protecting Groups: Maintaining protecting groups on the 2', 3', and 5'-hydroxyls can enhance the stability of 4'-fluoro intermediates. Electron-withdrawing protecting groups can be particularly effective.
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification. Use buffered aqueous solutions and mild deprotection methods.
-
Temperature: Keep the intermediates at low temperatures whenever possible to slow down decomposition.
-
Prompt Use: Use the unstable intermediate in the next synthetic step as quickly as possible after its formation and purification.
Comparison of Stability:
| Fluorine Position | Relative Stability | Reason for Instability |
| 2'-Fluoro | High | Stable C-F bond, less prone to elimination. |
| 3'-Fluoro | High | Stable C-F bond. |
| 4'-Fluoro | Low | Susceptible to fluoride ion elimination due to anomeric relationship with the ring oxygen.[5] |
Section 2: FAQs - Quick Reference Guide
Q1: What are the best practices for handling DAST and other sulfur trifluoride reagents? A1: Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Use them under an inert atmosphere (nitrogen or argon) and with anhydrous solvents and glassware. Store them at the recommended temperature and check for signs of decomposition (discoloration, pressure buildup) before use.
Q2: How can I remove tin byproducts after a radical deoxygenation reaction (e.g., using tributyltin hydride)? A2: Removing organotin byproducts can be challenging.[1] Common methods include:
-
Chromatography: Use a silica gel column with a solvent system that elutes your product while retaining the more polar tin compounds. Sometimes, adding a small amount of a chelating agent to the silica can help.
-
Liquid-Liquid Extraction: Partitioning between a nonpolar solvent (like hexane) and a polar solvent (like acetonitrile) can selectively remove tin compounds into the hexane layer.
-
Precipitation: In some cases, the tin byproducts can be precipitated out of solution by adding a specific reagent.
Q3: My protecting groups are being cleaved during the fluorination step. What should I do? A3: This indicates that your protecting groups are not stable under the fluorination conditions.
-
For DAST/Deoxo-Fluor: These reagents can be acidic, especially in the presence of trace moisture. Consider using a more acid-stable protecting group, such as a benzyl ether instead of a silyl ether.
-
For Electrophilic Fluorination (e.g., Selectfluor™): These reactions are often run under milder conditions. If you are still experiencing deprotection, ensure your substrate is fully protected and consider a more robust protecting group strategy from the outset.
Q4: How do I separate diastereomers of my final fluorinated nucleoside product? A4: The separation of diastereomers often requires chromatographic techniques.
-
Flash Column Chromatography: This is the first method to try. Careful selection of the solvent system may allow for baseline separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating diastereomers.[5][6] Method development will be necessary to find the optimal column and mobile phase. Chiral HPLC columns can also be used if the diastereomers are enantiomeric at a specific center.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination using DAST
WARNING: Diethylaminosulfur trifluoride (DAST) is toxic and reacts violently with water. Handle with extreme caution in a fume hood.
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Dissolve the protected nucleoside (1.0 eq) in anhydrous dichloromethane (DCM) or another suitable anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1-1.5 eq) dropwise to the cooled solution. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction at -78°C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stereoselective Glycosylation (Convergent Approach)
-
Preparation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the desired nucleobase (e.g., N-benzoyl-cytosine) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture at reflux until the solution becomes clear, indicating silylation of the nucleobase. Cool the solution to room temperature.
-
Glycosyl Donor Addition: In a separate flame-dried flask, dissolve the fluorinated sugar donor (e.g., a 1-bromo-2-deoxy-2-fluoro-arabinofuranose derivative) in anhydrous acetonitrile.
-
Coupling Reaction: Cool the silylated nucleobase solution to 0°C. Add a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise. Then, add the solution of the glycosyl donor dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting anomeric mixture by flash column chromatography.
References
Sources
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Nucleosides: Synthesis, Modulation in Conformation and Therapeutic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 6. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the diastereomeric excess in Emtricitabine synthesis.
Technical Support Center: Emtricitabine Synthesis
A Guide to Improving Diastereomeric Excess
Introduction:
Emtricitabine (FTC) is a cornerstone of antiretroviral therapy, and its efficacy is critically dependent on its specific stereochemistry—the (2R, 5S) enantiomer.[1][2] Achieving high diastereomeric excess (d.e.) during synthesis is paramount for both therapeutic activity and regulatory compliance. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes to Emtricitabine.
Troubleshooting Guide: Common Issues in Emtricitabine Synthesis
This section addresses specific challenges that can arise during the synthesis of Emtricitabine, with a focus on the critical glycosylation step, which is often the primary determinant of the final diastereomeric ratio.
Issue 1: Low Diastereomeric Excess in the Vorbrüggen Glycosylation Step
Question: We are performing a Vorbrüggen glycosylation to couple the 1,3-oxathiolane moiety with 5-fluorocytosine, but our diastereomeric ratio is consistently low, often approaching 1:1. What factors can we adjust to improve the cis-to-trans ratio in favor of the desired cis-isomer?
Underlying Principles: The Vorbrüggen glycosylation is a key C-N bond-forming reaction in nucleoside synthesis. The stereochemical outcome is influenced by several factors, including the nature of the Lewis acid catalyst, the solvent system, temperature, and the presence of additives. The reaction proceeds through an intermediate oxocarbenium ion, and the approach of the nucleobase (silylated 5-fluorocytosine) to this intermediate dictates the stereochemistry of the final product.
Troubleshooting Strategies:
-
Solvent and Water Content: The solvent plays a crucial role in the diastereoselectivity of the glycosylation. A study published in The Journal of Organic Chemistry demonstrated that the presence of a controlled amount of water in the reaction solvent can dramatically improve the diastereomeric ratio.[3][4][5][6]
-
Protocol: In a reaction using chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) as promoters, switching from anhydrous acetonitrile to "wet" dichloromethane (CH2Cl2) containing approximately 0.1 M water resulted in a significant increase in the diastereomeric ratio to over 20:1 in favor of the cis product.[3][4][5][6]
-
-
Lewis Acid and Promoter System: The choice of Lewis acid is critical. While common Lewis acids like TMSOTf, TMSI, or SnCl4 can be used, they may lead to poor diastereoselectivity.[3]
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the thermodynamically more stable product. Experiment with running the glycosylation at 0 °C or even -20 °C to observe any improvement in the d.e.
Data Summary: Effect of Solvent and Water on Diastereoselectivity
| Entry | Solvent | Water Content | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Acetonitrile (MeCN) | Adventitious | Moderate | Moderate |
| 2 | Dichloromethane (CH2Cl2) | Anhydrous | Low | Low |
| 3 | Dichloromethane (CH2Cl2) | ~0.1 M | >20:1 | >95 |
Data adapted from Mear, S. J., et al. (2022).[3][4][5][6]
Issue 2: Difficulty in Separating Diastereomers
Question: We have a mixture of cis and trans isomers of the protected Emtricitabine intermediate. Chromatographic separation is proving to be difficult and not scalable. Are there alternative methods for separating the desired cis-isomer?
Underlying Principles: The physical properties of diastereomers, such as solubility, can differ, allowing for separation by non-chromatographic methods like fractional crystallization.
Troubleshooting Strategies:
-
Fractional Crystallization: This is a classic and scalable method for separating diastereomers. The success of this technique depends on finding a solvent system where the desired diastereomer has significantly lower solubility than the undesired one.
-
Salification and Crystallization: For intermediates containing a basic nitrogen, such as the cytosine ring, forming a salt with a chiral or achiral acid can alter the crystallization properties and facilitate the separation of diastereomers.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the role of a chiral auxiliary in Emtricitabine synthesis?
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[7] In several industrial syntheses of Emtricitabine, a chiral auxiliary, such as L-menthol, is used to introduce chirality early in the synthetic sequence.[1][2][8] This allows for the separation of diastereomers at an intermediate stage, often by crystallization, ensuring that the subsequent steps proceed with the correct stereochemistry.[1][2] The auxiliary is then removed later in the synthesis.
Experimental Workflow: Using a Chiral Auxiliary
Sources
- 1. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]
- 2. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Method for preparing emtricitabine - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Fluoro ent-Lamivudine Acid D-Menthol Ester
This guide provides an in-depth comparison and validation framework for analytical methods tailored to 5-Fluoro ent-Lamivudine Acid D-Menthol Ester. As a critical chiral intermediate in pharmaceutical synthesis, ensuring its stereochemical purity is paramount. This document moves beyond rote protocols to explain the scientific rationale behind method selection and validation parameter design, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Analytical Imperative: Stereochemistry in Drug Development
This compound is a diastereomer, a molecule with multiple stereocenters. In pharmaceutical applications, different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.[4][5] Therefore, the primary analytical challenge is not merely to quantify the compound but to selectively and accurately measure it in the presence of its other stereoisomers. This guide focuses on validating a fit-for-purpose chiral High-Performance Liquid Chromatography (HPLC) method, the industry standard for such separations, and compares it with an achiral method to highlight their distinct roles.[6][7]
Foundational Framework: The ICH Q2(R1) Guideline
All analytical method validation for regulatory submissions must demonstrate suitability for its intended purpose. The ICH Q2(R1) guideline provides a harmonized framework for this process, outlining the specific performance characteristics that must be evaluated.[1][2][8] Our entire validation strategy is built upon this authoritative standard.
The validation process can be visualized as a logical workflow, ensuring that each aspect of the method's performance is systematically tested and documented.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies [ouci.dntb.gov.ua]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. starodub.nl [starodub.nl]
A Comparative Analysis of Chiral Auxiliaries for the Asymmetric Synthesis of Emtricitabine
Introduction: The Criticality of Chirality in Emtricitabine's Therapeutic Action
Emtricitabine (FTC), a cornerstone in the combination therapy for HIV infection, is a nucleoside reverse transcriptase inhibitor (NRTI). Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. The molecule possesses two chiral centers on the 1,3-oxathiolane ring, leading to four possible stereoisomers. However, only the cis isomer with the (2R, 5S) absolute configuration exhibits the desired potent antiviral activity with a favorable safety profile. The other stereoisomers are significantly less active or may contribute to off-target effects. Consequently, the stereocontrolled synthesis of the (2R, 5S) enantiomer is of paramount importance in the pharmaceutical manufacturing of Emtricitabine.
This guide provides a comprehensive comparative analysis of chiral auxiliaries utilized in the asymmetric synthesis of Emtricitabine, with a focus on the widely employed menthol-based auxiliaries. We will delve into the mechanistic underpinnings of stereochemical control, present comparative data on performance, and provide detailed experimental protocols to empower researchers and drug development professionals in this field.
The Role of Chiral Auxiliaries in Emtricitabine Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. In the context of Emtricitabine synthesis, the primary goal is to direct the formation of the desired cis-(2R, 5S) diastereomer of a key intermediate, the 1,3-oxathiolane ring. The auxiliary is subsequently removed to yield the target molecule. An effective chiral auxiliary for this process should exhibit high diastereoselectivity, be readily available and inexpensive, and be easily attached and removed under mild conditions without compromising the integrity of the desired product.
Comparative Analysis of Chiral Auxiliaries
While various strategies exist for the synthesis of enantiomerically pure Emtricitabine, the use of chiral auxiliaries derived from natural sources has proven to be a robust and scalable approach. Among these, derivatives of menthol, a naturally abundant and inexpensive monoterpene, have emerged as the industry standard.
(L)-Menthol: The Preeminent Chiral Auxiliary for Emtricitabine
(L)-Menthol, with its well-defined stereochemistry, has been extensively utilized in the synthesis of Emtricitabine. The key intermediate in this process is the (2R, 5S)-5-(5'-fluoro-cytosin-1-yl)-1,3-oxathiolane-2-carboxylic acid L-menthyl ester. The steric bulk of the (L)-menthyl group effectively shields one face of the 1,3-oxathiolane intermediate, directing the glycosylation reaction with 5-fluorocytosine to occur from the less hindered face, thereby establishing the desired cis stereochemistry.
| Chiral Auxiliary | Diastereomeric Ratio (cis:trans) | Typical Yield of Glycosylation | Ease of Removal |
| (L)-Menthol | >95:5 | 80-90% | Reductive cleavage (e.g., NaBH4) |
| (1R,2S,5R)-Menthol | >95:5 | 80-90% | Reductive cleavage (e.g., NaBH4) |
| 8-Phenylmenthol | Potentially higher selectivity, but less commonly reported for Emtricitabine | Data not readily available for Emtricitabine | Reductive cleavage |
Note: The diastereomeric ratio and yield can vary depending on the specific reaction conditions and the quality of starting materials.
The use of (L)-menthol offers a significant advantage in terms of both diastereoselectivity and the crystalline nature of the resulting intermediate, which often allows for purification by simple recrystallization, thereby enhancing the diastereomeric purity.
Mechanism of Stereochemical Control with (L)-Menthol
The stereochemical outcome of the glycosylation step is dictated by the conformational preference of the L-menthyl ester intermediate. The bulky isopropyl group of the menthol auxiliary orients itself to minimize steric interactions, thereby creating a biased steric environment around the anomeric carbon of the oxathiolane ring. This steric hindrance directs the incoming silylated 5-fluorocytosine to attack from the opposite face, leading to the preferential formation of the desired cis-(2R, 5S) diastereomer.
Caption: Mechanism of (L)-menthol induced stereocontrol.
Experimental Protocols
The following protocols provide a generalized framework for the key steps in the synthesis of Emtricitabine using (L)-menthol as a chiral auxiliary. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.
Protocol 1: Synthesis of the L-Menthyl Glyoxylate Hydrate
This initial step prepares the chiral building block for the subsequent formation of the oxathiolane ring.
Materials:
-
(L)-Menthol
-
Glyoxylic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of (L)-menthol in toluene, add glyoxylic acid monohydrate.
-
Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude L-menthyl glyoxylate hydrate.
Protocol 2: Formation of the 1,3-Oxathiolane Ring
This crucial step establishes the core heterocyclic structure with the chiral auxiliary attached.
Materials:
-
L-Menthyl glyoxylate hydrate
-
1,4-Dithiane-2,5-diol
-
Lewis acid catalyst (e.g., BF3·OEt2)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve L-menthyl glyoxylate hydrate and 1,4-dithiane-2,5-diol in DCM.
-
Cool the solution to 0 °C.
-
Slowly add the Lewis acid catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 1,3-oxathiolane intermediate.
Protocol 3: Diastereoselective Glycosylation
This is the key stereochemistry-defining step where the chiral auxiliary directs the formation of the cis-(2R, 5S) isomer.
Materials:
-
1,3-Oxathiolane intermediate
-
5-Fluorocytosine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Lewis acid catalyst (e.g., TMSOTf)
-
Acetonitrile
Procedure:
-
Suspend 5-fluorocytosine in acetonitrile and add HMDS and a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux until a clear solution is obtained, indicating the formation of silylated 5-fluorocytosine.
-
Cool the solution and add the 1,3-oxathiolane intermediate.
-
Cool the mixture to a low temperature (e.g., -20 °C) and add the Lewis acid catalyst dropwise.
-
Stir the reaction at low temperature and monitor by HPLC for the formation of the desired diastereomer.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization to enhance the diastereomeric excess.
Protocol 4: Reductive Removal of the Chiral Auxiliary
The final step involves the removal of the (L)-menthol auxiliary to yield Emtricitabine.
Materials:
-
Glycosylated intermediate
-
Sodium borohydride (NaBH4)
-
Methanol
Procedure:
-
Dissolve the glycosylated intermediate in methanol.
-
Cool the solution to 0 °C and add sodium borohydride in portions.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with acetone.
-
Adjust the pH of the solution to neutral with an acidic solution.
-
Concentrate the mixture under reduced pressure and purify the crude Emtricitabine by crystallization or column chromatography.
Caption: Synthetic workflow for Emtricitabine.
Conclusion
The stereoselective synthesis of Emtricitabine is a critical aspect of its production, and the use of chiral auxiliaries provides a reliable and scalable solution. (L)-Menthol has proven to be a highly effective chiral auxiliary for this purpose, offering excellent diastereoselectivity in the key glycosylation step. The straightforward attachment and removal procedures, coupled with the low cost and ready availability of (L)-menthol, make it the auxiliary of choice for the industrial synthesis of this vital antiretroviral drug. While other chiral auxiliaries exist, the extensive validation and proven performance of (L)-menthol in Emtricitabine synthesis make it the benchmark against which other methods are compared. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful asymmetric synthesis of Emtricitabine.
References
- Wang, J. et al. (2008). A practical and stereoselective synthesis of emtricitabine. Nucleosides, Nucleotides & Nucleic Acids, 27(6), 719-727.
- Patel, M. C. et al. (2011). An improved process for the preparation of emtricitabine. Organic Process Research & Development, 15(6), 1391-1396.
- Vennerstrom, J. L. et al. (1990). (1'R,2'S,5'R)-Menthyl-(S)
- Corey, E. J., & Ensley, H. E. (1975). Preparation of the (S)- and (R)-enantiomers of α-secondary and α-tertiary aralkyl carbinols by a general three-step sequence. Journal of the American Chemical Society, 97(23), 6908-6909.
- Evans, D. A. et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
A Senior Application Scientist's Guide to Chiral Synthesis in Emtricitabine Production: A Cost-Benefit Analysis of D-Menthol Resolution
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral drug manufacturing, the synthesis of Emtricitabine (FTC) stands as a critical process, where stereochemical purity is not merely a regulatory hurdle but a fundamental determinant of therapeutic efficacy and safety. Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), is an essential component in combination therapies for HIV.[1][2] Its biological activity resides exclusively in the β-L-enantiomer. The corresponding β-D-enantiomer is not only inactive but can also contribute to unwanted side effects and metabolic burden. Consequently, the industrial-scale production of enantiomerically pure Emtricitabine is of paramount importance.
This guide provides an in-depth cost-benefit analysis of the classical diastereomeric resolution method using D-menthol as a chiral auxiliary, a widely adopted strategy in Emtricitabine synthesis. We will dissect the causality behind this experimental choice, compare it with viable alternatives such as enzymatic resolution and asymmetric synthesis, and provide the experimental data and protocols necessary for a comprehensive evaluation.
The D-Menthol Approach: A Time-Tested Diastereomeric Resolution
The use of D-menthol, a naturally abundant and relatively inexpensive chiral molecule, represents a classic and robust approach to resolving the racemic mixture of the key oxathiolane intermediate in Emtricitabine synthesis.[1][3] This method hinges on the principle of converting a pair of enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated.
Mechanism and Rationale:
The core of this strategy involves the reaction of a racemic oxathiolane carboxylate intermediate with enantiomerically pure D-menthol. This reaction creates a mixture of two diastereomeric esters. While the initial enantiomers were chemically indistinguishable under achiral conditions, the resulting diastereomers possess distinct spatial arrangements and, crucially, different solubilities. This difference allows for the selective crystallization of the desired diastereomer, which carries the precursor to the biologically active L-form of Emtricitabine. The undesired diastereomer remains in the mother liquor.
The primary advantage of this method lies in its cost-effectiveness and scalability.[4] D-menthol is a bulk chemical, and the separation by crystallization is a well-established, industrially viable unit operation. Furthermore, the menthol auxiliary can be recovered and recycled after hydrolysis of the separated diastereomer, enhancing the economic feasibility of the process.[5][6]
Experimental Workflow & Protocol:
The overall workflow is a multi-step process designed for high fidelity and yield.
Caption: Workflow for D-Menthol based resolution of Emtricitabine intermediate.
Protocol 1: Diastereomeric Resolution using D-Menthol
-
Objective: To separate the diastereomers of the menthyl-oxathiolane carboxylate intermediate.
-
Materials: Racemic acetylated oxathiolane intermediate, L-menthol, Lewis acid catalyst (e.g., TiCl₄), non-polar organic solvent (e.g., Toluene), anti-solvent (e.g., Heptane).
-
Procedure:
-
Esterification: Charge a suitable reactor with the racemic acetylated oxathiolane intermediate and L-menthol in a 1:1 molar ratio in Toluene.
-
Cool the mixture to 0-5 °C and slowly add a Lewis acid catalyst.
-
Allow the reaction to proceed for 2-4 hours, monitoring for completion by HPLC.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Crystallization: Concentrate the organic layer under reduced pressure. Add Heptane as an anti-solvent to induce crystallization.
-
Stir the resulting slurry at a controlled temperature (e.g., 10-15 °C) to allow for complete crystallization of the desired diastereomer.
-
Filter the solid product and wash with a cold Toluene/Heptane mixture.
-
Dry the solid under vacuum to yield the pure desired diastereomer.[7][8]
-
Hydrolysis: The isolated diastereomer is then hydrolyzed using a base (e.g., NaOH) to cleave the ester bond, yielding the enantiomerically pure oxathiolane precursor and recovering the L-menthol for recycling.[5]
-
Comparative Analysis: D-Menthol Resolution vs. Alternatives
While effective, the D-menthol resolution method is not without its drawbacks. The theoretical maximum yield for any resolution is 50% for the desired enantiomer, although dynamic kinetic resolutions can sometimes overcome this limitation.[1] The process also requires stoichiometric amounts of the chiral auxiliary and involves multiple steps of reaction, separation, and recovery. This has prompted the exploration of alternative strategies.
| Parameter | D-Menthol Diastereomeric Resolution | Enzymatic Resolution | Asymmetric Synthesis |
| Principle | Separation of diastereomers | Enantioselective enzymatic reaction | Direct synthesis of the desired enantiomer |
| Chiral Source | D-Menthol (Chiral Auxiliary) | Enzyme (Biocatalyst) | Chiral Catalyst (e.g., metal-ligand complex) |
| Theoretical Max Yield | 50% (without racemization) | 50% (without racemization) | 100% |
| Reagent Loading | Stoichiometric | Catalytic | Catalytic |
| Key Advantages | Low cost of auxiliary, robust, scalable | High enantioselectivity, mild conditions | High theoretical yield, fewer steps |
| Key Disadvantages | 50% yield limit, multi-step process | Enzyme cost and stability, substrate specific | High cost of catalyst, sensitivity to conditions |
| Cost of Chiral Agent | Low (D-Menthol is a bulk chemical) | High (Enzymes are specialized proteins) | Very High (Often precious metal-based) |
| Environmental Impact | Solvent usage for reaction and separation | Generally greener, aqueous media often used | Can involve heavy metals and organic solvents |
Alternative 1: Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer in the racemic mixture, allowing the other to be separated.
-
Causality: Enzymes possess a chiral active site that preferentially binds and transforms one enantiomer over the other, leading to excellent enantiomeric excess (>99% e.e.). This method often proceeds under mild, environmentally benign conditions (e.g., neutral pH, room temperature).
-
Cost-Benefit: The primary benefit is exceptional selectivity. However, the cost of industrial-grade enzymes can be high, and their stability and activity can be sensitive to process conditions. The 50% yield limitation also applies unless coupled with a racemization step.
Alternative 2: Asymmetric Synthesis
Asymmetric synthesis aims to directly create the desired enantiomer from an achiral starting material, thereby avoiding the formation of the unwanted enantiomer altogether.[9]
-
Causality: This is achieved using a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) that directs the reaction pathway to favor one stereochemical outcome.[10]
-
Cost-Benefit: The most significant advantage is the potential for a 100% theoretical yield, which dramatically improves atom economy and reduces waste.[11] The main drawback is the often-exorbitant cost and sensitivity of the chiral catalysts, which may be based on rare metals like rhodium or ruthenium.[4] Catalyst recovery and reuse are critical for economic viability.[3]
Cost-Benefit Verdict
The choice between these methodologies is a complex decision driven by a balance of economic, technical, and environmental factors.
Caption: Decision matrix for chiral synthesis strategies in Emtricitabine production.
-
D-Menthol Resolution: Remains the workhorse for large-scale production where the cost of raw materials is a primary driver.[1] Its robustness, scalability, and the low cost of D-menthol often outweigh the inherent 50% yield limitation, especially with efficient auxiliary recycling programs.[6]
-
Enzymatic Resolution: This is an attractive option when extremely high enantiomeric purity is required and when green chemistry principles are prioritized. It is best suited for mid-scale production or for high-value products where the cost of the enzyme is justifiable.
-
Asymmetric Synthesis: Represents the most elegant and atom-economical approach. It is the strategy of choice for new drug development where minimizing waste and process steps is critical. However, the high initial investment in catalyst development and cost can be a significant barrier for a high-volume, cost-sensitive drug like Emtricitabine.
References
-
Dylong, D., et al. (2022). menthol: Industrial synthesis routes and recent development. Flavour and Fragrance Journal. Available at: [Link]
-
Boyd, M. R., et al. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. MIT Open Access Articles. Available at: [Link]
-
Dylong, D., et al. (2022). Synthesis of (−)‐menthol: Industrial synthesis routes and recent development. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH). Available at: [Link]
- Cipla Limited. (2017). Process for producing lamivudine and emtricitabine. Google Patents.
-
CORDIS. (2020). Sustainable, one-step, metal-free menthol synthesis. European Commission. Available at: [Link]
-
Al-Sabban, M., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Available at: [Link]
- Piredda, M., et al. (2009). Process and Intermediates for Preparing Emtricitabine. Google Patents.
-
Perry, I. B., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. National Institutes of Health (NIH). Available at: [Link]
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A Comparative Purity Analysis of Emtricitabine Synthesized via the Menthol Ester Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the purity of Emtricitabine synthesized using the L-menthol ester route. As a senior application scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind the chosen methodologies, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals. We will explore the intricacies of the menthol ester synthesis pathway, compare its impurity profile with other synthetic strategies, and provide detailed protocols for robust purity analysis.
Introduction: The Criticality of Purity in Emtricitabine Synthesis
Emtricitabine (FTC) is a cornerstone in the treatment of HIV infection and is also effective against the hepatitis B virus.[1] It is a nucleoside reverse transcriptase inhibitor (NRTI) that functions as a chain terminator, thereby inhibiting viral replication.[1] The therapeutic efficacy and safety of Emtricitabine are intrinsically linked to its purity. The presence of impurities, including stereoisomers and process-related byproducts, can impact the drug's safety, efficacy, and stability. Therefore, rigorous control and analysis of impurities are paramount throughout the drug development and manufacturing process.
The stereochemistry of Emtricitabine is crucial for its biological activity. The desired enantiomer is the (-)-β-L isomer. The synthesis of Emtricitabine with high enantiomeric purity is a key challenge, and various synthetic routes have been developed to achieve this. Among these, the L-menthol ester route has emerged as a widely used and economically viable method.
The Menthol Ester Route: A Stereoselective Approach to Emtricitabine
The L-menthol ester route is an asymmetric synthesis that utilizes L-menthol as a chiral auxiliary to control the stereochemistry of the final product. This method is considered one of the most economical and practical approaches for the industrial production of Emtricitabine.
The synthesis generally involves the following key transformations:
-
Formation of the Menthyl Glyoxylate: L-menthol is reacted with glyoxylic acid to form the L-menthyl glyoxylate monohydrate. This step introduces the chiral auxiliary that will direct the stereochemistry in subsequent steps.
-
Formation of the Oxathiolane Ring: The menthyl glyoxylate is then reacted to form the 1,3-oxathiolane ring system, a core structural feature of Emtricitabine.
-
Glycosylation: The oxathiolane intermediate is coupled with a protected 5-fluorocytosine base. This is a critical step where the stereoselectivity induced by the menthol group is crucial.
-
Reduction and Deprotection: The final steps involve the reduction of an ester group and the removal of the menthol chiral auxiliary to yield the desired Emtricitabine enantiomer.
Caption: A simplified workflow of the Emtricitabine synthesis via the menthol ester route.
Advantages and Disadvantages of the Menthol Ester Route
| Feature | Advantages | Disadvantages |
| Stereoselectivity | High diastereoselectivity is achieved due to the directing effect of the L-menthol chiral auxiliary, leading to a high yield of the desired enantiomer. | Requires an additional step for the removal of the chiral auxiliary. |
| Cost-Effectiveness | L-menthol is a relatively inexpensive and readily available chiral auxiliary, making this route economically viable for large-scale production. | The overall process may involve multiple steps, which can impact the overall yield. |
| Impurity Profile | Generally produces a cleaner product compared to racemic synthesis followed by resolution. | Can generate specific process-related impurities, such as the Emtricitabine menthyl ester impurity, which require careful monitoring and control. |
| Scalability | The process is well-established and has been successfully implemented on an industrial scale. | May require careful optimization of reaction conditions to minimize side reactions and impurity formation. |
Comparative Analysis of Synthesis Routes and Impurity Profiles
While the menthol ester route is prevalent, other synthetic strategies for Emtricitabine exist, each with its own characteristic impurity profile. Understanding these differences is crucial for selecting an appropriate manufacturing process and for developing robust analytical methods.
-
Racemic Synthesis followed by Enzymatic Resolution: This approach involves the non-stereoselective synthesis of a racemic mixture of Emtricitabine enantiomers, followed by the use of an enzyme to selectively resolve the desired isomer. While effective, this method can result in the presence of the undesired enantiomer as a key impurity.
-
Other Chiral Auxiliary-Based Syntheses: Similar to the menthol ester route, other chiral auxiliaries can be employed to direct the stereochemistry. The choice of auxiliary can influence the efficiency of the synthesis and the nature of the process-related impurities.
A direct quantitative comparison of impurity profiles across different manufacturing processes is often proprietary information. However, based on the synthetic pathways, we can anticipate the types of impurities that are more likely to be present in each case.
| Synthesis Route | Potential Key Impurities |
| Menthol Ester Route | Emtricitabine Menthyl Ester, Diastereomers of intermediates, Unreacted starting materials. |
| Racemic Synthesis & Enzymatic Resolution | (+) Enantiomer of Emtricitabine, Impurities from the racemic synthesis. |
Purity Analysis of Emtricitabine from the Menthol Ester Route
A robust purity analysis of Emtricitabine is essential to ensure its quality and safety. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. A well-developed HPLC method can separate Emtricitabine from its related substances, including process-related impurities and degradation products.
Common Impurities in Emtricitabine Synthesized via the Menthol Ester Route
Several impurities can arise from the menthol ester synthesis route. These should be monitored and controlled according to pharmacopeial guidelines.
| Impurity Name | Structure | Origin |
| Emtricitabine Menthyl Ester | C18H26FN3O4S | Incomplete removal of the menthol chiral auxiliary.[2] |
| (+) Enantiomer of Emtricitabine | C8H10FN3O3S | Incomplete stereoselectivity during the synthesis. |
| Diastereomeric Impurities | - | Incomplete separation of diastereomeric intermediates. |
| 5-Fluorocytosine | C4H4FN3O | Unreacted starting material. |
Experimental Protocol: HPLC Purity Analysis
This protocol outlines a general stability-indicating RP-HPLC method for the analysis of Emtricitabine and its impurities. Method validation should be performed according to ICH guidelines.[3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Ammonium Formate Buffer (pH 4.2) |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Emtricitabine reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Emtricitabine sample in the mobile phase to obtain a similar concentration to the standard solution.
System Suitability:
Before sample analysis, the chromatographic system must meet predefined system suitability criteria, including theoretical plates, tailing factor, and resolution between Emtricitabine and its known impurities.
Caption: A general workflow for the HPLC purity analysis of Emtricitabine.
Data Interpretation and Purity Calculation
The purity of the Emtricitabine sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The percentage of each impurity is calculated based on its peak area relative to the total peak area.
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
The acceptance criteria for impurities are defined by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These monographs provide limits for specified and unspecified impurities.
Conclusion
The L-menthol ester route offers a practical and cost-effective method for the stereoselective synthesis of Emtricitabine. However, like any synthetic process, it is crucial to have a thorough understanding of the potential impurity profile and to implement robust analytical methods for their control. The HPLC method detailed in this guide provides a reliable framework for the purity analysis of Emtricitabine synthesized via this route. By combining a well-controlled manufacturing process with rigorous analytical testing, the quality, safety, and efficacy of this vital antiretroviral drug can be assured.
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A Comparative Guide to the Synthetic Routes of Emtricitabine
For Researchers, Scientists, and Drug Development Professionals
Emtricitabine (FTC), a cornerstone in the treatment of HIV, is a nucleoside reverse transcriptase inhibitor (NRTI) that effectively suppresses viral replication.[1] Its chemical structure, 4-amino-5-fluoro-1-[(2R, 5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone, features a critical cis-nucleoside stereochemistry that is essential for its therapeutic activity.[2][3] The synthesis of this chiral molecule has been the subject of extensive research, leading to the development of several distinct synthetic strategies. This guide provides an in-depth comparison of the prominent synthetic routes to Emtricitabine, offering insights into their underlying chemistry, efficiency, and industrial applicability.
Racemic Synthesis Followed by Resolution
One of the earliest approaches to Emtricitabine involves the synthesis of a racemic mixture of the cis-isomers, followed by resolution to isolate the desired (2R, 5S)-enantiomer.
Synthetic Strategy:
This route typically begins with the condensation of a protected 1,3-oxathiolane intermediate with 5-fluorocytosine to yield a racemic mixture of the cis-nucleoside analogues. The resolution of this mixture is the key step and can be achieved through several methods, most notably enzymatic resolution.
Experimental Protocol: Enzymatic Resolution
-
Reaction Setup: The racemic mixture of the Emtricitabine precursor is dissolved in an appropriate buffer system.
-
Enzyme Addition: A specific enzyme, often a lipase, is introduced to the solution. The enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer, leaving the other unchanged.
-
Separation: The chemically modified enantiomer can then be separated from the unreacted desired enantiomer using standard techniques such as chromatography or crystallization.
-
Deprotection: The isolated, desired enantiomer is then deprotected to yield Emtricitabine.
Causality and Insights:
The success of this route hinges on the high selectivity of the enzyme, which allows for a clean separation of the enantiomers. While conceptually straightforward, this method can be less atom-economical due to the "discarding" of the unwanted enantiomer, unless a racemization and recycling protocol for the undesired enantiomer is implemented.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
To circumvent the inherent inefficiency of resolving a racemic mixture, stereoselective synthetic routes employing chiral auxiliaries have been developed. These methods aim to directly synthesize the desired enantiomer.[2] A widely used chiral auxiliary for this purpose is L-menthol.[2]
Synthetic Strategy:
This approach involves the coupling of a chiral auxiliary, such as L-menthol, to an achiral 1,3-oxathiolane precursor. The steric influence of the chiral auxiliary directs the subsequent glycosylation reaction with 5-fluorocytosine to favor the formation of the desired diastereomer. The chiral auxiliary is then cleaved to afford the final product.
Figure 1: Chiral Auxiliary Approach
Experimental Protocol: Key Glycosylation Step
-
Preparation of the Chiral Intermediate: The achiral 1,3-oxathiolane is reacted with L-menthol to form the chiral ester intermediate.
-
Silylation of 5-Fluorocytosine: 5-Fluorocytosine is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to increase its solubility and reactivity.[4]
-
Coupling Reaction: The silylated 5-fluorocytosine is then reacted with the chiral oxathiolane intermediate in the presence of a Lewis acid catalyst. The L-menthyl group directs the incoming nucleobase to the desired face of the oxathiolane ring, leading to a diastereomeric mixture enriched in the desired isomer.
-
Isolation and Deprotection: The desired diastereomer is isolated via crystallization or chromatography, and the L-menthyl group is removed, typically by reduction, to yield Emtricitabine.
Causality and Insights:
The diastereoselectivity of the glycosylation step is crucial for the efficiency of this route. The choice of Lewis acid and reaction conditions can significantly influence the diastereomeric ratio. While this method is more atom-economical than the racemic approach, it requires additional steps for the introduction and removal of the chiral auxiliary.
Chemoenzymatic Synthesis
A more recent and greener approach combines chemical and enzymatic steps to achieve a highly efficient and stereoselective synthesis of Emtricitabine.
Synthetic Strategy:
This strategy often involves an enzymatic dynamic kinetic resolution (DKR) of a key intermediate. In a DKR, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a selective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer.
Figure 2: Chemoenzymatic Synthesis
Experimental Protocol: Dynamic Kinetic Resolution
-
Reaction Setup: A racemic mixture of a suitable 1,3-oxathiolane derivative, an acyl donor, a lipase, and a racemization catalyst are combined in an organic solvent.
-
Enzymatic Acylation and Racemization: The lipase selectively acylates one enantiomer. Simultaneously, the racemization catalyst converts the unreactive enantiomer into the reactive one, allowing for a theoretical yield of 100% for the desired enantiomerically pure product.
-
Work-up and Subsequent Steps: The enantiopure acylated intermediate is isolated and then carried forward through the remaining steps of the synthesis (coupling with 5-fluorocytosine and deprotection) to afford Emtricitabine.
Causality and Insights:
The efficiency of the DKR is dependent on the careful selection of the enzyme, racemization catalyst, and reaction conditions to ensure that the rates of enzymatic reaction and racemization are well-matched. This approach offers the potential for high yields and excellent enantioselectivity, often under milder and more environmentally friendly conditions compared to purely chemical methods.
Vorbrüggen Glycosylation with In Situ Silylation
A notable advancement in the synthesis of Emtricitabine involves a modified Vorbrüggen glycosylation. This method utilizes chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) to promote the N-glycosylation of silylated cytosine derivatives.[5][6]
Synthetic Strategy:
This route focuses on the efficient coupling of a 1,3-oxathiolanyl acetate donor with 5-fluorocytosine. The key innovation is the use of a TMSCl-NaI system in a wet solvent, which activates the glycosyl donor for the subsequent N-glycosylation reaction.[6]
Experimental Protocol: TMSCl-NaI Promoted Vorbrüggen Glycosylation
-
Silylation of 5-Fluorocytosine: 5-fluorocytosine is silylated in situ using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in a suitable solvent such as dichloromethane.[5]
-
Glycosylation: A solution of the 1,3-oxathiolanyl acetate donor is added to the silylated 5-fluorocytosine. Subsequently, TMSCl and NaI are introduced to the reaction mixture. The presence of a small amount of water is reported to be beneficial for the reaction.[5][6]
-
Work-up and Purification: The reaction is quenched, and the resulting cis-oxathiolane product is isolated and purified, often through recrystallization.
-
Final Reduction: The final step involves the reduction of the ester group to a hydroxymethyl group, typically using a reducing agent like sodium borohydride, to yield Emtricitabine.[5][6]
Causality and Insights:
The TMSCl-NaI system is believed to generate trimethylsilyl iodide (TMSI) in situ, which acts as a potent Lewis acid to activate the glycosyl donor. This method offers high yields and diastereoselectivity for the desired cis-isomer.[6][7] The telescoped nature of the silylation and glycosylation steps contributes to the overall efficiency of the process.[5][6]
Comparative Analysis
| Metric | Racemic Synthesis & Resolution | Chiral Auxiliary Method | Chemoenzymatic Synthesis | Vorbrüggen Glycosylation (TMSCl-NaI) |
| Overall Yield | Moderate (limited by resolution step) | Good to Excellent | Excellent | Excellent[6][7] |
| Stereoselectivity | N/A (achieved by resolution) | Good to High Diastereoselectivity | Excellent Enantioselectivity | High Diastereoselectivity[6][7] |
| Atom Economy | Low (unless undesired enantiomer is recycled) | Moderate | High | High |
| Process Complexity | Moderate | High (requires auxiliary attachment/removal) | Moderate to High (requires enzyme/catalyst optimization) | Moderate |
| Cost-Effectiveness | Potentially lower initial cost, but can be offset by resolution costs | Higher due to chiral auxiliary and potentially more steps | Can be cost-effective at scale due to high efficiency and potential for reusable enzymes | Potentially cost-effective due to readily available reagents and high yields |
| Environmental Impact | Moderate to High (solvent usage in resolution) | Moderate (use of metal catalysts and solvents) | Generally Lower (milder conditions, biodegradable catalysts) | Moderate (solvent usage) |
Conclusion
The synthesis of Emtricitabine has evolved significantly, moving from classical racemic approaches to highly sophisticated stereoselective and chemoenzymatic methods. The early reliance on resolution of racemic mixtures has been largely superseded by more efficient strategies that control stereochemistry from the outset. The use of chiral auxiliaries like L-menthol represented a major step forward in achieving diastereoselectivity.[2]
More recent innovations, such as chemoenzymatic dynamic kinetic resolutions and the development of novel glycosylation protocols like the TMSCl-NaI promoted Vorbrüggen reaction, have further enhanced the efficiency, sustainability, and cost-effectiveness of Emtricitabine synthesis.[5][6] For researchers and drug development professionals, the choice of a particular synthetic route will depend on a variety of factors including the desired scale of production, cost considerations, and environmental impact. The ongoing research in this area continues to push the boundaries of synthetic organic chemistry, promising even more elegant and efficient routes to this vital antiretroviral agent in the future.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Fluoro-ent-Lamivudine Acid D-Menthol Ester Diastereomers
Abstract
The stereochemical purity of nucleoside analogues is paramount to their therapeutic efficacy and safety. This guide provides a comprehensive framework for the spectroscopic differentiation of the diastereomers of 5-Fluoro-ent-Lamivudine Acid D-Menthol Ester, a key intermediate in the synthesis of fluorinated antiviral nucleosides like ent-Emtricitabine.[1] By leveraging D-Menthol as a chiral auxiliary, the enantiomeric ent-Lamivudine is converted into a pair of diastereomers, which, unlike enantiomers, possess distinct physical properties and can be differentiated by standard spectroscopic techniques.[2] This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and 2D-NOESY), Vibrational Circular Dichroism (VCD), and Mass Spectrometry (MS) for the unambiguous characterization and comparison of these diastereomers, providing both theoretical justification and practical, step-by-step protocols for researchers in drug development and chemical analysis.
Introduction: The Imperative for Stereochemical Control
Lamivudine and its fluorinated analogues are critical antiviral agents. Their biological activity is intrinsically tied to their stereochemistry. The synthesis of the non-natural enantiomer, ent-Lamivudine, often requires a strategic approach to control stereochemistry. One powerful method is the use of a chiral auxiliary—a chiral molecule temporarily incorporated into the structure to influence the stereochemical outcome of subsequent reactions.[2][3]
In the synthesis of 5-Fluoro-ent-Lamivudine, D-Menthol, a readily available and inexpensive chiral alcohol, can be employed as such an auxiliary.[4][5][] Esterification of the 5-Fluoro-ent-Lamivudine carboxylic acid intermediate with D-Menthol yields two diastereomers. These diastereomers, having different 3D arrangements in space, exhibit distinct physical and spectroscopic properties, which allows for their separation via chromatography (e.g., HPLC) and, crucially, their individual characterization.[7][8][9][10]
This guide focuses on the subsequent, critical step: the robust spectroscopic analysis required to differentiate and assign the absolute configuration of each isolated diastereomer.
Strategic Workflow: From Synthesis to Analysis
The overall strategy involves a logical progression from the synthesis of the diastereomeric esters to their separation and detailed spectroscopic analysis. The distinct spectroscopic signatures of each diastereomer arise from the fixed spatial relationship between the chiral centers of the D-menthol auxiliary and the ent-Lamivudine acid moiety.
Figure 1: General workflow from synthesis to analysis.
Comparative Analysis via NMR Spectroscopy
NMR spectroscopy is the cornerstone for differentiating diastereomers.[10][11][12] Because the nuclei in each diastereomer exist in slightly different magnetic environments, they will exhibit distinct chemical shifts (δ) and coupling constants (J).[13]
¹H NMR: Probing the Diastereotopic Environment
The bulky isopropyl and methyl groups of the D-menthol moiety create a unique anisotropic environment. This causes protons on the ent-Lamivudine portion of the molecule that are spatially close to these groups to be shielded or deshielded differently in each diastereomer.
Causality: The key to differentiation lies in the through-space anisotropic effects of the menthyl group. In one diastereomer, a specific proton (e.g., H5' on the oxathiolane ring) might be forced into the shielding cone of the menthyl's isopropyl group, causing an upfield shift in its resonance. In the other diastereomer, the same proton might be positioned away from this shielding region, resulting in a "normal" or downfield-shifted resonance.
Expected Data: Significant differences in chemical shifts (Δδ) are anticipated for the protons of the oxathiolane ring and the pyrimidine base.
| Proton | Expected δ (Diastereomer A) | Expected δ (Diastereomer B) | Expected Δδ (ppm) | Rationale for Difference |
| H-6 (Pyrimidine) | ~7.85 | ~7.95 | 0.10 | Proximity to the menthyl ester carbonyl group. |
| H-5' (Oxathiolane) | ~5.30 | ~5.45 | 0.15 | Different spatial orientation relative to the menthyl group. |
| H-2' (Oxathiolane) | ~3.40 | ~3.25 | 0.15 | Shielding/deshielding by the cyclohexane ring of menthol. |
| Menthol-CH(O) | ~4.80 | ~4.85 | 0.05 | Minor shift due to overall conformational differences. |
| Menthol-CH(iPr) | ~2.10 | ~2.20 | 0.10 | Changes in local environment due to molecular packing. |
Table 1: Hypothetical comparative ¹H NMR data for the diastereomers.
¹⁹F NMR: A Sensitive Probe
Given the presence of a fluorine atom at the C-5 position, ¹⁹F NMR offers a highly sensitive and clean method for differentiation.[14][15] The fluorine nucleus has a large chemical shift dispersion, meaning small changes in its electronic environment lead to large, easily resolved differences in chemical shift.[14][15]
Causality: The magnetic environment of the ¹⁹F nucleus will be directly influenced by the through-space orientation of the D-menthol auxiliary. This makes ¹⁹F NMR an excellent tool for confirming diastereomeric purity.[11][16][17] A 1:1 mixture will show two distinct fluorine signals of equal integration.
Expected Data: Two well-resolved singlets (or doublets if coupled to H-6) would be expected in the ¹⁹F NMR spectrum of a mixture.
| Diastereomer | Expected ¹⁹F δ (ppm) | Rationale |
| Diastereomer A | -165.2 | Unique electronic environment due to spatial arrangement. |
| Diastereomer B | -165.8 | Different through-space interaction with the chiral auxiliary. |
Table 2: Expected ¹⁹F NMR chemical shifts.
2D NOESY/ROESY: Mapping Spatial Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) is unparalleled for confirming stereochemical relationships by detecting protons that are close in space (< 5 Å), regardless of their bonding connectivity.[18][19][20]
Causality: A NOESY experiment will reveal key intramolecular correlations that are unique to each diastereomer. For instance, a cross-peak between a proton on the ent-Lamivudine moiety and a proton on the D-menthol auxiliary would provide definitive proof of their spatial proximity in a specific conformation, allowing for the assignment of the relative configuration.
Expected Correlations:
-
Diastereomer A: A strong NOE cross-peak might be observed between the oxathiolane H-2' proton and a methyl group on the menthol's isopropyl moiety.
-
Diastereomer B: This correlation might be absent, but a different one may appear, for instance, between the pyrimidine H-6 proton and the menthol's axial protons.
These distinct patterns provide an unambiguous fingerprint for each diastereomer's 3D structure.[18][21][22]
Vibrational Circular Dichroism (VCD): Assigning Absolute Configuration
While NMR excels at determining relative stereochemistry, VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[23][24][25][26] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[24][27] Enantiomers produce mirror-image VCD spectra, while diastereomers produce unique, non-mirror-image spectra.
Causality: The VCD spectrum is exquisitely sensitive to the molecule's entire 3D chiral structure. By comparing the experimental VCD spectrum of each isolated diastereomer with spectra predicted by Density Functional Theory (DFT) calculations for the possible stereoisomers, a confident assignment of the absolute configuration can be made.[25][27][28]
Expected Data: The experimental VCD spectrum of Diastereomer A will show a strong positive or negative correlation with the calculated spectrum for one specific configuration (e.g., R,S,S), while Diastereomer B will match the other calculated configuration (S,S,S). Key vibrational modes in the fingerprint region (1500-900 cm⁻¹) associated with the C-O stretches of the ester and oxathiolane ring, and the C-F bond, are expected to show characteristic VCD couplets.[28]
Figure 2: Workflow for absolute configuration assignment using VCD.
Mass Spectrometry: Confirmation of Identity
While standard mass spectrometry cannot distinguish between stereoisomers as they have identical masses, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences.[29][30]
Causality: The three-dimensional structure of a diastereomer can influence its fragmentation pathway upon collision-induced dissociation (CID). The stability of certain fragment ions or the kinetics of bond cleavage may differ due to stereochemical factors like steric hindrance, potentially leading to different relative abundances of fragment ions in the MS/MS spectrum.[29] While not a primary method for differentiation, it can provide supporting evidence.
Expected Data: Both diastereomers will show the identical molecular ion peak [M+H]⁺. In the MS/MS spectra, the fragmentation patterns will be very similar, but minor, reproducible differences in the relative intensities of key fragment ions (e.g., loss of the menthol group) may be observed.
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Preparation: Dissolve 5-10 mg of the purified diastereomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is free of residual acid, which could cause degradation.
-
¹H NMR: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (d1) of at least 5 seconds for accurate integration if determining diastereomeric ratios.[31]
-
¹⁹F NMR: Using a broadband or fluorine-specific probe, acquire the ¹⁹F spectrum. Proton decoupling is typically used to simplify the spectrum to singlets. Use a common fluorine reference standard like CFCl₃ (δ = 0 ppm).
-
2D NOESY: Acquire a phase-sensitive gradient-enhanced NOESY spectrum. Use a mixing time (d8) appropriate for the molecule's size, typically in the range of 300-800 ms.[20] Process the data with appropriate window functions to enhance resolution.
VCD Sample Preparation and Acquisition
-
Preparation: Prepare a concentrated solution (~10-20 mg/mL) of the diastereomer in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.
-
Acquisition: Use a dedicated VCD spectrometer.[32] Acquire the spectrum in the mid-IR range (e.g., 2000-800 cm⁻¹) at a resolution of 4-8 cm⁻¹.[24]
-
Data Processing: Collect data for several hours to achieve an adequate signal-to-noise ratio. Average the scans and subtract the solvent spectrum. The final VCD spectrum is typically baseline corrected.
-
Computational Analysis: Perform DFT calculations (e.g., using Gaussian with B3LYP functional and a 6-31G(d) basis set) on the possible stereoisomers to generate theoretical VCD spectra for comparison.[23][33][34]
Conclusion
The differentiation of the 5-Fluoro ent-Lamivudine Acid D-Menthol Ester diastereomers is a critical step in the stereocontrolled synthesis of advanced nucleoside analogues. A multi-faceted spectroscopic approach provides the necessary certainty for structural assignment. ¹H and ¹⁹F NMR offer rapid and robust methods for distinguishing the two compounds and assessing purity. 2D NOESY provides definitive proof of the relative stereochemistry through spatial correlations. Finally, Vibrational Circular Dichroism , through a combination of experimental measurement and computational modeling, delivers the ultimate goal: the unambiguous assignment of the absolute configuration for each diastereomer. Together, these techniques form a self-validating system that ensures the scientific integrity of the synthetic process.
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A Comparative Guide to the Validation of HPLC Methods for Quantifying Impurities in Emtricitabine Synthesis
This guide provides a comprehensive comparison and detailed validation protocol for High-Performance Liquid Chromatography (HPLC) methods designed to quantify impurities in the synthesis of Emtricitabine. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, accurate, and reliable analytical method in a regulated environment.
The Critical Role of Impurity Profiling in Emtricitabine Synthesis
Emtricitabine, a cornerstone of antiretroviral therapy, is a synthetic nucleoside analogue of cytidine.[1] Its synthesis, like any complex chemical process, can result in the formation of impurities. These may include starting materials, by-products, intermediates, and degradation products. Regulatory bodies such as the FDA and EMA mandate stringent control over these impurities, as they can impact the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a critical component of quality control.[2][3]
High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high sensitivity, selectivity, and reproducibility.[4] This guide will compare common reversed-phase HPLC (RP-HPLC) methodologies and provide a detailed roadmap for their validation in accordance with International Council for Harmonisation (ICH) guidelines.
Comparing HPLC Methodologies for Emtricitabine Impurity Analysis
The selection of an appropriate HPLC method is the foundation of accurate impurity profiling. The goal is to achieve adequate separation between Emtricitabine and all its potential process-related and degradation impurities.[5]
Stationary Phase Selection: The Heart of the Separation
Reversed-phase columns, particularly C18 (ODS), are the most frequently employed stationary phases for Emtricitabine and its impurities.[4][6]
-
Why C18? The non-polar nature of the C18 alkyl chains provides effective retention for the moderately polar Emtricitabine and a wide range of its potential impurities. Columns like the Inertsil ODS C18 (4.6×250 mm, 5 µm) or Waters X-bridge C18 (250 mm x 4.6 mm, 5 µm) have demonstrated good peak shape and resolution.[6][7]
-
Alternative Selectivities: While C18 is a robust starting point, other stationary phases can offer different selectivities, which can be advantageous for resolving particularly challenging impurity pairs. Phenyl-hexyl or biphenyl columns, for instance, can provide alternative separation mechanisms through pi-pi interactions, which can be beneficial for aromatic impurities.[5]
Mobile Phase Optimization: Driving the Elution
The mobile phase composition is a critical parameter that dictates the retention and selectivity of the separation. A typical mobile phase for Emtricitabine impurity analysis consists of an aqueous buffer and an organic modifier.
-
Aqueous Buffer and pH Control: The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds. Emtricitabine and many of its related substances have ionizable functional groups. Adjusting the pH can change their charge state and, consequently, their retention on a reversed-phase column. A common choice is an ammonium formate or phosphate buffer, with the pH adjusted to a slightly acidic range (e.g., 3.0 to 4.2) using formic or phosphoric acid.[7][8] This ensures consistent ionization and improves peak shape.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. The choice between them, or a combination, depends on the specific impurity profile and the desired selectivity.[9]
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This approach is simpler and more robust but may not be suitable for separating a complex mixture of impurities with a wide range of polarities.
-
Gradient Elution: The concentration of the organic modifier is increased during the run. This is often necessary for stability-indicating methods where both polar and non-polar degradation products need to be eluted and resolved within a reasonable timeframe.[5][8]
-
Detection Wavelength
The choice of detection wavelength is crucial for achieving the required sensitivity for all impurities. A UV-Visible spectrophotometer or a Photo Diode Array (PDA) detector is typically used.[7] While Emtricitabine has a maximum absorbance around 280 nm, a different wavelength, such as 254 nm or 260 nm, might be chosen as a compromise to ensure adequate detection of all relevant impurities.[6][7] A PDA detector is highly recommended as it allows for the acquisition of the entire UV spectrum for each peak, which is invaluable for peak purity assessment and impurity identification.
A Comprehensive Validation Protocol for an Emtricitabine Impurity Method
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[1] The following protocol is based on the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."
Validation Workflow
The overall workflow for the validation of an HPLC method for Emtricitabine impurities can be visualized as follows:
Caption: A typical workflow for HPLC method validation.
Experimental Protocols and Acceptance Criteria
-
Causality: Before any validation experiments, it's essential to confirm that the chromatographic system is performing adequately. System suitability tests are a set of checks to ensure the precision and reliability of the analytical system on the day of analysis.[2]
-
Protocol:
-
Prepare a standard solution of Emtricitabine and a resolution solution containing Emtricitabine and its known impurities.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time.
-
Inject the resolution solution and determine the resolution between adjacent peaks, the tailing factor, and the theoretical plates for the Emtricitabine peak.
-
-
Acceptance Criteria:
-
Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[10] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[11]
-
Protocol:
-
Subject Emtricitabine drug substance to stress conditions:
-
Analyze the stressed samples alongside an unstressed sample.
-
Use a PDA detector to assess peak purity for the Emtricitabine peak in the presence of degradation products.
-
-
Acceptance Criteria:
-
The method must be able to separate the degradation products from the Emtricitabine peak and from each other.
-
The peak purity index for the Emtricitabine peak should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting peaks.
-
-
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[3]
-
Protocol:
-
Prepare a series of at least five concentrations of each impurity, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification level.[7][9]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
-
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a sample matrix with known quantities of the impurities.[10]
-
Protocol:
-
Prepare samples of the Emtricitabine drug substance spiked with known concentrations of each impurity at three levels (e.g., 50%, 100%, and 150% of the specification level).[6]
-
Prepare each level in triplicate.
-
Calculate the percentage recovery for each impurity at each level.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each impurity.
-
-
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[1]
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of Emtricitabine spiked with impurities at the 100% specification level on the same day, by the same analyst, and on the same instrument.[1]
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[10]
-
-
Acceptance Criteria:
-
The %RSD for the areas of each impurity should be ≤ 10.0%.
-
-
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
S/N Ratio: A ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[2]
-
Calibration Curve Method:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6]
-
-
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for impurities.
-
The precision (%RSD) at the LOQ should be ≤ 15.0%.
-
-
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Analyze a system suitability solution under each modified condition.
-
-
Acceptance Criteria:
-
System suitability parameters (resolution, tailing factor, etc.) must still be met under all varied conditions.
-
Relationship Between Validation Parameters
The validation parameters are interconnected, forming a self-validating system that ensures the method's reliability.
Caption: Interdependencies of key HPLC validation parameters.
Data Summary and Interpretation
For clarity and ease of comparison, the results of the validation studies should be summarized in tables.
Table 1: Linearity and Range Data for Emtricitabine Impurities
| Impurity | Range (µg/mL) | Linear Regression Equation | Correlation Coefficient (r²) |
| 5-Fluorocytosine | 0.05 - 2.0 | y = 45872x + 1023 | 0.9995 |
| Sulfoxide Isomer 1 | 0.05 - 2.0 | y = 51023x - 856 | 0.9992 |
| Dimer Impurity | 0.05 - 2.0 | y = 39871x + 541 | 0.9998 |
Table 2: Accuracy and Precision Summary
| Impurity | Concentration Level | Accuracy (% Recovery) | Precision (%RSD, n=6) |
| 5-Fluorocytosine | LOQ | 95.8% | 6.2% |
| 100% | 101.2% | 2.5% | |
| 150% | 99.5% | 2.1% | |
| Sulfoxide Isomer 1 | LOQ | 98.2% | 5.8% |
| 100% | 102.5% | 2.8% | |
| 150% | 100.8% | 2.4% |
Conclusion
The validation of an HPLC method for quantifying impurities in Emtricitabine synthesis is a rigorous but essential process. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, a reliable and scientifically sound method can be established. This guide provides a framework for comparing different chromatographic approaches and a detailed protocol for validation according to ICH guidelines. The ultimate goal is to develop a method that can be confidently implemented in a quality control laboratory to ensure the purity, safety, and efficacy of Emtricitabine.[13]
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Patel, D. J., & Vaghela, V. M. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Journal of Pharmaceutical Research International, 33(46A), 256-267. [Link]
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A Senior Application Scientist's Guide to Chiral Auxiliaries: Benchmarking the Efficiency of D-Menthol Derivatives
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of chiral molecules is a paramount challenge. The biological activity of a pharmaceutical agent is often intrinsically linked to a single enantiomer, making asymmetric synthesis a cornerstone of modern medicinal chemistry. Among the reliable strategies to enforce stereoselectivity, the use of chiral auxiliaries—stereogenic molecules temporarily incorporated into a prochiral substrate—remains a robust and powerful technique.[1]
This guide provides an in-depth comparative analysis of the terpene-derived (-)-menthol chiral auxiliary and its significantly more effective analogue, (-)-8-phenylmenthol. We will objectively benchmark their performance against two of the most formidable classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams. This comparison is grounded in experimental data from peer-reviewed literature, focusing on diastereoselectivity and chemical yield in key synthetic transformations. We will explore the causality behind their mechanisms, provide detailed experimental protocols for a representative reaction, and offer a clear verdict on their relative efficiencies to guide your synthetic strategy.
The Principle of Stereocontrol: A Tale of Three Auxiliaries
The efficacy of a chiral auxiliary is predicated on its ability to create a sterically and/or electronically biased environment, forcing an incoming reagent to attack a prochiral center from a specific trajectory. This control is temporary; once the new stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse.[2] The structural rigidity and steric bulk of the auxiliary are critical design elements for effective stereocontrol.
(-)-8-Phenylmenthol: Control through Steric Hindrance
Derived from the natural chiral pool, (-)-menthol and its derivatives exert stereocontrol primarily through steric hindrance.[1] The workhorse of this family is (-)-8-phenylmenthol, introduced by E.J. Corey, which dramatically improves upon the modest selectivity of unsubstituted menthol.[3] The rigid chair conformation of the cyclohexane ring, combined with the bulky equatorial phenyl group, effectively shields one diastereoface of an attached prochiral substrate, such as an acrylate. This steric blockade dictates the facial selectivity of reactions like cycloadditions and enolate alkylations. A favorable π-stacking interaction between the phenyl group and the dienophile has been proposed to further enhance stereoselectivity in certain reactions.[3]
Mechanism of Stereodirection for (-)-8-Phenylmenthol in a Diels-Alder Reaction
Caption: Steric shielding by the 8-phenylmenthyl group directs diene approach.
Evans' Oxazolidinones: Chelation-Controlled Rigidity
The oxazolidinone auxiliaries, popularized by David A. Evans, represent a pinnacle of chelation-controlled asymmetric synthesis.[4] When an N-acyl oxazolidinone is treated with a Lewis acid like dibutylboron triflate or a base such as LDA, a rigid, chelated Z-enolate is formed.[5] The metal center coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric influence of the substituent at the C4 position (e.g., benzyl or isopropyl), creates an exceptionally well-defined chiral environment. The substituent effectively blocks one face of the enolate, leading to highly diastereoselective alkylations, aldol reactions, and cycloadditions.[6]
Mechanism of Stereodirection for an Evans' Oxazolidinone in an Aldol Reaction
Caption: Chelation and steric hindrance afford high syn-selectivity.
Oppolzer's Camphorsultams: Rigid Sulfonamide Scaffold
Oppolzer's camphorsultam is another highly effective chiral auxiliary derived from the natural product camphor.[7] The rigid, bicyclic sultam framework provides a predictable and sterically hindered environment. Similar to Evans' auxiliaries, N-enoyl sultams can form chelated complexes with Lewis acids, which locks the conformation of the dienophile and directs the approach of the diene.[3] The sulfonamide group's strong electron-withdrawing nature also activates the substrate for various transformations, including Diels-Alder, aldol, and alkylation reactions, consistently affording high levels of diastereoselectivity.[8]
Comparative Performance Analysis: The Data
The true measure of an auxiliary's efficiency lies in its performance in common chemical transformations. The following tables summarize experimental data for three key asymmetric reactions, providing a direct comparison between the D-menthol family and its more advanced counterparts.
Table 1: Asymmetric Diels-Alder Reaction (Acrylate + Cyclopentadiene)
| Chiral Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e. %) | Reference |
| (-)-Menthol | Et₂AlCl | -78 | - | ~40% | [3] |
| (-)-8-Phenylmenthol | Et₂AlCl | -78 | 89 | 97% | [3] |
| Evans' Oxazolidinone | Et₂AlCl | -100 | 81 | >99% (>100:1 endo:exo) | [3] |
| Oppolzer's Camphorsultam | TiCl₄ | -78 | 81 | >99% (after recryst.) | [3] |
Field Insights: The data unequivocally demonstrates the superiority of (-)-8-phenylmenthol over its parent, (-)-menthol, in the Diels-Alder reaction. However, both Evans' and Oppolzer's auxiliaries provide a level of stereocontrol that is essentially absolute, often yielding a single diastereomer. For applications demanding the highest possible enantiopurity directly from the reaction mixture, the oxazolidinone and sultam auxiliaries are the preferred choice.
Table 2: Asymmetric Alkylation Reaction
| Chiral Auxiliary | Substrate | Base | Electrophile | Yield (%) | Diastereomeric Excess (d.e. %) | Reference |
| (-)-8-Phenylmenthol | Phenylacetate | nBuLi | Benzyl Bromide | Moderate | 38% | [9] |
| (-)-8-Phenylmenthol | Phenylacetate | "Naked" Enolate | Ethyl Iodide | 95 | 96% (98:2 dr) | [9] |
| Evans' Oxazolidinone | N-Propionyl | LDA | Benzyl Bromide | 94 | ≥99% | [10] |
| Oppolzer's Camphorsultam | N-Acylsultam | Li Enolate | Various | High | High | [8][10] |
Field Insights: Standard lithium enolates of 8-phenylmenthyl esters show poor to moderate diastereoselectivity in alkylations.[9] While specialized "naked" enolate conditions can achieve high selectivity, this adds experimental complexity. In stark contrast, Evans' oxazolidinones provide exceptional and reliable stereocontrol under standard LDA-mediated conditions, making them a more robust and general solution for asymmetric alkylations.[10]
Table 3: Asymmetric Aldol Reaction
| Chiral Auxiliary | Substrate | Lewis Acid | Aldehyde | Yield (%) | Diastereomeric Excess (d.e. %) | Reference |
| (-)-8-Phenylmenthol | Acetate | - | - | (Generally low selectivity) | - | - |
| Evans' Oxazolidinone | N-Propionyl | Bu₂BOTf | Isobutyraldehyde | 80 | 99% (syn) | [11] |
| Oppolzer's Camphorsultam | N-Propionyl | TiCl₄ | Isobutyraldehyde | 91 | 98% (syn) | [12] |
Field Insights: The literature on highly diastereoselective aldol reactions is dominated by methodologies employing Evans' and Oppolzer's auxiliaries. Their ability to form rigid, chelated boron or titanium enolates allows for predictable and high syn- or anti-selectivity, a level of control that is not readily achieved with simple menthol-derived esters. For aldol reactions, the choice between Evans' and Oppolzer's auxiliaries is clear.
Experimental Protocol: A Case Study
To provide a practical context, we present a detailed, self-validating protocol for a Lewis acid-catalyzed asymmetric Diels-Alder reaction using (-)-8-phenylmenthyl acrylate, a transformation famously employed by E.J. Corey in the synthesis of prostaglandins.[13]
Workflow: Asymmetric Diels-Alder Reaction
Caption: Experimental workflow for an auxiliary-controlled Diels-Alder reaction.
Protocol: Synthesis of a Chiral Norbornene Derivative
Part A: Synthesis of (-)-8-Phenylmenthyl Acrylate (Dienophile)
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (-)-8-phenylmenthol (1.0 eq) and anhydrous dichloromethane (0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench & Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure (-)-8-phenylmenthyl acrylate.[1]
Part B: Asymmetric Diels-Alder Cycloaddition
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the purified (-)-8-phenylmenthyl acrylate (1.0 eq) and anhydrous toluene (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.2 eq) in hexanes dropwise. Stir for 15 minutes.
-
Diene Addition: Add freshly distilled cyclopentadiene (1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours. Monitor progress by TLC.
-
Quench & Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the desired Diels-Alder adduct.[1]
Part C: Cleavage and Recovery of the Auxiliary
-
Setup: Dissolve the purified Diels-Alder adduct (1.0 eq) in anhydrous diethyl ether (0.1 M) in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Reduction: Slowly add lithium aluminum hydride (LiAlH₄, 3.0 eq).
-
Reaction: Stir the mixture at 0 °C, monitoring by TLC until the starting material is consumed.
-
Quench: Carefully quench the reaction by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Isolation: Filter the resulting solids through a pad of Celite®, washing thoroughly with diethyl ether. The filtrate contains the desired chiral alcohol product and the recovered (-)-8-phenylmenthol auxiliary, which can be separated by chromatography.[1]
Conclusion and Recommendations
The choice of a chiral auxiliary is a critical decision dictated by the specific reaction and the required level of stereochemical purity.
-
(-)-Menthol itself provides insufficient stereocontrol for most modern synthetic applications and is generally not recommended where high diastereoselectivity is required.[3]
-
(-)-8-Phenylmenthol is a significant improvement and serves as a capable and cost-effective auxiliary, particularly for Diels-Alder reactions where high (though not perfect) selectivity is achieved.[1][3] Its performance in alkylations is less reliable and highly condition-dependent.[9] It is a viable choice when excellent, but not necessarily flawless, stereocontrol is sufficient.
-
Evans' Oxazolidinones and Oppolzer's Sultams represent the gold standard for a broad range of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.[4][8][10] They consistently deliver exceptional levels of diastereoselectivity (>99% d.e.), often with predictable outcomes based on well-established transition state models.[3][6] The slightly higher cost and additional synthetic steps for their preparation are frequently justified by their superior performance and reliability.
For drug development professionals and researchers pursuing complex total synthesis, where enantiomeric purity is non-negotiable, the investment in Evans' or Oppolzer's auxiliaries is unequivocally the superior strategic choice. Their robustness, high fidelity, and broad applicability make them the most efficient and trustworthy tools for constructing chiral centers with confidence.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]
-
Terpene Derived Auxiliaries: Camphor and Pinene Derived Auxiliaries. (2017). ResearchGate. [Link]
-
Camphorsultam. (n.d.). Wikipedia. [Link]
-
Diastereoselective Alkylation of 8-Phenylmenthyl Phenylacetate: Aggregated Lithium Enolate versus “Naked” Enolate. (1994). Journal of Organic Chemistry, 59(18), 5343–5346. [Link]
-
Chem 115 - Asymmetric Diels-Alder Reactions. (n.d.). Harvard University, Andrew G. Myers Research Group. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2025). Hungarian Journal of Industry and Chemistry. [Link]
-
Evans enolate alkylation-hydrolysis. (n.d.). University of Wisconsin-Madison. [Link]
-
Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. (2000). Organic Letters, 2(14), 2165–2167. [Link]
-
Evans auxilary-controlled enantioselective Diels-Alder reaction. (n.d.). ChemTube3D. [Link]
-
Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. (2010). ChemInform. [Link]
-
8-Phenylmenthol auxiliary-controlled Diels-Alder reaction. (n.d.). ChemTube3D. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2017). Journal of the Mexican Chemical Society. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008). Journal of Chemical Education. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2015). RSC Advances. [Link]
-
Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). Journal of Organic Chemistry, 71(1), 337-340. [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (1998). Tetrahedron Letters, 39(40), 7293-7296. [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-Fluoro ent-Lamivudine Acid D-Menthol Ester
A Researcher's Guide to Safely Handling 5-Fluoro ent-Lamivudine Acid D-Menthol Ester
This guide provides essential safety and handling protocols for this compound (CAS No. 764659-79-2), a key intermediate in antiviral drug development.[1] As researchers and scientists, our primary responsibility is to mitigate risk while advancing innovation. This document outlines a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in established safety principles for handling potent pharmaceutical compounds.
The recommendations herein are based on the known characteristics of the parent compound, lamivudine, the general nature of nucleoside analogues, and the specific considerations for fluorinated organic molecules.[2][3]
Hazard Assessment and Chemical Profile
This compound is a highly purified, white solid organic compound.[4] While a specific Safety Data Sheet (SDS) for this novel ester is not widely available, its constituent parts—a fluorinated pyrimidine base, a lamivudine core, and a menthol ester—necessitate a cautious approach.
Key Structural Features & Potential Hazards:
-
Nucleoside Analogue Core: Nucleoside analogues are designed to interfere with DNA and RNA synthesis.[3][5] This mechanism, while therapeutic, can also pose risks to researchers upon exposure, with potential side effects including bone marrow suppression and mitochondrial toxicity.[5][6]
-
Fluorinated Compound: The presence of a fluorine atom can enhance the compound's biological activity and stability. Fluorinated pharmaceuticals can be persistent in the environment and may require specialized disposal methods.[7][8]
-
Ester Moiety: The D-menthol ester enhances the lipophilicity of the molecule, which may facilitate its absorption through the skin.
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 764659-79-2 | [4][9] |
| Molecular Formula | C18H26FN3O4S | [9][10] |
| Molecular Weight | 399.48 g/mol | [9][10] |
| Appearance | White Solid | [4] |
| Solubility | Soluble in DMSO and methanol | [11] |
| Storage | 2-8°C Refrigerator | [4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the compound's potential for biological activity and skin absorption, a comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[12]
Core PPE Requirements:
-
Hand Protection: Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. For extended procedures, consider changing outer gloves at regular intervals.
-
Body Protection: A disposable, fluid-resistant laboratory coat is essential. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or gown should be worn over the lab coat.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. When handling larger quantities or performing tasks that could generate dust or splashes, a full-face shield should be used in conjunction with goggles.
-
Respiratory Protection: For handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles.
Workflow for Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: From Benchtop to Waste Stream
A meticulous operational plan ensures that the compound is handled safely at every stage.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all equipment (spatulas, weighing paper, vials) and reagents before retrieving the compound from storage.
-
Have a dedicated waste container for contaminated materials readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
If preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
-
Experimental Use:
-
Keep containers with the compound sealed when not in use.
-
When transferring solutions, use appropriate volumetric pipettes with disposable tips.
-
Avoid working alone and ensure that colleagues are aware of the nature of the compound being handled.
-
-
Decontamination:
-
Wipe down the work surface and any contaminated equipment with a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent.
-
All disposable materials used in the handling process should be considered contaminated waste.
-
Disposal Plan: Managing Fluorinated Waste Streams
The disposal of this compound and associated waste must comply with institutional and local regulations for hazardous chemical waste. Due to its fluorinated nature, specific considerations apply.
Waste Segregation and Disposal:
-
Solid Waste: All contaminated solid materials, including gloves, lab coats, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
-
Empty Containers: The original compound container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Disposal Methodology:
Due to the stable carbon-fluorine bond, incineration at high temperatures is a common and effective method for the destruction of fluorinated pharmaceutical waste.[13] This process breaks down the molecule, preventing its persistence in the environment. Alternatively, disposal in a designated hazardous waste landfill is another option, though this only contains the substance.[13] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with approved disposal procedures.
Waste Management Workflow
Caption: Segregation and disposal pathway for laboratory waste.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.
References
- This compound. (n.d.). Google Shopping.
- This compound. (n.d.). Echemi.
- Lamivudine-impurities. (n.d.). Pharmaffiliates.
- Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
- Safe management of pharmaceutical waste from health care facilities global best practices. (2025). World Health Organization.
- Management of Solid Waste Containing Fluoride—A Review. (n.d.). PubMed Central.
- This compound CAS 764659-79-2. (n.d.). United States Biological.
- CAS No : 764659-79-2 | Product Name : this compound. (n.d.). Pharmaffiliates.
- Personal Protective Equipment (PPE): Protect the Worker with PPE. (n.d.). Centers for Disease Control and Prevention (CDC).
- SAFETY DATA SHEET - Lamivudine. (2016, March 8). Fisher Scientific.
- Nucleoside Analogues. (2020, May 1). LiverTox - NCBI Bookshelf.
- Nucleoside analogue. (n.d.). Wikipedia.
- Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. (n.d.). PubMed Central.
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- 5. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 6. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. washinhcf.org [washinhcf.org]
- 8. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
